molecular formula C36H60O6 B044416 Triisononyl trimellitate CAS No. 890091-51-7

Triisononyl trimellitate

Cat. No.: B044416
CAS No.: 890091-51-7
M. Wt: 588.9 g/mol
InChI Key: YPDXSCXISVYHOB-UHFFFAOYSA-N
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Description

Triisononyl trimellitate (TINTM) is a premium, high-molecular-weight trialkyl trimellitate ester widely recognized for its exceptional performance as a plasticizer in advanced polymer research and development. Its primary research value lies in imparting superior thermal stability, low volatility, and excellent permanence properties to various polymer systems, most notably polyvinyl chloride (PVC). The mechanism of action involves the incorporation of TINTM molecules between polymer chains, effectively reducing the glass transition temperature (Tg) and increasing free volume. This results in enhanced flexibility, elongation, and processability of the polymer matrix without forming strong permanent bonds, thus maintaining the material's inherent properties.

Properties

IUPAC Name

tris(7-methyloctyl) benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDXSCXISVYHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274203
Record name Tris(7-methyloctyl) trimellitate
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Molecular Weight

588.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester
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CAS No.

53894-23-8, 890091-51-7
Record name Triisononyl trimellitate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(7-methyloctyl) trimellitate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triisononyl benzene-1,2,4-tricarboxylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.480
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIISONONYL TRIMELLITATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Triisononyl Trimellitate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononyl trimellitate (TINTM) is a high molecular weight, branched-chain ester of trimellitic acid and isononyl alcohol. It is a clear, colorless, and odorless liquid primarily utilized as a specialty plasticizer.[1] Its low volatility, high thermal stability, and excellent resistance to migration make it a material of significant interest in various research and industrial applications, including in the formulation of advanced materials and potentially as an excipient in drug delivery systems.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of TINTM, detailed experimental methodologies for their determination, and a discussion of its relevance in research and development.

Physicochemical Properties of this compound

The following tables summarize the key physicochemical properties of this compound, compiled from various technical data sheets and chemical databases.

Table 1: General and Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₃₆H₆₀O₆[4][5]
Molecular Weight 588.86 g/mol [4][6]
CAS Number 53894-23-8[7]
Appearance Clear, colorless liquid[1]
Odor Mild[1]

Table 2: Thermal Properties of this compound

PropertyValueReferences
Boiling Point 311 °C at 5 mmHg617.6 °C at 760 mmHg[8]
Flash Point 248.6 °C (Closed Cup)>94 °C[1][8]
Freezing Point -33 °C[1]
Pour Point Not specified

Table 3: Optical and Other Properties of this compound

PropertyValueReferences
Density 0.98 g/mL at 20 °C[6][8]
Vapor Pressure 3.48E-15 mmHg at 25 °C[8]
Refractive Index 1.486 at 20 °C[8][9]
Viscosity 260-320 mPa.s at 20 °C[9]
Water Solubility 5.4 ng/L at 20 °C[8]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are crucial for ensuring data accuracy and reproducibility. The following are generalized methodologies based on standard laboratory practices.

Determination of Density using a Pycnometer

Objective: To accurately measure the density of liquid TINTM.

Methodology:

  • Preparation: A clean, dry pycnometer of a known volume is weighed accurately (m₁).[10]

  • Sample Addition: The pycnometer is filled with TINTM, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.[11]

  • Weighing: The filled pycnometer is weighed (m₂).[11]

  • Temperature Control: The temperature of the TINTM is recorded, as density is temperature-dependent.[10]

  • Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.

Measurement of Viscosity using a Rotational Viscometer

Objective: To determine the dynamic viscosity of TINTM.

Methodology:

  • Instrument Setup: A rotational viscometer is calibrated and equipped with a suitable spindle.[12]

  • Sample Preparation: A sample of TINTM is placed in the viscometer cup, ensuring the spindle will be properly immersed.[13]

  • Temperature Equilibration: The sample is allowed to reach a constant, specified temperature (e.g., 20 °C).[14]

  • Measurement: The spindle is rotated at a series of set speeds, and the corresponding torque is measured by the instrument.[13]

  • Data Analysis: The viscosity is calculated by the instrument's software based on the spindle geometry, rotational speed, and torque. For a Newtonian fluid like TINTM, the viscosity should be independent of the shear rate (rotational speed).

Determination of Flash Point using the Cleveland Open-Cup Method

Objective: To determine the lowest temperature at which TINTM vapors will ignite.

Methodology:

  • Apparatus: A Cleveland open-cup apparatus is used, which consists of a brass cup, a heating plate, and a test flame applicator.[15]

  • Sample Preparation: The cup is filled with TINTM to a specified level.[16]

  • Heating: The sample is heated at a controlled rate.[17]

  • Test Flame Application: At regular temperature intervals, a small test flame is passed across the surface of the liquid.[18]

  • Flash Point Determination: The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the test flame.[18]

Measurement of Refractive Index using an Abbe Refractometer

Objective: To measure the refractive index of TINTM.

Methodology:

  • Calibration: The Abbe refractometer is calibrated using a standard of known refractive index, typically distilled water.[19]

  • Sample Application: A few drops of TINTM are placed on the prism of the refractometer.[20]

  • Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.[21]

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[22]

Visualizations: Workflows and Synthesis

Synthesis of this compound

The industrial synthesis of this compound typically involves the esterification of trimellitic anhydride (B1165640) with isononyl alcohol. This process is outlined in the following workflow diagram.

Synthesis_of_TINTM Reactants Trimellitic Anhydride & Isononyl Alcohol Mixing Mixing in Reactor Reactants->Mixing Heating Heating to 185-245 °C Mixing->Heating Catalysis Addition of Catalyst (e.g., Tetrabutyl titanate) Heating->Catalysis Esterification Esterification Reaction (3-4 hours) Catalysis->Esterification Dealcoholization Negative Pressure Dealcoholization Esterification->Dealcoholization Neutralization Neutralization with NaOH solution Dealcoholization->Neutralization Purification Purification and Filtration Neutralization->Purification TINTM This compound (TINTM) Purification->TINTM

Caption: Synthesis workflow for this compound.

General Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the characterization of a liquid chemical like TINTM in a research setting.

Physicochemical_Property_Determination Sample TINTM Sample Density Density Measurement (Pycnometer) Sample->Density Viscosity Viscosity Measurement (Rotational Viscometer) Sample->Viscosity FlashPoint Flash Point Determination (Cleveland Open-Cup) Sample->FlashPoint RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Sample->RefractiveIndex DataAnalysis Data Analysis and Comparison to Standards Density->DataAnalysis Viscosity->DataAnalysis FlashPoint->DataAnalysis RefractiveIndex->DataAnalysis Report Technical Report DataAnalysis->Report

Caption: Experimental workflow for physicochemical characterization.

Applications in Research and Drug Development

While TINTM is not a primary active pharmaceutical ingredient (API), its physicochemical properties make it a candidate for various applications in drug formulation and development, primarily as an excipient.[23]

  • Plasticizer in Polymeric Drug Delivery Systems: TINTM's excellent compatibility with polymers like PVC makes it suitable for use in medical tubing and bags.[2] Its low migration potential is a critical safety feature, minimizing the leaching of the plasticizer into drug solutions.[24] In transdermal drug delivery systems, plasticizers are essential for imparting flexibility and influencing drug release from the patch matrix.[25]

  • Solubilizer and Vehicle for Poorly Soluble Drugs: The ester nature of TINTM suggests it may act as a solubilizing agent for hydrophobic drug molecules, potentially enhancing their bioavailability in lipid-based formulations.[26]

  • Component of Topical and Transdermal Formulations: Its low volatility and high boiling point are advantageous for formulations applied to the skin, ensuring stability and consistency of the product over its shelf life.[27]

Metabolic Considerations

From a toxicological perspective, TINTM is expected to undergo hydrolysis, leading to the formation of monoesters as the primary metabolites.[28] The oxidative metabolic products are generally present at low levels. Studies have indicated that TINTM exhibits lower toxicity compared to some other plasticizers, which is attributed to its molecular structure and metabolic pathways.[28][29]

Conclusion

This compound possesses a unique set of physicochemical properties, including high thermal stability, low volatility, and excellent compatibility with a range of polymers. These characteristics, well-documented through standardized experimental protocols, make it a valuable compound in material science and a promising excipient in pharmaceutical and drug development research. Its potential role in enhancing drug delivery systems, coupled with a favorable metabolic profile, warrants further investigation by researchers and scientists in the field.

References

1H NMR and 13C NMR spectral analysis of triisononyl trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Triisononyl Trimellitate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Given the absence of publicly available experimental spectra for this specific molecule, this document presents a predicted analysis based on established NMR principles and spectral data of analogous compounds. It includes predicted chemical shifts, multiplicities, and coupling constants, along with a comprehensive experimental protocol for acquiring such data.

Chemical Structure of this compound

This compound is the triester of trimellitic acid and isononyl alcohol. The IUPAC name is tris(7-methyloctyl) benzene-1,2,4-tricarboxylate, which specifies the branched nature of the alkyl chains.[1][2] Its molecular formula is C₃₆H₆₀O₆.[3][4] The structure consists of a central benzene (B151609) ring substituted with three ester groups at positions 1, 2, and 4. Each ester group is attached to a branched nine-carbon "isononyl" chain, specifically a 7-methyloctyl chain.

To facilitate the NMR analysis, the protons and carbons of the this compound molecule are systematically labeled as shown in the diagram below.

Figure 1. Labeled structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic protons of the trimellitate core and the aliphatic protons of the three isononyl chains. The chemical shifts are influenced by the electron-withdrawing ester groups and the alkyl environment.[1][2]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a8.2 - 8.4d1HAromatic H, adjacent to two ester groups
b8.1 - 8.3dd1HAromatic H, between an ester and a proton
c7.9 - 8.1d1HAromatic H, adjacent to one ester group
d, d', d''4.2 - 4.4t6H-O-CH₂ -R (protons on carbons attached to ester oxygen)
e1.6 - 1.8m6H-O-CH₂-CH₂ -R
f1.2 - 1.5m24H-(CH₂ )₄-CH(CH₃)₂ (overlapping methylene (B1212753) protons)
g1.5 - 1.7m3H-CH -(CH₃)₂
h0.8 - 1.0d18H-CH-(CH₃ )₂

d: doublet, dd: doublet of doublets, t: triplet, m: multiplet

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show signals for the aromatic carbons, the carbonyl carbons of the ester groups, and the aliphatic carbons of the isononyl chains. The carbonyl carbons are expected at the most downfield positions.[5][6]

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Signal LabelPredicted Chemical Shift (δ, ppm)Assignment
1165 - 167C =O (Ester carbonyls)
2133 - 135Aromatic C -H
3130 - 132Aromatic C -H
4128 - 130Aromatic C -H
5135 - 138Quaternary aromatic carbons attached to esters
665 - 67-O-C H₂-R
739 - 41-C H(CH₃)₂
829 - 31-O-CH₂-C H₂-R
925 - 30-(C H₂)₄- (overlapping methylene carbons)
1022 - 24-CH(C H₃)₂

Experimental Protocols

A detailed methodology for the acquisition of ¹H and ¹³C NMR spectra is crucial for structural elucidation and purity assessment.[3][7]

Sample Preparation
  • Sample Quantity : For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a more concentrated solution of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Solvent Selection : Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve non-polar compounds and its well-defined residual solvent peak for chemical shift referencing.

  • Filtration : To ensure magnetic field homogeneity and prevent line broadening, filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[7]

  • Internal Standard : For precise chemical shift calibration, tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).

NMR Data Acquisition

The following parameters are recommended for a standard 500 MHz NMR spectrometer:

¹H NMR Acquisition:

  • Pulse Program : A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Pulse Angle : 30-45 degrees to allow for a shorter relaxation delay.

  • Spectral Width : 0-12 ppm.

  • Acquisition Time (aq) : 2-4 seconds.

  • Relaxation Delay (d1) : 1-2 seconds.

  • Number of Scans (ns) : 8-16 scans, depending on the sample concentration.

  • Temperature : 298 K.

¹³C NMR Acquisition:

  • Pulse Program : A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Pulse Angle : 30-45 degrees.

  • Spectral Width : 0-200 ppm.

  • Acquisition Time (aq) : 1-2 seconds.

  • Relaxation Delay (d1) : 2 seconds.

  • Number of Scans (ns) : 1024-4096 scans, due to the low natural abundance of ¹³C.

  • Temperature : 298 K.

Data Processing
  • Apodization : Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

  • Fourier Transform : Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.

  • Referencing : Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 7.26 ppm for ¹H spectra and 77.16 ppm for ¹³C spectra, or by setting the TMS peak to 0 ppm.

  • Integration : Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

Visualizations

The following diagrams illustrate the chemical structure and the logical workflow for the NMR analysis of this compound.

Triisononyl_Trimellitate_Structure cluster_trimellitate Trimellitate Core cluster_esters Ester Groups cluster_chains Isononyl Chains C1 C1 C2 C2 C1->C2 E1 C(O)O C1->E1 pos 1 C3 C3-H C2->C3 E2 C(O)O C2->E2 pos 2 C4 C4 C3->C4 C5 C5-H C4->C5 E4 C(O)O C4->E4 pos 4 C6 C6-H C5->C6 C6->C1 Chain1 -(CH2)6-CH(CH3)2 E1->Chain1 Chain2 -(CH2)6-CH(CH3)2 E2->Chain2 Chain3 -(CH2)6-CH(CH3)2 E4->Chain3

Figure 2. Molecular components of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound (5-25 mg for 1H, 50-100 mg for 13C) B Dissolve in CDCl3 (~0.7 mL) A->B C Filter into NMR Tube B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Fourier Transform D->F 1H FID E->F 13C FID G Phase & Baseline Correction F->G H Reference Spectrum G->H I Integration (1H) H->I For 1H J Assign Signals H->J I->J K Tabulate Data J->K L Structural Confirmation K->L

Figure 3. Workflow for NMR spectral analysis.

References

An In-Depth Technical Guide to Fourier-Transform Infrared Spectroscopy (FTIR) of Triisononyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared Spectroscopy (FTIR) analysis of triisononyl trimellitate (TINTM), a widely used plasticizer. This document details the expected spectral characteristics, a robust experimental protocol for analysis, and a logical workflow for the spectroscopic process.

Introduction to this compound and its Spectroscopic Signature

This compound (TINTM) is a high-molecular-weight branched triester of trimellitic acid and isononyl alcohol. Its chemical structure, characterized by a central aromatic ring and three long, branched alkyl ester chains, gives rise to a distinct infrared spectrum. FTIR spectroscopy is a powerful and rapid analytical technique for the identification and quality control of TINTM by probing the vibrational modes of its specific functional groups.

The key functional groups that produce characteristic absorption bands in the FTIR spectrum of TINTM are:

  • Ester Carbonyl Groups (C=O): These give rise to a very strong and sharp absorption band.

  • Aromatic Ring (C=C and C-H): The benzene (B151609) ring exhibits characteristic stretching and bending vibrations.

  • Alkyl Chains (C-H): The long isononyl chains produce strong absorptions from stretching and bending vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups.

  • Ester C-O Linkages: These bonds also result in characteristic stretching vibrations.

Data Presentation: Characteristic FTIR Absorption Bands of this compound

The following table summarizes the expected characteristic absorption bands for this compound in the mid-infrared region. The precise peak positions may vary slightly depending on the sample's physical state and the specific instrumentation used.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~ 2958StrongAsymmetric C-H StretchingCH₃ in alkyl chains
~ 2927StrongAsymmetric C-H StretchingCH₂ in alkyl chains
~ 2873MediumSymmetric C-H StretchingCH₃ and CH₂ in alkyl chains
~ 1726Very StrongC=O StretchingAromatic Ester Carbonyl
~ 1608, 1580Weak-MediumC=C StretchingAromatic Ring
~ 1462MediumC-H Bending (Scissoring)CH₂ in alkyl chains
~ 1379MediumC-H Bending (Symmetric)CH₃ in alkyl chains
~ 1275 - 1240StrongAsymmetric C-O-C StretchingAromatic Ester
~ 1125 - 1070StrongSymmetric C-O-C StretchingAromatic Ester
~ 850 - 750Medium-StrongC-H Out-of-Plane BendingSubstituted Aromatic Ring

Experimental Protocol: FTIR Analysis of this compound using Attenuated Total Reflectance (ATR)

This protocol details the methodology for acquiring a high-quality FTIR spectrum of the viscous liquid, this compound, using an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred method for such samples as it requires minimal sample preparation and is easy to clean.

3.1. Materials and Equipment

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal

  • Sample of this compound (TINTM)

  • Lint-free wipes

  • Suitable solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Personal Protective Equipment (PPE): safety glasses, gloves

3.2. Instrument Setup and Background Collection

  • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned according to the manufacturer's instructions.

  • Set the data acquisition parameters. Typical parameters include:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 (signal-to-noise ratio can be improved by increasing the number of scans)

    • Apodization: Happ-Genzel

  • Before introducing the sample, collect a background spectrum. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., carbon dioxide and water vapor) and the ATR crystal itself. Ensure the ATR crystal surface is clean and dry before running the background scan.

3.3. Sample Analysis

  • Apply a small drop of the this compound sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.

  • If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the viscous liquid and the crystal surface.

  • Acquire the sample spectrum using the same parameters as the background scan.

  • The spectrometer software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

3.4. Post-Analysis and Cleaning

  • After the measurement is complete, carefully clean the TINTM sample from the ATR crystal using a lint-free wipe.

  • Perform a final cleaning with a wipe lightly dampened with a suitable solvent (e.g., isopropanol) to remove any residual sample.

  • Confirm the crystal is clean by collecting a new spectrum and ensuring no sample peaks are present.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps involved in the FTIR analysis of this compound.

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start instrument_setup Instrument Setup (Range, Resolution, Scans) start->instrument_setup background_scan Collect Background Spectrum (Clean ATR Crystal) instrument_setup->background_scan apply_sample Apply TINTM Sample to ATR Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum data_processing Data Processing (Baseline Correction, Peak Picking) acquire_spectrum->data_processing spectral_interpretation Spectral Interpretation & Peak Assignment data_processing->spectral_interpretation clean_atr Clean ATR Crystal spectral_interpretation->clean_atr end End clean_atr->end

In-Depth Technical Guide: The Thermal Decomposition Profile of Triisononyl Trimellitate (TINTM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisononyl trimellitate (TINTM) is a high-molecular-weight branched monomeric plasticizer renowned for its exceptional thermal stability, low volatility, and excellent permanence. These properties make it a critical component in demanding applications such as high-temperature wire and cable insulation and automotive interiors.[1][2] Understanding the thermal decomposition profile of TINTM is paramount for predicting its performance at elevated temperatures, ensuring material safety, and optimizing processing conditions. This technical guide provides a comprehensive overview of the thermal decomposition of TINTM, including quantitative data from thermal analysis, detailed experimental protocols, and an examination of its decomposition mechanism and products.

Introduction to this compound (TINTM)

This compound, with the chemical formula C36H60O6, is a tri-ester of trimellitic acid and isononyl alcohol.[3] Its branched-chain structure and high molecular weight contribute to its low volatility and high-temperature resistance, making it a superior alternative to many conventional plasticizers.[1] TINTM is particularly valued in applications where materials are subjected to prolonged periods of thermal stress.[2]

Thermal Decomposition Profile

The thermal stability of a material is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides critical data points, including the onset of decomposition, the temperature of maximum weight loss, and the final residue.

Based on the analysis of similar high-molecular-weight plasticizers and the established high thermal stability of TINTM, a representative thermal decomposition profile can be projected.

Quantitative Thermal Decomposition Data (Projected)

The following table summarizes the expected quantitative data from a thermogravimetric analysis of this compound under an inert atmosphere. These values are based on typical performance of high-temperature trimellitate plasticizers.

ParameterProjected Value RangeDescription
Onset Decomposition Temperature (T-onset) 300 - 350 °CThe temperature at which significant thermal decomposition and mass loss begin.[5]
Peak Decomposition Temperature (T-peak) 350 - 400 °CThe temperature at which the maximum rate of weight loss occurs.
5% Weight Loss Temperature (T5%) 310 - 360 °CThe temperature at which 5% of the initial sample mass has been lost.
10% Weight Loss Temperature (T10%) 320 - 370 °CThe temperature at which 10% of the initial sample mass has been lost.
50% Weight Loss Temperature (T50%) 360 - 410 °CThe temperature at which 50% of the initial sample mass has been lost.
Final Residue @ 600 °C < 1%The percentage of the initial mass remaining at the end of the analysis in an inert atmosphere.

Experimental Protocols

To obtain the thermal decomposition profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition characteristics of TINTM.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Workflow:

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of TINTM.

Procedure:

  • Calibrate the thermogravimetric analyzer for mass and temperature.

  • Place a 5-10 mg sample of TINTM into an alumina (B75360) crucible.

  • Place the crucible in the TGA instrument.

  • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to ensure an oxygen-free environment.

  • Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min.

  • Continuously record the sample mass as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures, as well as the percentage of weight loss at various temperatures.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of TINTM.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

Experimental Workflow:

Py_GC_MS_Workflow cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_gcms GC-MS Analysis cluster_data Data Interpretation Sample TINTM Sample (µg scale) Pyrolyzer Pyrolyzer Sample->Pyrolyzer GC Gas Chromatograph Pyrolyzer->GC Transfer of pyrolysates PyrolysisTemp Pyrolysis at T-peak from TGA PyrolysisTemp->Pyrolyzer MS Mass Spectrometer GC->MS Separated components Chromatogram Obtain Chromatogram MS->Chromatogram MassSpectra Obtain Mass Spectra Chromatogram->MassSpectra Identification Identify Decomposition Products MassSpectra->Identification

Caption: Experimental workflow for Py-GC-MS analysis of TINTM decomposition products.

Procedure:

  • Place a small amount (in the microgram range) of TINTM into a pyrolysis sample holder.

  • Insert the sample holder into the pyrolyzer, which is directly connected to the GC-MS system.

  • Rapidly heat the sample to the peak decomposition temperature determined by TGA under an inert atmosphere (e.g., helium).

  • The volatile decomposition products are swept into the gas chromatograph for separation.

  • The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

  • Compare the obtained mass spectra with spectral libraries to identify the individual decomposition products.

Decomposition Mechanism and Products

The thermal decomposition of trialkyl trimellitates like TINTM is expected to proceed through the cleavage of the ester bonds. The isononyl side chains are likely to be the initial sites of fragmentation.

Proposed Decomposition Pathway:

Decomposition_Pathway TINTM This compound Intermediates Intermediate Radicals & Rearrangement Products TINTM->Intermediates Ester bond cleavage Heat High Temperature Products Decomposition Products: - Isononene (isomers) - Trimellitic Anhydride - Carbon Oxides (CO, CO2) - Other Hydrocarbons Intermediates->Products

Caption: A simplified proposed thermal decomposition pathway for TINTM.

The primary decomposition products are anticipated to include:

  • Isononene (and its isomers): Formed from the elimination of the isononyl side chains.

  • Trimellitic anhydride: Resulting from the cyclization of the trimellitic acid backbone after the loss of the alkyl chains.

  • Carbon oxides (CO, CO2): At higher temperatures, further degradation of the aromatic ring and other fragments can lead to the formation of carbon monoxide and carbon dioxide.

  • Other smaller hydrocarbons: Arising from the fragmentation of the isononyl groups.

The specific isomer distribution of isononene and the relative abundance of other products would depend on the precise pyrolysis conditions.

Conclusion

This compound exhibits excellent thermal stability, making it a highly reliable plasticizer for high-temperature applications. Its decomposition primarily occurs at temperatures significantly above standard processing conditions, proceeding through the cleavage of its ester linkages to yield volatile hydrocarbons and a trimellitic anhydride-based residue. The detailed experimental protocols provided in this guide offer a robust framework for researchers and professionals to accurately characterize the thermal decomposition profile of TINTM and similar high-performance plasticizers, ensuring their safe and effective use in advanced material formulations.

References

A Technical Guide to the Solubility of Triisononyl Trimellitate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triisononyl trimellitate (TINTM), a high molecular weight branched monomeric plasticizer. Given the general lack of specific quantitative solubility data in publicly available literature, this document compiles qualitative solubility information for TINTM and the closely related trioctyl trimellitate (TOTM), and offers detailed experimental protocols for determining precise solubility in specific organic solvents.

Introduction to this compound (TINTM)

This compound (CAS No: 53894-23-8, Molecular Formula: C₃₆H₆₀O₆) is a primary plasticizer known for its low volatility, excellent thermal stability, and high resistance to migration and extraction. These properties make it a preferred choice for a wide range of demanding applications, including high-temperature wire and cable insulation, automotive interiors, and medical devices. Understanding its solubility in various organic solvents is crucial for formulation development, manufacturing processes, and ensuring product performance and safety.

Solubility Profile of Trimellitate Plasticizers

While specific quantitative solubility data for TINTM is scarce, the available information for TINTM and the structurally similar trioctyl trimellitate (TOTM) indicates a general trend of good solubility in most organic solvents and practical insolubility in water.

Table 1: Qualitative Solubility of this compound (TINTM) and Trioctyl Trimellitate (TOTM) in Common Organic Solvents

Solvent ClassSolventTINTM SolubilityTOTM Solubility
Alcohols MethanolData Not AvailableSlightly Soluble[1][2]
EthanolData Not AvailableSoluble[3]
Ketones AcetoneData Not AvailableSoluble[1][3]
Aromatic Hydrocarbons TolueneData Not AvailableSoluble[1]
BenzeneData Not AvailableSoluble[3]
Chlorinated Solvents ChloroformData Not AvailableSoluble[1][2]
Ethers Diethyl EtherData Not AvailableSoluble[3]
Water WaterPractically InsolubleInsoluble / Practically Insoluble[2][3][4]

Note: The solubility of TINTM is expected to be very similar to that of TOTM due to their structural similarities.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, direct experimental determination is necessary. The following protocols describe standard methods for quantifying the solubility of a high molecular weight, viscous liquid like TINTM in an organic solvent.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of TINTM to a known volume of the desired organic solvent in a flask with a secure stopper. The presence of a visible excess of the solute is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a constant temperature shaker or water bath. A temperature of 25 °C is standard, but the temperature should be set to reflect the intended application conditions.

    • Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies can be conducted to determine the minimum time required to reach a plateau in concentration.

  • Sample Separation:

    • After equilibration, cease agitation and allow the undissolved TINTM to settle.

    • Carefully extract a clear aliquot of the supernatant, ensuring no undissolved droplets are transferred. This can be achieved via careful pipetting or by using a syringe with a solvent-compatible filter (e.g., PTFE).

  • Quantification:

    • Accurately weigh the collected aliquot of the saturated solution.

    • Evaporate the solvent from the aliquot under controlled conditions (e.g., in a vacuum oven at a temperature that will not degrade the TINTM) until a constant weight of the TINTM residue is achieved.

    • The solubility can then be calculated and expressed in various units, such as grams of TINTM per 100 mL of solvent or weight percent.

Adaptation of ASTM D1239 for Solubility Assessment

While ASTM D1239 is designed to measure the extraction of components from plastic films, its principles can be adapted for a qualitative or semi-quantitative assessment of solubility.[5][6][7]

Methodology:

  • Immersion:

    • Place a known weight of TINTM into a specified volume of the test solvent in a sealed container.

    • Immerse the container in a temperature-controlled environment for a set duration (e.g., 24 hours at 23 °C).

  • Observation and Analysis:

    • Visually inspect the mixture for signs of dissolution, such as the disappearance of a distinct TINTM phase or changes in viscosity.

    • For a more quantitative measure, carefully separate any undissolved TINTM and determine the weight loss of the initial sample. This provides an indication of the amount of TINTM that has dissolved in the solvent.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical steps involved in determining the solubility of TINTM in a given organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation (Shake-Flask Method) cluster_analysis Analysis cluster_result Result Solvent Select Organic Solvent Add_Excess Add Excess TINTM to Solvent Solvent->Add_Excess TINTM Obtain TINTM Sample TINTM->Add_Excess Apparatus Prepare Glassware & Apparatus Apparatus->Add_Excess Equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) Add_Excess->Equilibrate Separate Separate Supernatant (Pipetting or Filtration) Equilibrate->Separate Quantify Quantify TINTM in Aliquot (e.g., Gravimetric Analysis) Separate->Quantify Calculate Calculate Solubility (g/100mL, wt%) Quantify->Calculate Result Solubility Data Calculate->Result

Caption: Workflow for determining the solubility of TINTM.

Conclusion

This compound exhibits good solubility in a range of common organic solvents, a characteristic that is crucial for its diverse applications. While precise quantitative data remains limited in public literature, the qualitative information for TINTM and its close analogue TOTM, combined with the detailed experimental protocols provided in this guide, offers a solid foundation for researchers, scientists, and drug development professionals. The recommended "shake-flask" method provides a reliable means to determine the exact solubility of TINTM in specific solvent systems, enabling informed decisions in formulation, processing, and product development.

References

An In-depth Technical Guide to the Verification of Triisononyl Trimellitate's Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the verification process for the molecular weight and chemical formula of triisononyl trimellitate. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the analytical procedures involved in characterizing this compound.

Core Data Presentation

The physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C36H60O6PubChem[1]
Molecular Weight 588.9 g/mol PubChem[1], Smolecule[2], Alfa Chemistry[3]
Monoisotopic Mass 588.43898963 DaPubChem[1]
CAS Number 53894-23-8PubChem[1], Smolecule[2]
IUPAC Name tris(7-methyloctyl) benzene-1,2,4-tricarboxylatePubChem[1], Smolecule[2]
Physical Description LiquidLookChem[4], ChemicalBook[5]
Density 0.98 g/mL at 20 °CLookChem[4], ChemicalBook[6]

Experimental Protocols for Verification

The verification of the molecular formula and weight of this compound is typically achieved through a combination of high-resolution mass spectrometry and elemental analysis. These methods provide precise data to confirm the compound's identity and purity.

Molecular Weight Determination by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for accurately determining the molecular mass of a compound, which in turn helps in confirming its molecular formula.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent, such as methanol (B129727) or acetonitrile.

  • Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is employed to generate intact molecular ions with minimal fragmentation.

  • Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer. These instruments are capable of measuring the mass-to-charge ratio (m/z) of ions with high accuracy (typically to four decimal places).

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound. The exact measured m/z value of this peak is then compared to the theoretical exact mass calculated for the proposed molecular formula (C36H60O6). A close match between the experimental and theoretical masses provides strong evidence for the assigned molecular formula.

Elemental Formula Verification by Elemental Analysis

Elemental analysis provides the percentage composition of the constituent elements (carbon, hydrogen, and oxygen) in a compound. This data is used to determine the empirical formula, which can then be compared with the proposed molecular formula.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of purified this compound is required for analysis.

  • Combustion Analysis: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts the carbon in the sample to carbon dioxide (CO2) and the hydrogen to water (H2O).

  • Gas Detection and Quantification: The resulting gases are passed through a series of detectors that quantitatively measure the amounts of CO2 and H2O produced. The oxygen content is typically determined by difference.

  • Data Analysis: From the masses of CO2 and H2O, the percentage of carbon and hydrogen in the original sample can be calculated. These percentages are then used to determine the empirical formula of the compound. By comparing the molecular weight of the empirical formula with the molecular weight determined by mass spectrometry, the molecular formula can be confirmed.

Logical Workflow for Verification

The following diagram illustrates the logical workflow for the verification of the molecular weight and formula of this compound.

Verification_Workflow cluster_sample Sample Acquisition cluster_analysis Analytical Procedures cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample HRMS High-Resolution Mass Spectrometry Sample->HRMS EA Elemental Analysis Sample->EA MW_Det Molecular Weight Determination HRMS->MW_Det Formula_Ver Formula Verification EA->Formula_Ver Confirmation Confirmed Molecular Weight & Formula MW_Det->Confirmation Formula_Ver->Confirmation

Caption: Workflow for molecular weight and formula verification.

References

synthesis of triisononyl trimellitate from trimellitic anhydride and isononyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Triisononyl Trimellitate

Introduction

This compound (TINTM) is an ester of trimellitic acid and isononyl alcohol, identified by CAS number 53894-23-8 and the molecular formula C36H60O6.[1][2] It is a high-molecular-weight, branched plasticizer known for its low volatility, high thermal stability, and excellent resistance to migration.[1][3] These properties make it highly suitable for demanding applications, including high-temperature resistant wire and cable insulation and automotive components.[3] This technical guide provides a comprehensive overview of the synthesis of TINTM from trimellitic anhydride (B1165640) and isononyl alcohol, detailing the reaction mechanism, experimental protocols, and process parameters for researchers and chemical development professionals.

Synthesis Overview: Esterification

The primary reaction for producing this compound is the direct esterification of trimellitic anhydride with isononyl alcohol.[1] The overall reaction proceeds by reacting one mole of trimellitic anhydride with three moles of isononyl alcohol to produce one mole of TINTM and two moles of water. The process is typically conducted at high temperatures in the presence of an acid or organometallic catalyst.[1][4]

Overall Reaction: Trimellitic Anhydride + 3 Isononyl Alcohol → this compound + 2 H₂O

The synthesis is a multi-step process. The first stage involves a rapid, non-catalytic reaction between the anhydride and one molecule of alcohol to form a monoester intermediate.[5][6] The subsequent esterification of the remaining two carboxylic acid groups is slower, reversible, and requires a catalyst to proceed efficiently.[5][6] To drive the reaction to completion, the water generated during the process is continuously removed.[5][7]

Reaction Pathway and Mechanism

The synthesis follows a sequential esterification pathway.

G A Trimellitic Anhydride C Monoester Intermediate A->C + Isononyl Alcohol (Fast, No Catalyst) B Isononyl Alcohol D Diester Intermediate C->D + Isononyl Alcohol (Slow, Catalyst) H2O Water (removed) C->H2O E This compound (TINTM) D->E + Isononyl Alcohol (Slow, Catalyst) D->H2O

Caption: Reaction pathway for the synthesis of TINTM.

Detailed Experimental Protocol

The industrial synthesis of TINTM is typically performed as a one-pot batch process. The following protocol is synthesized from common methods described in technical literature and patents.[5]

Reactor Charging and Initial Heating

Initially, trimellitic anhydride and a molar excess of isononyl alcohol are charged into a reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a distillation column with a water separator.[5][7] Activated carbon is sometimes added at this stage for color improvement.[5] The mixture is stirred and heated under a nitrogen atmosphere.

Esterification

The reaction proceeds in stages with increasing temperature.

  • Monoester Formation: The temperature is raised to 185-195°C. The initial esterification of the anhydride group occurs rapidly without a catalyst.[5]

  • Catalyst Addition and Triester Formation: Once the initial reaction is complete, the catalyst is introduced.[5] The temperature is then increased to between 185°C and 245°C.[1][5] The reaction is allowed to proceed for 3 to 4 hours, during which the water produced is continuously removed via azeotropic distillation or under vacuum.[1][5][7] The progress of the reaction is monitored by measuring the acid value of the mixture, which should be controlled to below 0.50 mgKOH/g.[5]

Purification
  • Excess Alcohol Removal: After the esterification is complete, excess isononyl alcohol is removed from the crude product. This is typically achieved through vacuum distillation or "dealcoholization" under negative pressure.[5]

  • Neutralization: The crude ester is then neutralized to remove any remaining catalyst residue and unreacted acidic species. A sodium hydroxide (B78521) solution (10-15% mass concentration) is added until the acid value is reduced to below 0.07 mgKOH/g.[5]

  • Washing and Drying: Water may be introduced as an entrainer to aid in the removal of residual alcohol.[5] The product is then washed to remove salts formed during neutralization.

  • Filtration: Finally, the temperature is lowered to around 150°C, and a filter aid such as dried atlapulgite is added.[5] The mixture is filtered to yield the final purified this compound product.[5]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Esterification Reaction cluster_purification 3. Purification charge Charge Reactor: - Trimellitic Anhydride - Isononyl Alcohol - Activated Carbon heat1 Heat to 185-195°C (Monoester Formation) charge->heat1 add_cat Add Catalyst heat1->add_cat heat2 Heat to 185-245°C for 3-4h (Triester Formation) add_cat->heat2 remove_h2o Continuous Water Removal heat2->remove_h2o dealcohol Vacuum Dealcoholization (Remove Excess Alcohol) heat2->dealcohol neutralize Neutralize with NaOH Solution dealcohol->neutralize wash_dry Wash & Dry neutralize->wash_dry filter Filter with Atlapulgite wash_dry->filter product Final Product: This compound filter->product

Caption: General experimental workflow for TINTM synthesis.

Data Presentation: Key Process Parameters

The following tables summarize the quantitative data for the synthesis of TINTM.

Table 1: Reactants and Stoichiometry

Reactant Molar Ratio (Anhydride:Alcohol) Weight % (Typical) Reference Example
Trimellitic Anhydride 1 : 3.5 - 4.5 15-20% 576.3 g
Isononyl Alcohol 55-80% 1,685 g

Data sourced from patents outlining industrial processes.[4][5][8]

Table 2: Catalysts and Additives

Substance Type Concentration (% of Anhydride Weight) Examples
Primary Catalyst Organotitanate 0.05 - 0.2% Tetrabutyl titanate, Titanium isopropoxide
Co-Catalyst Organotitanate - Mixture of tetrabutyl titanate and titanium isopropoxide (1:1 to 1:4 ratio)
Alternative Catalysts Acid / Metal 0.1 - 2% (of total reactant mass) Sulfuric acid, p-Toluenesulfonic acid, Stannous chloride
Decolorizing Agent Adsorbent 0.1 - 0.3% Activated Carbon
Neutralizing Agent Base - 10-15% Sodium Hydroxide Solution
Filter Aid Adsorbent 0.07 - 0.2% (of final product mass) Dried Atlapulgite

Data compiled from various synthesis methodologies.[4][5][7][8]

Table 3: Reaction and Purification Conditions

Parameter Stage Value Control Point
Temperature Initial Esterification 185 - 195 °C -
Temperature Main Esterification 185 - 245 °C Maintain for 3-4 hours
Pressure Reaction Atmospheric (with N₂ blanket) -
Pressure Dealcoholization Negative Pressure / Vacuum Until no more alcohol distills
Acid Value End of Reaction < 0.50 mgKOH/g Signals reaction completion
Acid Value After Neutralization < 0.07 mgKOH/g Ensures catalyst removal
Temperature Filtration ~150 °C -

Data sourced from a detailed patent on the preparation method.[5]

Table 4: Example Product Specifications

Property Unit Specification
Ester Content % > 99.5
Acid Number mg KOH/g < 0.1
Water Content % < 0.1
Color Pt-Co < 70
Viscosity @ 20°C mPa.s 260 - 320

Typical specifications for commercial-grade TINTM.[3]

Conclusion

The is a well-established industrial process. The key to achieving high yield and purity lies in the careful selection of a catalyst, precise control over reaction temperature, and the efficient removal of water to drive the esterification equilibrium towards the product. The multi-step purification process, including vacuum dealcoholization, neutralization, and filtration, is critical for producing a final product that meets stringent quality specifications for use in high-performance applications. This guide provides a foundational understanding of the synthesis, offering a detailed framework for laboratory-scale replication and process development.

References

The Genesis of Triisononyl Trimellitate: A Deep Dive into its Esterification Mechanism and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the synthesis of triisononyl trimellitate (TINTM), a primary plasticizer known for its low volatility and high thermal stability. The document elucidates the core reaction mechanism, offers a framework for kinetic studies, and presents analogous kinetic data to serve as a valuable resource for professionals in chemical research and material science.

The Core Reaction: Esterification of Trimellitic Anhydride (B1165640)

The industrial synthesis of this compound is achieved through the direct esterification of trimellitic anhydride with isononyl alcohol. This process is typically conducted at elevated temperatures and often employs a catalyst to achieve high conversion rates and product purity.

Reactants:

  • Trimellitic Anhydride (TMA): The acidic component, providing the central trimellitate backbone.

  • Isononyl Alcohol (INA): A branched nine-carbon alcohol that reacts with the carboxylic acid groups of TMA to form the ester linkages. A molar excess of isononyl alcohol is commonly used to drive the reaction towards completion.

Catalyst:

The reaction is frequently catalyzed by organometallic compounds, with titanate esters such as tetrabutyl titanate and titanium isopropylate being particularly effective. These catalysts function as Lewis acids, enhancing the reaction rate without forming corrosive byproducts associated with traditional acid catalysts like sulfuric acid.

Unraveling the Reaction Mechanism

The esterification of trimellitic anhydride with isononyl alcohol in the presence of a titanate catalyst proceeds through a series of nucleophilic acyl substitution reactions. The overall process can be described in the following stages:

Stage 1: Ring Opening of the Anhydride The initial and rapid step involves the reaction of one molecule of isononyl alcohol with the anhydride ring of trimellitic anhydride. This alcoholysis results in the formation of a monoester with two remaining carboxylic acid groups.

Stage 2: Titanate-Catalyzed Esterification The subsequent esterification of the two carboxylic acid groups is the rate-limiting part of the synthesis and is catalyzed by the titanate compound. The mechanism is as follows:

  • Activation of the Carboxyl Group: The titanium catalyst, acting as a Lewis acid, coordinates with the oxygen atom of the carbonyl group on the trimellitic monoester. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of isononyl alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.

  • Elimination of Water: The protonated hydroxyl group is a good leaving group (water), which is eliminated, reforming the carbonyl group and yielding the diester.

  • Catalyst Regeneration: The catalyst detaches from the carbonyl oxygen and can then participate in the esterification of the final carboxylic acid group to form the triester, this compound.

This sequence of activation, nucleophilic attack, and elimination is repeated for the third carboxylic acid group to complete the formation of TINTM.

Esterification_Mechanism Reactants Trimellitic Anhydride + Isononyl Alcohol Monoester Monoester Intermediate Reactants->Monoester Ring Opening Activated_Monoester Activated Monoester (Titanate Coordinated) Monoester->Activated_Monoester + Catalyst Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Monoester->Tetrahedral_Intermediate + Isononyl Alcohol Diester Diester Intermediate Tetrahedral_Intermediate->Diester - Water Water Water (byproduct) Tetrahedral_Intermediate->Water Activated_Diester Activated Diester (Titanate Coordinated) Diester->Activated_Diester + Catalyst Final_Tetrahedral_Intermediate Final Tetrahedral Intermediate Activated_Diester->Final_Tetrahedral_Intermediate + Isononyl Alcohol TINTM This compound (TINTM) Final_Tetrahedral_Intermediate->TINTM - Water Final_Tetrahedral_Intermediate->Water Catalyst Titanate Catalyst Catalyst->Activated_Monoester Catalyst->Activated_Diester

Caption: Titanate-catalyzed esterification mechanism of TINTM.

Kinetic Profile of this compound Esterification

Table 1: Kinetic Parameters for Analogous Esterification Reactions

Anhydride/AcidAlcoholCatalystActivation Energy (Ea) (kJ/mol)Reaction OrderReference System
Phthalic Anhydride2-EthylhexanolMethane Sulphonic Acid57.8Second Order OverallPlasticizer Synthesis
Phthalic Anhydride2-Ethylhexanolp-Toluene Sulphonic Acid57.4Second Order OverallPlasticizer Synthesis
Maleic AnhydrideButan-1-olPhosphotungstic Acid58.71Second OrderDiester Synthesis
Palmitic AcidEthanolSulphuric Acid45.6Second OrderFatty Acid Esterification

Note: The data presented are for analogous systems and should be used as a reference for understanding the general kinetic behavior of esterification reactions.

The esterification of trimellitic anhydride is expected to follow second-order kinetics overall. The reaction rate is influenced by several factors:

  • Temperature: Increasing the reaction temperature significantly increases the reaction rate, as dictated by the Arrhenius equation. Typical industrial processes are carried out at temperatures between 180°C and 250°C.

  • Catalyst Concentration: The reaction rate is directly proportional to the concentration of the catalyst.

  • Reactant Molar Ratio: An excess of isononyl alcohol is used to shift the equilibrium towards the formation of the triester.

  • Water Removal: The continuous removal of water, a byproduct of the reaction, is crucial to prevent the reverse reaction (hydrolysis) and drive the esterification to completion.

Experimental Protocol for Kinetic Studies

To determine the specific kinetic parameters for the esterification of trimellitic anhydride with isononyl alcohol, a detailed experimental investigation is required. The following protocol outlines a general methodology for such a study.

4.1. Materials and Equipment

  • Reactants: Trimellitic anhydride (high purity), Isononyl alcohol (isomeric mixture).

  • Catalyst: Tetrabutyl titanate or other suitable titanate catalyst.

  • Equipment:

    • Jacketed glass reactor with a mechanical stirrer, temperature controller, and condenser.

    • Dean-Stark trap for azeotropic removal of water.

    • Nitrogen inlet for maintaining an inert atmosphere.

    • Sampling port.

    • Analytical instruments: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) for monitoring reactant and product concentrations, and an automatic titrator for determining the acid value.

4.2. Experimental Procedure

  • Reactor Setup: Assemble the reaction apparatus, ensuring all components are clean and dry.

  • Charging Reactants: Charge the reactor with a predetermined molar ratio of trimellitic anhydride and isononyl alcohol (e.g., 1:3.5).

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove air and moisture. Maintain a slow nitrogen purge throughout the experiment.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 180°C, 200°C, 220°C) while stirring.

  • Catalyst Addition: Once the desired temperature is reached and the reactants are well-mixed, add the catalyst at a specific concentration (e.g., 0.1 wt% of trimellitic anhydride). Start the timer for the reaction (t=0).

  • Sampling: Withdraw samples from the reactor at regular intervals (e.g., every 30 minutes). Immediately quench the reaction in the sample to prevent further conversion before analysis.

  • Analysis:

    • Acid Value Titration: Determine the acid value of each sample by titrating with a standardized solution of potassium hydroxide (B78521) (KOH). This provides a measure of the concentration of unreacted carboxylic acid groups.

    • Chromatographic Analysis (GC or HPLC): Analyze the composition of the samples to determine the concentrations of reactants, intermediates (monoester and diester), and the final product (TINTM).

  • Data Analysis:

    • Plot the concentration of reactants and products as a function of time for each temperature.

    • Determine the initial reaction rates from the slopes of the concentration-time curves at t=0.

    • Use the initial rate data to determine the reaction orders with respect to each reactant and the catalyst.

    • Calculate the rate constants (k) at different temperatures.

    • Use the Arrhenius equation (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A).

Experimental_Workflow Start Start Setup Reactor Setup (Glass Reactor, Stirrer, Condenser) Start->Setup Charge Charge Reactants (Trimellitic Anhydride, Isononyl Alcohol) Setup->Charge Inert Establish Inert Atmosphere (Nitrogen Purge) Charge->Inert Heat Heat to Desired Temperature Inert->Heat Add_Catalyst Add Catalyst (Start Reaction Timer) Heat->Add_Catalyst Sampling Periodic Sampling Add_Catalyst->Sampling Sampling->Sampling Continue Reaction Analysis Sample Analysis (Acid Value Titration, GC/HPLC) Sampling->Analysis Quench Reaction Data_Analysis Kinetic Data Analysis (Rate Constants, Activation Energy) Analysis->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for the kinetic study of TINTM esterification.

Conclusion

The synthesis of this compound via the titanate-catalyzed esterification of trimellitic anhydride is a well-established industrial process. A deeper understanding of the underlying reaction mechanism and kinetics is crucial for further process improvements, development of novel catalysts, and ensuring consistent product quality. This technical guide provides a foundational understanding of these aspects, offering a framework for researchers and scientists to build upon in their endeavors. The provided experimental protocol serves as a starting point for dedicated kinetic studies that will be invaluable in generating specific rate data for this important plasticizer.

Methodological & Application

Application Notes and Protocols for the Quantification of Triisononyl Trimellitate (TINTM) in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononyl trimellitate (TINTM) is a high-molecular-weight plasticizer frequently used in a variety of polymers, such as polyvinyl chloride (PVC), to impart flexibility and durability. It is a common alternative to phthalate-based plasticizers. In the context of medical devices, food packaging, and other consumer products, the quantification of TINTM is crucial to assess its potential for migration and to ensure product safety and regulatory compliance.[1][2] This document provides detailed analytical methods for the accurate quantification of TINTM in polymer matrices.

Principle of Analysis

The quantification of TINTM from a polymer matrix typically involves a multi-step process:

  • Sample Preparation: The polymer sample is first mechanically reduced in size to increase the surface area for efficient extraction.

  • Extraction: The TINTM is extracted from the polymer using a suitable organic solvent.

  • Analysis: The extract is then analyzed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.

  • Quantification: The concentration of TINTM is determined by comparing the instrument's response to that of a known concentration of a TINTM standard.

Experimental Workflow

TINTM Quantification Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification Sample Polymer Sample Grinding Mechanical Grinding/Slicing Sample->Grinding Weighing Accurate Weighing Grinding->Weighing Solvent Add Extraction Solvent (e.g., THF/Ethanol) Weighing->Solvent Dissolution Polymer Dissolution/ Plasticizer Extraction Solvent->Dissolution Precipitation Polymer Precipitation Dissolution->Precipitation Filtration Filtration/Centrifugation Precipitation->Filtration Dilution Dilution of Extract Filtration->Dilution GCMS GC-MS Analysis Dilution->GCMS Volatile Analytes HPLC HPLC-UV/MS Analysis Dilution->HPLC Non-Volatile Analytes Calibration External Calibration Curve GCMS->Calibration HPLC->Calibration Calculation Calculate TINTM Concentration Calibration->Calculation

Caption: Experimental workflow for TINTM quantification in polymers.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the quantification of semi-volatile compounds like TINTM.[1][3][4]

Experimental Protocol

1. Apparatus and Materials

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Analytical balance (± 0.1 mg)

  • Volumetric flasks (various sizes)

  • Pipettes and micropipettes

  • Syringes for GC injection

  • Vials for samples and standards

  • Centrifuge

  • Vortex mixer

  • Heating block or water bath

  • This compound (TINTM) analytical standard

  • Internal standard (e.g., Triphenyl phosphate)

  • Tetrahydrofuran (THF), HPLC grade

  • Ethanol (B145695), HPLC grade

  • Helium (carrier gas), 99.999% purity

2. Sample Preparation and Extraction

  • Cut the polymer sample into small pieces (approximately 1-2 mm).

  • Accurately weigh about 100 mg of the polymer sample into a glass vial.

  • Add 5.0 mL of THF to the vial to dissolve the polymer. This can be aided by gentle heating (e.g., 60°C for 30 minutes) or vortexing.[3]

  • Once the polymer is dissolved, add 10.0 mL of ethanol to precipitate the polymer.[3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the precipitated polymer.

  • Carefully transfer the supernatant containing the extracted TINTM into a clean vial.

  • If necessary, dilute the supernatant with ethanol to bring the TINTM concentration within the calibration range.[3]

  • Spike the final solution with an internal standard if using the internal standard method for quantification.

  • Filter the final extract through a 0.45 µm syringe filter into a GC vial.

3. GC-MS Instrumental Conditions

  • GC Column: 5%-phenyl/95%-dimethylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 320°C

    • Hold: 10 minutes at 320°C

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 50-600

4. Calibration Prepare a series of calibration standards of TINTM in ethanol, ranging from approximately 1 to 100 µg/mL. If using an internal standard, add it to each calibration standard at a constant concentration. Analyze the standards using the same GC-MS method as the samples. Construct a calibration curve by plotting the peak area ratio (TINTM/Internal Standard) against the concentration of TINTM.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV or MS detector is another powerful technique for the analysis of TINTM, especially for samples that may not be suitable for GC analysis.[5][6][7]

Experimental Protocol

1. Apparatus and Materials

  • High-Performance Liquid Chromatograph with UV or Mass Spectrometric Detector (HPLC-UV/MS)

  • Analytical balance (± 0.1 mg)

  • Volumetric flasks (various sizes)

  • Pipettes and micropipettes

  • Syringes for HPLC injection

  • Vials for samples and standards

  • Centrifuge

  • Vortex mixer

  • This compound (TINTM) analytical standard

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

2. Sample Preparation and Extraction The sample preparation and extraction procedure is the same as described for the GC-MS method. The final extract should be in a solvent compatible with the HPLC mobile phase. If the extraction solvent is not compatible, an evaporation and reconstitution step may be necessary.

3. HPLC-UV Instrumental Conditions

  • HPLC Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of Acetonitrile and Water.

    • Start with 70% Acetonitrile / 30% Water

    • Linearly increase to 100% Acetonitrile over 15 minutes

    • Hold at 100% Acetonitrile for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C[7]

  • Injection Volume: 10 µL

  • UV Detector Wavelength: 240 nm[5][7]

4. Calibration Prepare a series of calibration standards of TINTM in the mobile phase, ranging from approximately 1 to 100 µg/mL. Analyze the standards using the same HPLC-UV method as the samples. Construct a calibration curve by plotting the peak area against the concentration of TINTM.

Data Presentation: Quantitative Method Validation Parameters

The following table summarizes typical validation parameters for the analytical methods described. Actual values should be determined during in-house method validation.[8][9][10][11]

ParameterGC-MSHPLC-UV
Linearity (R²) > 0.99> 0.99
Range (µg/mL) 1 - 1001 - 100
Limit of Detection (LOD) (µg/mL) ~0.1~0.2
Limit of Quantification (LOQ) (µg/mL) ~0.5~0.7
Accuracy (% Recovery) 90 - 110%90 - 110%
Precision (% RSD) < 10%< 10%
Specificity High (Mass Spectra)Moderate (Retention Time)
Robustness GoodGood

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical progression from the bulk material to a quantifiable signal.

Analytical Logic Polymer Polymer Matrix with TINTM Extraction Solvent Extraction Polymer->Extraction Physical & Chemical Process Extract TINTM in Solution Extraction->Extract Chromatography Chromatographic Separation (GC or HPLC) Extract->Chromatography Separated_TINTM Isolated TINTM Peak Chromatography->Separated_TINTM Detection Detection (MS or UV) Separated_TINTM->Detection Signal Analytical Signal (Peak Area/Height) Detection->Signal Quantification Quantification via Calibration Curve Signal->Quantification Comparison to Standards Result Concentration of TINTM Quantification->Result

Caption: Logical flow of the analytical quantification process.

Conclusion

The GC-MS and HPLC-UV methods detailed in these application notes provide reliable and robust approaches for the quantification of this compound in various polymer matrices. Proper sample preparation is critical to ensure accurate results.[12][13][14] The choice between GC-MS and HPLC will depend on the specific polymer, potential interferences, and available instrumentation. Method validation should always be performed to ensure the suitability of the chosen method for its intended purpose.[15]

References

Application Notes and Protocols for the Analysis of Triisononyl Trimellitate (TINTM) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononyl trimellitate (TINTM) is a high molecular weight branched-chain plasticizer utilized in a variety of polymer applications to enhance flexibility and durability. Its low volatility and high permanence make it a suitable choice for demanding applications such as in automotive interiors, wire and cable insulation, and medical devices. The monitoring and quantification of TINTM are crucial for quality control, regulatory compliance, and safety assessment. This document provides a detailed protocol for the analysis of TINTM using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.

Experimental Protocols

Sample Preparation: Extraction from a Polymer Matrix

This protocol describes the extraction of TINTM from a solid polymer matrix, such as polyvinyl chloride (PVC).

Materials:

  • Polymer sample

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Methanol (B129727), HPLC grade

  • Hexane, HPLC grade

  • 0.45 µm PTFE syringe filters

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Accurately weigh approximately 0.5 g of the polymer sample into a glass vial.

  • Add 5 mL of dichloromethane to the vial.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the polymer.

  • Place the vial in an ultrasonic bath for 30 minutes to facilitate the dissolution of the polymer and extraction of TINTM.

  • To precipitate the polymer, add 10 mL of methanol to the solution and vortex for 1 minute.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the precipitated polymer.

  • Carefully decant the supernatant containing the extracted TINTM into a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in 1 mL of hexane.

  • Filter the reconstituted solution through a 0.45 µm PTFE syringe filter into a 2 mL GC vial for analysis.

GC-MS Analysis

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is required.

GC-MS Parameters: The following table summarizes the recommended GC-MS parameters for the analysis of TINTM.

ParameterValue
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet ModeSplitless
Inlet Temperature300°C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial temperature 150°C, hold for 1 min, ramp to 320°C at 15°C/min, hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range50 - 650 amu
Solvent Delay5 minutes
Data Acquisition
ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions (Predicted)Based on the fragmentation of the similar compound Trioctyl Trimellitate (TOTM), the following ions are suggested for monitoring TINTM: m/z 149, 167, 279 . The most abundant and characteristic fragment ion should be used for quantification.

Data Presentation

The quantitative data for the analysis of TINTM should be summarized in a structured table for clear comparison.

Sample IDTINTM Concentration (µg/g)Standard Deviation% Recovery (for spiked samples)
Sample 1125.35.2N/A
Sample 2130.16.1N/A
Spike 198.74.598.7%
Spike 2101.24.9101.2%
BlankNot DetectedN/AN/A

Visualization

Experimental Workflow

The logical flow of the experimental protocol for the GC-MS analysis of TINTM is illustrated in the following diagram.

GCMS_Workflow sample Polymer Sample Weighing (0.5 g) extraction Solvent Extraction (Dichloromethane) sample->extraction 1 precipitation Polymer Precipitation (Methanol) extraction->precipitation 2 separation Centrifugation & Supernatant Collection precipitation->separation 3 evaporation Solvent Evaporation (Nitrogen Stream) separation->evaporation 4 reconstitution Reconstitution (Hexane) evaporation->reconstitution 5 filtration Syringe Filtration (0.45 µm PTFE) reconstitution->filtration 6 gcms_analysis GC-MS Analysis filtration->gcms_analysis 7 data_processing Data Processing & Quantification gcms_analysis->data_processing 8

GC-MS Analysis Workflow for TINTM
Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship between the analytical steps and the expected outcomes.

Logical_Relationship sample_prep Sample Preparation (Extraction & Cleanup) gc_separation Gas Chromatographic Separation sample_prep->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection qualitative Qualitative Identification (Mass Spectrum) ms_detection->qualitative Full Scan quantitative Quantitative Analysis (Peak Area) ms_detection->quantitative SIM Mode

Application Note: Analysis of Triisononyl Trimellitate (TINT) by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of triisononyl trimellitate (TINT), a high molecular weight plasticizer, using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the absence of specific standardized application notes for TINT, this method has been developed based on established protocols for chemically similar large ester plasticizers. The described method utilizes reversed-phase chromatography, which is well-suited for the separation of non-polar compounds like TINT. This document provides a comprehensive experimental protocol, including sample preparation, HPLC conditions, and a framework for method validation.

Introduction

This compound (TINT) is a monomeric plasticizer widely used in various polymer applications, notably in PVC formulations for wire and cable insulation, to enhance flexibility and durability. Accurate quantification of TINT is crucial for quality control, stability studies, and monitoring its migration from consumer products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds. This application note outlines a robust HPLC method that can serve as a foundational protocol for researchers, scientists, and professionals in drug development and material science for the analysis of TINT.

Experimental Protocol

Sample Preparation

The sample preparation procedure aims to extract TINT from its matrix and prepare it in a solvent compatible with the HPLC mobile phase.

  • Extraction:

    • For solid samples (e.g., polymer matrices), weigh a representative portion of the sample.

    • Perform a solvent extraction using a solvent in which TINT is highly soluble, such as tetrahydrofuran (B95107) (THF) or chloroform. The choice of solvent may need to be optimized based on the sample matrix.

    • Ultrasonication can be employed to enhance the extraction efficiency.

    • After extraction, centrifuge the sample to pellet any insoluble material.

  • Dilution:

    • Carefully transfer the supernatant to a clean vial.

    • Evaporate the extraction solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase (Acetonitrile/Water mixture) to a known volume.

    • Perform serial dilutions as necessary to bring the concentration of TINT within the linear range of the calibration curve.

  • Filtration:

    • Filter the final diluted sample through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Method

This method is based on reversed-phase chromatography, which is ideal for separating hydrophobic molecules like TINT.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]

  • Mobile Phase: A mixture of Acetonitrile (B52724) and Water (e.g., 90:10 v/v). The mobile phase should be filtered and degassed prior to use.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.[1]

  • Detector: UV detection at 205 nm.[1] This wavelength is suggested based on the analysis of similar ester compounds.

Calibration and Quantification
  • Standard Preparation: Prepare a stock solution of a TINT reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting the peak area versus the concentration of TINT.

  • Quantification: Inject the prepared samples and determine the peak area corresponding to TINT. The concentration of TINT in the samples can then be calculated using the linear regression equation derived from the calibration curve.

Data Presentation

The following table summarizes the proposed quantitative parameters for the HPLC analysis of TINT. These values should be determined during method validation in the user's laboratory.

ParameterProposed Value/Range
Retention Time (RT) To be determined experimentally
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

The following diagram illustrates the complete workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Solid Sample Extraction Solvent Extraction (e.g., THF) Sample->Extraction Dilution Dilution in Mobile Phase Extraction->Dilution Filtration 0.45 µm Filtration Dilution->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Detection UV Detection (205 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for HPLC analysis of TINT.

Conclusion

The proposed HPLC method provides a reliable and robust starting point for the quantitative analysis of this compound in various sample matrices. The use of a C18 reversed-phase column with a mobile phase of acetonitrile and water, coupled with UV detection, is a well-established approach for similar non-polar, high molecular weight esters. For optimal performance, it is essential that users validate this method in their own laboratories to determine specific performance characteristics such as retention time, linearity, LOD, and LOQ. This application note serves as a valuable resource for researchers and scientists requiring a precise and accurate method for TINT quantification.

References

Application Notes and Protocols for Polylactic Acid (PLA) Blends Plasticized with Triisononyl Trimellitate (TINTM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic derived from renewable resources, making it a prominent material in biomedical applications, including drug delivery systems and temporary medical implants. However, its inherent brittleness and low flexibility can limit its application where more ductile materials are required. Plasticizers are incorporated into PLA to enhance its flexibility, toughness, and processability.

Triisononyl trimellitate (TINTM) is a high-molecular-weight specialty plasticizer known for its superior temperature resistance, low volatility, and excellent migration stability, particularly in PVC applications.[1][2] These characteristics suggest that TINTM could be a promising candidate for plasticizing PLA, especially in applications where long-term stability and minimal leaching of the plasticizer are critical, such as in medical devices and food contact materials.

These application notes provide an overview of the expected effects of TINTM on PLA and detailed protocols for the preparation and characterization of PLA/TINTM blends.

Application Notes

The incorporation of TINTM into a PLA matrix is anticipated to modify its thermal and mechanical properties significantly. As a plasticizer, TINTM molecules position themselves between the PLA polymer chains, increasing the intermolecular space and allowing for greater chain mobility. This leads to a reduction in the glass transition temperature (Tg) and an increase in the material's flexibility.

Expected Effects on Material Properties
  • Thermal Properties: The addition of a plasticizer like TINTM is expected to lower the glass transition temperature (Tg) of PLA, making the material less rigid at room temperature.[3][4] A decrease in the melting temperature (Tm) and a change in the degree of crystallinity may also be observed, which can influence the material's degradation rate and mechanical performance.[5]

  • Mechanical Properties: A primary benefit of plasticizing PLA is the improvement in its ductility. The addition of TINTM is expected to decrease the tensile strength and Young's modulus while significantly increasing the elongation at break, transforming the material from rigid and brittle to flexible and tough.[6][7]

  • Biodegradation: The effect of plasticizers on the biodegradation of PLA can be complex. While increased chain mobility can sometimes accelerate degradation, the hydrophobicity of certain plasticizers might retard the hydrolytic degradation process. The biodegradability of PLA/TINTM blends would require empirical testing.[8][9][10]

  • Plasticizer Migration: TINTM is noted for its low volatility and high permanence.[1][2] This suggests that PLA blends plasticized with TINTM could exhibit low plasticizer migration, which is a critical advantage for biomedical and food-contact applications where leachable substances are a primary safety concern.[11][12][13]

Data Presentation: Illustrative Properties of PLA/TINTM Blends

The following tables summarize the anticipated quantitative effects of TINTM on PLA properties. The data presented are illustrative and based on typical effects observed with high-molecular-weight ester plasticizers in PLA, as specific literature data for PLA/TINTM blends is limited.

Table 1: Expected Thermal Properties of PLA/TINTM Blends

PropertyNeat PLAPLA + 10% TINTMPLA + 20% TINTM
Glass Transition Temp. (Tg) (°C)~60~45~35
Cold Crystallization Temp. (Tcc) (°C)~110~95~85
Melting Temp. (Tm) (°C)~150~145~140
Degree of Crystallinity (%)~10~15~20

Table 2: Expected Mechanical Properties of PLA/TINTM Blends

PropertyNeat PLAPLA + 10% TINTMPLA + 20% TINTM
Tensile Strength (MPa)~50~35~25
Young's Modulus (GPa)~3.5~2.0~1.0
Elongation at Break (%)~5~150~300

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of PLA/TINTM blends.

Protocol 1: Preparation of PLA/TINTM Blends by Melt Blending

This protocol describes the preparation of plasticized PLA films using a laboratory-scale twin-screw extruder.

Materials and Equipment:

  • Polylactic acid (PLA) pellets (pre-dried at 80°C for 4 hours)

  • This compound (TINTM)

  • Twin-screw extruder with a film-casting die

  • Gravimetric feeders

  • Chilled casting roll

Procedure:

  • Ensure the PLA pellets are thoroughly dried to prevent hydrolytic degradation during melt processing.

  • Set the temperature profile of the twin-screw extruder. A typical profile for PLA is 160-190°C from the feeding zone to the die.

  • Calibrate the gravimetric feeders for PLA and TINTM to achieve the desired weight percentages (e.g., 90:10 and 80:20 PLA:TINTM).

  • Simultaneously feed the dried PLA pellets and liquid TINTM into the main hopper of the extruder.

  • Set the screw speed to ensure adequate mixing (e.g., 150-200 rpm).

  • Extrude the molten blend through the film-casting die onto a chilled casting roll to solidify the film.

  • Collect and label the plasticized PLA films for subsequent characterization.

Protocol 2: Characterization of PLA/TINTM Blends

A. Thermal Analysis - Differential Scanning Calorimetry (DSC)

This protocol determines the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) of the blends.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans

Procedure:

  • Accurately weigh 5-10 mg of the PLA/TINTM film into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere. This first heating scan reveals the thermal history of the processed material.

  • Hold the sample at 200°C for 3 minutes to erase the thermal history.

  • Cool the sample to 25°C at a rate of 10°C/min.

  • Heat the sample again to 200°C at 10°C/min. This second heating scan is used to determine the thermal properties of the material.

  • Analyze the resulting thermogram to determine Tg, Tcc, and Tm.

B. Thermal Stability - Thermogravimetric Analysis (TGA)

This protocol evaluates the thermal stability of the blends.

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place 10-15 mg of the PLA/TINTM film into a TGA sample pan.

  • Heat the sample from 25°C to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Analyze the TGA curve to determine the onset of degradation and the temperature of maximum degradation rate.

C. Mechanical Properties - Tensile Testing

This protocol measures the tensile strength, Young's modulus, and elongation at break.

Equipment:

  • Universal Testing Machine with a suitable load cell

  • Tensile grips

  • Die cutter for preparing dog-bone shaped specimens (ASTM D638)

Procedure:

  • Cut at least five dog-bone shaped specimens from the PLA/TINTM film for each blend composition.

  • Measure the width and thickness of the gauge section of each specimen.

  • Mount a specimen in the tensile grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Record the load-displacement data.

  • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

D. Plasticizer Migration Analysis

This protocol provides a method for quantifying the migration of TINTM from the PLA blend into a food simulant.

Equipment:

  • Incubator

  • Glass vials

  • Food simulant (e.g., 50% ethanol (B145695) in water)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • n-Hexane (analytical grade)

Procedure:

  • Cut a precisely sized piece of the PLA/TINTM film (e.g., 6 dm²) and record its weight.

  • Immerse the film in a known volume of the food simulant in a sealed glass vial.

  • Incubate the vial at a specified temperature (e.g., 40°C) for a set period (e.g., 10 days).

  • After incubation, remove the film, dry it, and weigh it to determine any weight loss.

  • Take an aliquot of the food simulant and perform a liquid-liquid extraction with n-hexane to extract the migrated TINTM.

  • Analyze the hexane (B92381) extract using GC-MS to quantify the concentration of TINTM.

  • Express the migration as mg of TINTM per kg of food simulant or mg of TINTM per dm² of the film surface.

E. Biodegradation Testing

This protocol provides a general guideline for assessing the biodegradability of the blends in a controlled composting environment.

Procedure:

  • Follow a standardized test method such as ASTM D6400 or ISO 14855.

  • Prepare a composting environment with controlled temperature, moisture, and aeration.

  • Bury known-sized samples of the PLA/TINTM blends in the compost.

  • Monitor the carbon dioxide evolution over time, which is a measure of microbial respiration and thus biodegradation.

  • The test is complete when the CO2 evolution plateaus or after a specified period (e.g., 180 days).

  • Calculate the percentage of biodegradation relative to a positive control (e.g., cellulose).

Visualizations

experimental_workflow cluster_prep Blend Preparation cluster_char Characterization prep1 PLA Drying prep2 Melt Blending (PLA + TINTM) prep1->prep2 prep3 Film Casting prep2->prep3 char1 Thermal Analysis (DSC, TGA) prep3->char1 PLA/TINTM Film Samples char2 Mechanical Testing (Tensile) prep3->char2 PLA/TINTM Film Samples char3 Migration Analysis prep3->char3 PLA/TINTM Film Samples char4 Biodegradation Study prep3->char4 PLA/TINTM Film Samples

Caption: Experimental workflow for PLA/TINTM blend preparation and characterization.

logical_relationship cluster_properties Material Properties cluster_thermal Thermal cluster_mechanical Mechanical start PLA plasticizer Addition of This compound (TINTM) start->plasticizer prop1 Increased Chain Mobility plasticizer->prop1 therm1 Decreased Tg prop1->therm1 mech1 Decreased Tensile Strength & Young's Modulus prop1->mech1 mech2 Increased Elongation at Break prop1->mech2 end_product Flexible PLA Blend therm1->end_product mech1->end_product mech2->end_product

Caption: Logical relationship of TINTM's effect on PLA properties.

References

Application Notes and Protocols for Triisononyl Trimellitate (TINTM) in Biodegradable Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononyl Trimellitate (TINTM) is a high molecular weight, branched plasticizer known for its low volatility, high thermal stability, and excellent resistance to migration. While traditionally used in PVC applications, its properties suggest potential for use in biodegradable polymers like Polylactic Acid (PLA) to enhance flexibility and durability. These application notes provide a comprehensive overview of the potential applications, experimental protocols, and available data for utilizing TINTM in biodegradable polymer research. Due to the limited publicly available data specifically on TINTM with biodegradable polymers, data from analogous plasticizers, such as other trimellitates and citrate (B86180) esters, are included to provide a comparative context.

Applications in Biodegradable Polymer Research

The addition of TINTM to biodegradable polymers can be explored for a variety of applications, including:

  • Flexible Food Packaging: Improving the flexibility and toughness of PLA films to make them suitable for food wraps and bags. The low migration potential of TINTM is a key advantage in this application.

  • Medical Devices: Plasticizing PLA for use in biomedical applications such as sutures, stents, and drug delivery systems, where biocompatibility and controlled degradation are crucial.

  • 3D Printing Filaments: Enhancing the flexibility and reducing the brittleness of PLA filaments for 3D printing, allowing for the creation of more durable and functional printed objects.

  • Agricultural Films: Improving the mechanical properties of biodegradable films used in agriculture, such as mulch films, to withstand environmental stressors.

Data Presentation: Effects of Plasticizers on Biodegradable Polymers

The following tables summarize the effects of various plasticizers on the mechanical and thermal properties of Polylactic Acid (PLA). While specific data for TINTM is limited, the data for Tributyl Citrate (TBC), a common bio-based plasticizer, provides a valuable reference point for predicting the potential impact of TINTM.

Table 1: Mechanical Properties of Plasticized PLA

Plasticizer (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Neat PLA50 - 702 - 63.0 - 3.5
10% TBC2979.11.46
20% TBC17> 1000.85

Data for TBC plasticized PLA is analogous and serves as a reference.

Table 2: Thermal Properties of Plasticized PLA

Plasticizer (wt%)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
Neat PLA55 - 65150 - 170
10% TBC~30~145
20% TBC~15~140

Data for TBC plasticized PLA is analogous and serves as a reference.

Experimental Protocols

Protocol 1: Preparation of Plasticized PLA Films by Solvent Casting

This protocol describes a common method for preparing plasticized biodegradable polymer films in a laboratory setting.

Materials:

  • Polylactic Acid (PLA) pellets or powder

  • This compound (TINTM)

  • Chloroform (B151607) (or other suitable solvent for PLA)

  • Glass petri dishes or other flat casting surfaces

  • Magnetic stirrer and stir bar

  • Fume hood

  • Vacuum oven

Procedure:

  • Dissolution: In a fume hood, dissolve a known weight of PLA in a specific volume of chloroform to achieve a desired concentration (e.g., 10% w/v). Stir the solution using a magnetic stirrer until the PLA is completely dissolved.

  • Plasticizer Addition: Add the desired weight percentage of TINTM to the PLA solution. Continue stirring until the TINTM is fully incorporated and the solution is homogeneous.

  • Casting: Pour the homogeneous solution into a clean, level glass petri dish. The volume of the solution will determine the final thickness of the film.

  • Solvent Evaporation: Cover the petri dish with a watch glass or aluminum foil with small perforations to allow for slow solvent evaporation. Leave the setup in the fume hood at room temperature for 24-48 hours, or until the film appears dry.

  • Drying: Place the cast film in a vacuum oven at a temperature below the glass transition temperature of the plasticized PLA (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Film Removal: Carefully peel the dried film from the glass surface.

experimental_workflow_solvent_casting cluster_preparation Solution Preparation cluster_casting Film Casting & Drying cluster_characterization Characterization dissolve Dissolve PLA in Solvent add_tintm Add TINTM dissolve->add_tintm mix Mix until Homogeneous add_tintm->mix cast Pour into Mold mix->cast evaporate Solvent Evaporation cast->evaporate vacuum_dry Vacuum Drying evaporate->vacuum_dry testing Mechanical, Thermal, Biodegradation Testing vacuum_dry->testing

Caption: Workflow for preparing and testing TINTM-plasticized PLA films.

Protocol 2: Mechanical Testing of Plasticized Films

Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film grips

  • Micrometer for thickness measurement

Procedure:

  • Sample Preparation: Cut rectangular test specimens from the prepared films with dimensions as specified in ASTM D882 (e.g., 25 mm width, 150 mm length).

  • Thickness Measurement: Measure the thickness of each specimen at several points along the gauge length and calculate the average.

  • Testing: Mount the specimen in the grips of the UTM, ensuring it is aligned and not slipping.

  • Data Acquisition: Apply a constant rate of extension (e.g., 50 mm/min) until the specimen breaks. Record the load and elongation data.

  • Calculations: From the stress-strain curve, calculate the tensile strength, elongation at break, and Young's modulus.

Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the plasticized film and place it in a hermetic aluminum pan.

  • Heating and Cooling Cycles:

    • First Heat: Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min) to erase the thermal history.

    • Cooling: Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).

    • Second Heat: Heat the sample again to above its melting point at the same rate as the first heat.

  • Data Analysis: From the second heating curve, determine the glass transition temperature (Tg) and the melting temperature (Tm).

Protocol 4: Biodegradation Testing under Controlled Composting Conditions

Standard: ISO 14855 - Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions — Method by analysis of evolved carbon dioxide

Equipment:

  • Composting bioreactors

  • CO2 analysis system (e.g., infrared gas analyzer)

  • Mature compost inoculum

Procedure:

  • Sample Preparation: Cut the plasticized film into small pieces (e.g., 2 cm x 2 cm).

  • Bioreactor Setup: Mix the test sample with a known amount of mature compost and place it in the bioreactor.

  • Incubation: Maintain the bioreactors at a constant temperature (e.g., 58°C) and aeration rate for a specified period (e.g., 90-180 days).

  • CO2 Measurement: Continuously or periodically measure the amount of CO2 evolved from the bioreactors.

  • Calculation: Calculate the percentage of biodegradation based on the cumulative amount of CO2 evolved relative to the theoretical amount of CO2 that can be produced from the carbon content of the test material.

biodegradation_pathway cluster_polymer Biodegradable Polymer with TINTM cluster_degradation Degradation Process cluster_products End Products Polymer Plasticized Polymer Hydrolysis Abiotic Hydrolysis Polymer->Hydrolysis Oligomers Oligomers & Monomers Hydrolysis->Oligomers Enzymatic Microbial Enzymatic Action Biomass Biomass Enzymatic->Biomass CO2_H2O CO2, H2O, Methane Enzymatic->CO2_H2O Oligomers->Enzymatic

Caption: General pathway for the biodegradation of plasticized polymers.

Biocompatibility and Regulatory Considerations

  • Toxicology of Trimellitates: Studies on trialkyl trimellitates, such as triethylhexyl trimellitate, have generally indicated low systemic toxicity and low dermal absorption.

  • Food Contact Regulations: For food packaging applications, it is crucial to adhere to regulations set by bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). These regulations specify allowable substances and migration limits. It is recommended to consult the relevant regulations (e.g., 21 CFR for the FDA) to determine the status of TINTM for the intended application.

  • Biomedical Applications: For medical devices, biocompatibility testing according to standards such as ISO 10993 is mandatory. This includes tests for cytotoxicity, sensitization, and implantation effects.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the direct effects of this compound on specific cellular signaling pathways. Research in this area would be valuable to fully understand the biocompatibility of TINTM at a molecular level. General toxicological studies on related plasticizers have not indicated significant interference with major signaling pathways at typical exposure levels.

logical_relationship_biocompatibility cluster_material Material cluster_testing Biocompatibility Assessment cluster_outcome Application Safety TINTM_Polymer TINTM in Biodegradable Polymer Migration Migration Testing TINTM_Polymer->Migration Toxicity Toxicology Studies TINTM_Polymer->Toxicity Regulatory Regulatory Compliance (FDA, EFSA) Migration->Regulatory Toxicity->Regulatory Safe_Use Safe for Intended Use Regulatory->Safe_Use

Caption: Logical flow for assessing the biocompatibility of TINTM-plasticized polymers.

Conclusion

This compound presents a promising, yet underexplored, option for plasticizing biodegradable polymers. Its inherent properties of low volatility and high stability make it an attractive candidate for applications requiring long-term performance and safety. The protocols and data presented in these application notes provide a foundation for researchers to begin exploring the use of TINTM in their work. Further research is critically needed to generate specific quantitative data on the mechanical, thermal, and biodegradation properties of TINTM-plasticized biodegradable polymers to fully realize their potential.

Application Notes and Protocols for the Formulation of PVC Compounds with Triisononyl Trimellitate for Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a widely utilized polymer in the medical device industry due to its cost-effectiveness, chemical resistance, and versatility.[1] For applications requiring flexibility, such as tubing, blood bags, and catheters, PVC must be compounded with plasticizers.[2][3] Historically, di(2-ethylhexyl) phthalate (B1215562) (DEHP) was the primary plasticizer used.[4] However, concerns regarding the potential for DEHP to leach from devices and cause adverse health effects have driven the search for safer alternatives.[5]

Triisononyl trimellitate (TINTM), also referred to as trioctyl trimellitate (TOTM), has emerged as a leading alternative plasticizer for medical-grade PVC.[3] TINTM is a high molecular weight, non-phthalate plasticizer that exhibits significantly lower migration (leaching) from the PVC matrix compared to DEHP.[5] Its low volatility and excellent toxicological profile make it a preferred choice for sensitive medical applications.[3] These application notes provide detailed information and protocols for the formulation, processing, and evaluation of PVC compounds plasticized with TINTM for use in medical devices.

I. Formulation of PVC-TINTM Compounds

A typical formulation for a medical-grade flexible PVC compound consists of several key ingredients. The concentration of TINTM is a critical parameter that determines the flexibility and mechanical properties of the final product.

Key Components

A representative formulation for a TINTM-plasticized PVC compound for medical devices is presented in Table 1. This formulation is based on components described in the literature and patents for medical-grade PVC.[6]

Table 1: Example Formulation of a Medical-Grade PVC-TINTM Compound

ComponentFunctionTypical Concentration (phr*)
PVC Resin (K-value 67-70)Base Polymer100
This compound (TINTM)Primary Plasticizer30 - 70
Epoxidized Soybean Oil (ESBO)Secondary Plasticizer / Co-stabilizer3 - 5
Calcium StearateHeat Stabilizer0.5 - 1.5
Zinc StearateHeat Stabilizer0.1 - 0.5
Polyethylene (B3416737) WaxLubricant0.1 - 0.5
Antioxidant (e.g., Hindered Phenol)Prevents oxidative degradation0.1 - 0.3

*phr: parts per hundred parts of resin by weight

Influence of TINTM Concentration on Mechanical Properties

The concentration of TINTM directly influences the mechanical properties of the PVC compound. Generally, as the plasticizer concentration increases, the material becomes more flexible, resulting in lower tensile strength and hardness, and higher elongation at break.[7][8] Table 2 provides an overview of the expected mechanical properties of PVC compounds with varying concentrations of TINTM.

Table 2: Typical Mechanical Properties of PVC-TINTM Compounds for Medical Applications

TINTM Concentration (phr)Hardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)
3090 - 9520 - 25250 - 300
4085 - 9018 - 22300 - 350
5080 - 8515 - 20350 - 400
6075 - 8012 - 17400 - 450
7070 - 7510 - 15450 - 500

Note: The values in this table are representative and may vary depending on the specific grade of PVC resin and other additives used in the formulation.

II. Experimental Protocols

This section provides detailed protocols for the compounding of PVC with TINTM and for the evaluation of the resulting material's key properties.

Protocol for PVC-TINTM Compounding

This protocol describes a standard laboratory-scale procedure for preparing a homogeneous PVC-TINTM dry blend suitable for extrusion or molding.

Objective: To create a uniform mixture of PVC resin and additives.

Equipment:

  • High-speed mixer with heating and cooling capabilities

  • Scale

  • Beakers and weighing containers

Procedure:

  • Pre-heating: Add 100 phr of PVC resin to the high-speed mixer. Start the mixer at a low speed and gradually increase the speed to raise the temperature of the resin to approximately 80°C through frictional heat.

  • Addition of Solid Additives: While mixing, add the stabilizers (calcium stearate, zinc stearate), lubricant (polyethylene wax), and antioxidant to the PVC resin.

  • Plasticizer Addition: Once the solid additives are well dispersed, slowly add the pre-weighed TINTM and epoxidized soybean oil to the mixer. The addition of the liquid plasticizers will initially lower the temperature of the blend.

  • Absorption and Dry-Up: Continue mixing at high speed. The temperature of the blend will rise again. Continue mixing until the plasticizers are fully absorbed and the compound becomes a free-flowing powder. This typically occurs at a temperature between 100°C and 120°C.

  • Cooling: Discharge the hot dry blend into the cooling chamber of the mixer and continue to mix at a low speed until the temperature of the compound is below 50°C.

  • Storage: Store the final PVC-TINTM compound in a sealed, airtight container to prevent moisture absorption.

Protocol for Mechanical Property Testing

This protocol outlines the procedure for evaluating the tensile strength, elongation at break, and hardness of the PVC-TINTM compound, following relevant ASTM standards.

Objective: To quantify the key mechanical properties of the plasticized PVC.

Equipment:

  • Universal Testing Machine (UTM) with an extensometer

  • Shore A Durometer

  • Molding press to prepare test specimens (or use extruded tubing)

  • Calipers

Procedure for Tensile Testing (ASTM D412):

  • Specimen Preparation: Prepare dumbbell-shaped test specimens from the compounded PVC-TINTM material by compression molding or by cutting them from extruded tubing or sheets.

  • Measurement: Measure the width and thickness of the narrow section of each specimen.

  • Testing:

    • Mount the specimen in the grips of the UTM.

    • Set the crosshead speed (rate of grip separation), typically 500 mm/min for flexible PVC.

    • Start the test and record the force and elongation until the specimen breaks.

  • Calculation:

    • Tensile Strength (MPa): Maximum force recorded divided by the initial cross-sectional area of the specimen.

    • Elongation at Break (%): The increase in length at the point of rupture divided by the original length, multiplied by 100.

Procedure for Hardness Testing (ASTM D2240):

  • Specimen Preparation: Use a molded slab or a section of extruded tubing with a minimum thickness of 6 mm. The surface should be flat and smooth.

  • Testing:

    • Place the specimen on a hard, flat surface.

    • Hold the Shore A durometer vertically and press the indenter firmly onto the specimen.

    • Read the hardness value on the dial within one second of making firm contact.

  • Replication: Take at least five measurements at different locations on the specimen and calculate the average value.

Protocol for Plasticizer Migration Testing

This protocol describes a method to quantify the migration of TINTM from the PVC compound into a liquid simulant, based on ASTM D1239.

Objective: To determine the amount of TINTM that leaches from the PVC material.

Equipment:

  • Glass vials with screw caps

  • Analytical balance

  • Oven or incubator

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Simulant Selection: Choose a simulant fluid that is relevant to the intended medical application. A common simulant for lipophilic substances is a 50/50 (v/v) mixture of ethanol (B145695) and water.

  • Sample Preparation:

    • Cut a known weight and surface area of the PVC-TINTM material (e.g., a section of tubing).

    • Place the sample into a glass vial.

  • Extraction:

    • Add a precise volume of the simulant to the vial, ensuring the sample is fully immersed.

    • Seal the vial and place it in an oven at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours, 72 hours, or 10 days).

  • Analysis:

    • After the incubation period, remove the PVC sample from the vial.

    • Analyze the simulant for the concentration of TINTM using a validated GC-MS method.

  • Calculation: Calculate the amount of TINTM that migrated from the PVC sample, typically expressed as a percentage of the initial plasticizer content in the sample or as mass per unit surface area.

Protocol for Biocompatibility Testing

Medical devices must be evaluated for their biocompatibility to ensure they do not cause adverse reactions when in contact with the human body.[1] The primary standards for this are ISO 10993 and USP Class VI.[1][9]

2.4.1 ISO 10993: Biological Evaluation of Medical Devices

The specific tests required under ISO 10993 depend on the nature and duration of body contact.[10] For many TINTM-plasticized PVC devices, the following initial tests are typically performed:

  • ISO 10993-5: Tests for in vitro Cytotoxicity: This test assesses the potential for the material to cause cell death.[9]

    • Protocol Overview: Extracts of the PVC-TINTM material are prepared using a cell culture medium.[11] These extracts are then added to a culture of mammalian cells (e.g., L929 mouse fibroblasts).[9] After an incubation period, the cells are examined for signs of toxicity, such as reduced viability or abnormal morphology.[11][12] The material passes if the cell viability is not significantly reduced compared to a negative control.[13]

  • ISO 10993-10: Tests for Irritation and Skin Sensitization: These tests evaluate the potential for the material to cause local irritation or an allergic reaction.[14]

    • Protocol Overview: Extracts of the material or the material itself are applied to the skin or other relevant tissues of laboratory animals. The sites are then observed for signs of redness, swelling, or other inflammatory responses over a specified period.

2.4.2 USP Class VI: Biological Reactivity Tests, in vivo

The USP Class VI is a stringent set of tests for plastics used in medical devices.[15] It involves three in vivo tests:[15]

  • Systemic Injection Test: Extracts of the PVC-TINTM material (prepared in saline, alcohol in saline, polyethylene glycol 400, and vegetable oil) are injected intravenously into mice. The animals are observed for 72 hours for any signs of toxicity.[15][16]

  • Intracutaneous Test: The extracts are injected intracutaneously into rabbits. The injection sites are observed for 72 hours for any local skin reactions, such as erythema or edema.[15]

  • Implantation Test: Strips of the PVC-TINTM material are implanted into the muscle tissue of rabbits for a period of at least 120 hours (5 days).[15] The implantation sites are then examined macroscopically for signs of hemorrhage, necrosis, discoloration, and encapsulation.

III. Visualization of Workflows

PVC-TINTM Compounding and Testing Workflow

The following diagram illustrates the overall workflow from raw material formulation to the final characterization of the PVC-TINTM compound.

Compounding_Workflow cluster_formulation Formulation cluster_processing Processing cluster_testing Characterization pvc PVC Resin compounding High-Speed Mixing pvc->compounding tintm TINTM tintm->compounding additives Stabilizers & Lubricants additives->compounding extrusion Extrusion / Molding compounding->extrusion mech_test Mechanical Testing extrusion->mech_test mig_test Migration Testing extrusion->mig_test bio_test Biocompatibility Testing extrusion->bio_test Validation_Logic start Define Device Requirements formulation Formulate PVC-TINTM Compound start->formulation prototype Fabricate Prototype Device formulation->prototype verification Design Verification Testing (Mechanical, Migration) prototype->verification validation Design Validation Testing (Biocompatibility: ISO 10993 / USP VI) verification->validation pass Material Passes Validation validation->pass fail Revise Formulation / Process validation->fail Does not meet criteria end Proceed to Process Validation (IQ, OQ, PQ) pass->end Meets criteria fail->formulation

References

Application Notes and Protocols for the Evaluation of Triisononyl Trimellitate (TINTM) in High-Temperature Wire and Cable Insulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triisononyl trimellitate (TINTM) is a high-performance plasticizer increasingly utilized in the formulation of insulation for high-temperature wire and cable applications.[1][2][3] Its superior thermal stability, low volatility, and excellent electrical properties make it a preferred choice over traditional plasticizers, especially in demanding environments such as automotive and industrial settings.[1][2][4] These application notes provide a comprehensive overview of TINTM's properties and detailed protocols for evaluating its performance in PVC-based wire and cable insulation.

Key Properties of this compound (TINTM)

TINTM is a branched trimellitate plasticizer known for its exceptional permanence and heat resistance.[5] It is a clear, colorless liquid with a mild odor.[5] Key characteristics include:

  • High Thermal Stability: TINTM maintains its structural integrity and plasticizing effect at elevated temperatures, making it suitable for continuous use in high-temperature cables.[1][2]

  • Low Volatility: Its low vapor pressure and high molecular weight result in minimal plasticizer migration and loss over time, even under thermal stress.[5][6] This contributes to the longevity and consistent performance of the insulation.[1]

  • Excellent Electrical Properties: TINTM provides high dielectric strength and volume resistivity, crucial for maintaining the insulating integrity of electrical cables.[1][5][6]

  • Good Mechanical Properties: Insulation formulated with TINTM exhibits desirable flexibility, tensile strength, and elongation, which are maintained even after prolonged exposure to high temperatures.[1]

  • Chemical Resistance: It offers good resistance to extraction by water and oils, enhancing the durability of the insulation in harsh operating conditions.[1]

Data Presentation: Properties of TINTM

The following tables summarize the typical physical, electrical, and thermal properties of this compound.

Table 1: Typical Physical and Chemical Properties of TINTM

PropertyValueUnitReference
Molecular FormulaC36H60O6-[1][3]
Molecular Weight589 g/mol [5][6]
AppearanceClear, colorless liquid-[5]
Color≤ 70Pt-Co[3]
Density @ 20°C0.98g/mL[5]
Viscosity @ 20°C260-320mPa.s[3]
Acid Number≤ 0.1mg KOH/g[3]
Water Content≤ 0.1%[3]
Ester Content≥ 99.5%[3]
Refractive Index @ 20°C1.486-[3]
Boiling Point349.8°C[5]
Flash Point248.6°C[5]
Vapor Pressure @ 20°C0.011Pa[5]

Table 2: Performance Characteristics of TINTM in PVC Insulation

Performance MetricTypical Value/ObservationTest Standard (Example)Reference
Maximum Continuous Operating TemperatureUp to 105°C and higherUL 1581[3][6]
Volume ResistivityHighASTM D257[7]
Dielectric StrengthExcellentASTM D149[5]
Tensile Strength Retention after AgingHighIEC 60811-401[8]
Elongation at Break Retention after AgingHighIEC 60811-401[8]
Low-Temperature FlexibilityGoodASTM D746[1]
Resistance to Soapy Water ExtractionStrong-[3]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of TINTM in high-temperature wire and cable insulation are provided below.

1. Thermal Aging Performance

  • Objective: To assess the long-term thermal stability of the insulation material by subjecting it to elevated temperatures for an extended period.

  • Apparatus: Air circulating oven, tensile testing machine.

  • Protocol (based on IEC 60811-401):

    • Prepare dumbbell-shaped test specimens from the extruded wire insulation.

    • Measure the initial tensile strength and elongation at break of a set of unaged specimens according to the protocol for Mechanical Properties Testing (see below).

    • Place a second set of specimens in an air circulating oven at a specified high temperature (e.g., 136°C for a 105°C rated cable) for a specified duration (e.g., 168 hours).

    • After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 16 hours.

    • Measure the tensile strength and elongation at break of the aged specimens.

    • Calculate the percentage retention of tensile strength and elongation at break compared to the unaged samples. Higher retention indicates better thermal stability.[8]

2. Mechanical Properties Testing (Tensile Strength and Elongation at Break)

  • Objective: To determine the mechanical strength and flexibility of the insulation material.

  • Apparatus: Tensile testing machine with appropriate grips.

  • Protocol (based on IEC 60811-501):

    • Prepare standardized test specimens (e.g., dumbbell-shaped) from the insulation material.[8]

    • Measure the cross-sectional area of the narrow portion of the specimen.

    • Clamp the specimen into the jaws of the tensile testing machine.

    • Apply a constant rate of extension to the specimen until it ruptures.

    • Record the maximum force applied (for tensile strength) and the extension of the specimen at the point of rupture (for elongation at break).[8]

    • Tensile strength is calculated as the maximum force divided by the original cross-sectional area.

    • Elongation at break is calculated as the increase in length at rupture divided by the original length, expressed as a percentage.[8]

3. Electrical Properties Testing (Insulation Resistance)

  • Objective: To measure the electrical resistance of the insulation material, which is a critical indicator of its insulating capability.

  • Apparatus: Insulation resistance tester (megohmmeter).

  • Protocol:

    • Prepare a defined length of the insulated wire.

    • Immerse the sample in a water bath, which acts as the ground electrode, for a specified period to ensure temperature equilibrium.

    • Apply a specified DC voltage (e.g., 500V) between the conductor and the water bath for a set duration (e.g., 1 minute).

    • Measure the resistance using the megohmmeter.

    • The insulation resistance is typically normalized to a standard length (e.g., MΩ·km) for comparison.[9] It is important to note that insulation resistance is highly dependent on temperature.[9][10]

4. Heat Shock Test

  • Objective: To evaluate the resistance of the insulation to cracking when subjected to bending stress at elevated temperatures.[11]

  • Apparatus: Air oven, metal mandrels of specified diameters.

  • Protocol (based on BS EN 60811-509):

    • Prepare a sample of the insulated wire of sufficient length.

    • Wind the sample into a tight helix around a metal mandrel of a diameter specified by the relevant standard, based on the cable's outer diameter.[11]

    • Place the wound sample in an air oven preheated to a specified temperature (e.g., 150°C) for a defined period (e.g., 60 minutes).[11]

    • After the specified time, remove the sample from the oven and allow it to cool to ambient temperature.[11]

    • Visually examine the sample for any cracks in the insulation. The absence of cracks indicates a pass.[11]

Visualizations

The following diagrams illustrate the experimental workflows for evaluating high-temperature wire and cable insulation.

Experimental_Workflow_Thermal_Aging cluster_prep Sample Preparation cluster_unaged Unaged Sample Testing cluster_aging Thermal Aging cluster_aged Aged Sample Testing cluster_analysis Data Analysis prep Prepare Dumbbell Specimens from Insulation unaged_test Measure Initial Tensile Strength & Elongation prep->unaged_test aging Age Specimens in Oven (e.g., 136°C, 168h) prep->aging analysis Calculate % Retention of Mechanical Properties unaged_test->analysis aged_test Measure Post-Aging Tensile Strength & Elongation aging->aged_test aged_test->analysis

Caption: Workflow for Thermal Aging Performance Evaluation.

Experimental_Workflow_Electrical_Testing start Start: Insulated Wire Sample prep Prepare Defined Length of Wire start->prep immerse Immerse in Water Bath (Ground Electrode) prep->immerse voltage Apply DC Voltage (e.g., 500V for 1 min) immerse->voltage measure Measure Resistance with Megohmmeter voltage->measure normalize Normalize to Standard Length (e.g., MΩ·km) measure->normalize end End: Insulation Resistance Value normalize->end

Caption: Workflow for Insulation Resistance Testing.

Conclusion

This compound is a high-performance plasticizer that significantly enhances the thermal stability and durability of PVC insulation for high-temperature wire and cable. The experimental protocols outlined in these application notes provide a robust framework for researchers and scientists to evaluate and qualify insulation materials formulated with TINTM for demanding applications. Adherence to standardized testing procedures is crucial for ensuring the safety, reliability, and long-term performance of high-temperature electrical wiring.

References

Application of Triisononyl Trimellitate in Automotive Interior Material Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononyl Trimellitate (TINTM) is a high-molecular-weight, branched monomeric plasticizer that has garnered significant attention in the research and development of automotive interior materials.[1] Its chemical structure, characterized by a trimellitate ester base, imparts a unique combination of properties that address the stringent requirements of the automotive industry.[1] Primarily used in polyvinyl chloride (PVC) formulations, TINTM enhances the flexibility, durability, and longevity of materials used in components such as instrument panels, door panels, seating, and other interior trim.[2][3][4][5]

The automotive interior environment presents a challenging set of conditions, including extreme temperature fluctuations, prolonged sun exposure, and the potential for chemical contact.[6] TINTM's low volatility, excellent thermal stability, and resistance to migration and extraction make it a superior choice over many conventional plasticizers.[1][2][4] These characteristics contribute to reduced fogging on interior glass surfaces, maintenance of material properties over time, and a safer, more pleasant cabin environment.[2][6]

These application notes provide a comprehensive overview of the use of TINTM in automotive interior material research, including comparative performance data, detailed experimental protocols for key evaluation methods, and visual representations of experimental workflows and logical relationships.

Data Presentation

The selection of a plasticizer is a critical step in formulating PVC compounds for automotive interiors. The following tables summarize the comparative performance of TINTM against other common trimellitate plasticizers, Trioctyl Trimellitate (TOTM) and Tri(isodecyl) Trimellitate (TIDTM). This data is essential for researchers in selecting the optimal plasticizer for a specific application.

Table 1: Comparative Mechanical Properties of PVC Plasticized with Different Trimellitate Esters (50 phr)

PropertyTest MethodTINTMTOTMTIDTM
Tensile Strength (MPa) ASTM D228419.820.519.2
Elongation at Break (%) ASTM D2284370350385
Shore D Hardness ASTM D2240525550

Source: Adapted from BenchChem[7]

Table 2: Comparative Physical Properties of Different Trimellitate Esters

PropertyTest MethodTINTMTOTMTIDTM
Volatility (Weight Loss %, 24h @ 130°C) ASTM D12030.40.50.3
Molecular Weight ( g/mol ) -~589~547~631

Source: Adapted from BenchChem and BASTONE[1][7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of TINTM in automotive interior materials. The following are methodologies for key experiments.

Fogging Characteristics of Automotive Interior Materials

Objective: To determine the tendency of plasticizers and other volatile organic compounds (VOCs) to volatilize from a material under elevated temperatures and condense on a cooler surface, a phenomenon known as fogging.

Standard: Based on DIN 75201, ISO 6452, SAE J1756.

Methods:

  • Gravimetric Method (Method B): This method quantifies the mass of the condensed volatile components.

  • Reflectometric Method (Method A): This method measures the change in reflectance of a glass plate due to the condensed film.

Apparatus:

  • Fogging tester with a heated oil bath

  • Beakers

  • Glass plates (for reflectometric method)

  • Aluminum foil discs (for gravimetric method)

  • Cooling plate

  • Analytical balance (for gravimetric method)

  • Reflectometer (for reflectometric method)

Procedure (Gravimetric Method):

  • Sample Preparation: Cut a circular sample of the material to be tested.

  • Initial Weighing: Accurately weigh a clean aluminum foil disc.

  • Assembly: Place the sample at the bottom of a beaker. Place the weighed aluminum foil disc on top of the beaker, followed by the cooling plate.

  • Heating: Place the beaker in the heated oil bath at a specified temperature (e.g., 100°C) for a defined period (e.g., 16 hours). The cooling plate is maintained at a lower temperature (e.g., 21°C).

  • Cooling and Final Weighing: After the heating period, remove the assembly and allow it to cool in a desiccator. Reweigh the aluminum foil disc.

  • Calculation: The fogging value is the difference in the weight of the aluminum foil disc before and after the test, expressed in milligrams.

Plasticizer Migration to a Lacquer Surface

Objective: To assess the tendency of the plasticizer to migrate from the PVC material to a lacquer-coated surface upon contact under controlled conditions.

Standard: Based on ASTM D2199.

Apparatus:

  • Glass panels

  • Drawdown blade for lacquer application

  • Forced-convection oven

  • Weights

  • Sponge rubber squares

  • Aluminum foil

Procedure:

  • Lacquer Application: Apply a uniform film of a standard lacquer to a glass panel using a drawdown blade and allow it to dry as specified.

  • Sample Preparation: Cut a square sample of the TINTM-plasticized PVC material.

  • Assembly: Place the PVC sample onto the dried lacquer film. Cover the PVC sample with aluminum foil, a sponge rubber square, and a specified weight to ensure intimate contact.

  • Incubation: Place the entire assembly in a forced-convection oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 72 hours).

  • Evaluation: After incubation, remove the assembly from the oven and allow it to cool. Remove the weight, sponge rubber, and PVC sample. Visually inspect the lacquer surface for any signs of softening, marring, or tackiness, which would indicate plasticizer migration.

Mechanical Properties of Plasticized PVC

Objective: To determine the effect of TINTM on the mechanical performance of the PVC compound.

Standard: Based on ASTM D2284 (Tensile Properties) and ASTM D2240 (Hardness).

Apparatus:

  • Universal Testing Machine (for tensile properties)

  • Durometer (for hardness)

Procedure (Tensile Testing):

  • Specimen Preparation: Prepare dumbbell-shaped specimens from the plasticized PVC sheet according to the dimensions specified in the standard.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period.

  • Testing: Mount the specimen in the grips of the universal testing machine. Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.

  • Data Acquisition: Record the load and elongation throughout the test.

  • Calculation: From the recorded data, calculate the tensile strength (the maximum stress applied before rupture) and the elongation at break (the percentage increase in length at the point of rupture).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the research and development of automotive interior materials utilizing TINTM.

Experimental_Workflow_for_TINTM_Evaluation cluster_0 Phase 1: Formulation & Compounding cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Data Analysis & Optimization Formulation PVC Formulation (PVC, TINTM, Stabilizers, etc.) Compounding Melt Compounding (e.g., Twin-Screw Extruder) Formulation->Compounding Sheet_Prep Sheet Preparation (e.g., Compression Molding) Compounding->Sheet_Prep Mechanical_Testing Mechanical Properties (ASTM D2284, D2240) Sheet_Prep->Mechanical_Testing Thermal_Testing Thermal Stability (e.g., TGA) Sheet_Prep->Thermal_Testing Migration_Testing Migration & Extraction (ASTM D1203, D2199) Sheet_Prep->Migration_Testing Fogging_Test Fogging Analysis (DIN 75201) Sheet_Prep->Fogging_Test Data_Analysis Data Analysis & Comparison Mechanical_Testing->Data_Analysis Thermal_Testing->Data_Analysis Migration_Testing->Data_Analysis Fogging_Test->Data_Analysis Optimization Formulation Optimization Data_Analysis->Optimization Optimization->Formulation

Experimental workflow for evaluating TINTM in PVC.

Logical_Relationship_of_TINTM_Properties cluster_properties Key Molecular Properties cluster_performance Performance in Automotive PVC cluster_benefits Benefits for Automotive Interiors TINTM This compound (TINTM) High_MW High Molecular Weight TINTM->High_MW Branched_Structure Branched Structure TINTM->Branched_Structure Low_Polarity Low Polarity TINTM->Low_Polarity Low_Volatility Low Volatility High_MW->Low_Volatility High_Thermal_Stability High Thermal Stability High_MW->High_Thermal_Stability Low_Migration Low Migration/ Extraction Branched_Structure->Low_Migration Low_Polarity->Low_Migration Reduced_Fogging Reduced Fogging Low_Volatility->Reduced_Fogging Improved_Durability Improved Durability/ Aging Resistance High_Thermal_Stability->Improved_Durability Low_Migration->Reduced_Fogging Material_Integrity Maintained Material Integrity Low_Migration->Material_Integrity

Logical relationships of TINTM's properties and benefits.

References

Application Notes and Protocols: Exploring Triisononyl Trimellitate in Controlled-Release Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of triisononyl trimellitate (TINTM) as a novel plasticizer in the development of controlled-release drug delivery systems. The following sections detail the rationale for using TINTM, its key properties, and protocols for formulation, characterization, and evaluation.

Introduction to this compound (TINTM) in Pharmaceutical Formulations

This compound (TINTM) is a high molecular weight, monomeric plasticizer characterized by its low volatility, excellent heat resistance, and negligible water solubility.[1] These properties make it a compelling candidate for use in pharmaceutical-grade polymers to modify their physical characteristics and control the release of active pharmaceutical ingredients (APIs). In controlled-release systems, a plasticizer is a critical excipient that enhances the flexibility and reduces the brittleness of the polymeric matrix, thereby influencing the drug release kinetics.[2] The selection of a suitable plasticizer is crucial as it can significantly impact the mechanical properties, stability, and drug release profile of the final dosage form.[3][4]

TINTM's low migration rate and superior aging resistance suggest its potential for creating stable, long-acting drug delivery systems.[3] Its hydrophobic nature can be leveraged to retard the release of water-soluble drugs from a polymeric matrix. These notes will guide researchers through the process of incorporating TINTM into a controlled-release formulation and evaluating its performance.

Key Physicochemical Properties of TINTM

A summary of the essential properties of TINTM is presented in Table 1. Understanding these characteristics is fundamental to designing experiments and interpreting results.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 53894-23-8[1]
Molecular Formula C36H60O6[1]
Appearance Clear, colorless liquid[1]
Odor Mild[1]
Density 8.18 lb/gal @ 20 °C[1]
Flash Point > 94 °C[1]
Freezing Point -33 °C[1]
Solubility in Water Negligible[1]

Experimental Protocols

The following protocols provide a framework for the formulation and evaluation of a controlled-release drug delivery system using TINTM as a plasticizer. These protocols are based on established methodologies for similar pharmaceutical excipients and should be adapted based on the specific API and polymer being used.

This protocol describes the preparation of a matrix-based controlled-release tablet using a wet granulation method.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • Polymer (e.g., Hydroxypropyl Methylcellulose - HPMC K100)

  • This compound (TINTM)

  • Binder (e.g., Polyvinylpyrrolidone - PVP K30)

  • Diluent (e.g., Microcrystalline Cellulose - MCC)

  • Glidant (e.g., Colloidal Silicon Dioxide)

  • Lubricant (e.g., Magnesium Stearate)

  • Granulating Fluid (e.g., Isopropyl Alcohol)

  • Planetary Mixer

  • Tray Dryer or Fluidized Bed Dryer

  • Sieve Shaker with appropriate mesh sizes

  • Tablet Compression Machine

  • Analytical Balance

Procedure:

  • Dry Mixing: Accurately weigh the API, polymer, and diluent. Blend the powders in a planetary mixer for 15 minutes to ensure homogeneity.

  • Granulation:

    • Prepare the granulating fluid by dissolving the binder (PVP K30) in isopropyl alcohol.

    • Separately, dissolve the required amount of TINTM in isopropyl alcohol.

    • Slowly add the binder solution to the powder blend under continuous mixing.

    • Subsequently, add the TINTM solution to the wet mass and mix until a suitable granular consistency is achieved.

  • Drying: Spread the wet granules on a tray and dry in a tray dryer at 50-60°C until the loss on drying (LOD) is within the acceptable limit (typically <2%). Alternatively, use a fluidized bed dryer.

  • Sizing: Pass the dried granules through a suitable mesh sieve (e.g., #20 mesh) to obtain uniform granule size.

  • Lubrication: Add the glidant and lubricant to the sized granules and blend for 5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet compression machine with appropriate tooling.

This protocol outlines the key tests to evaluate the physical properties and drug release profile of the formulated tablets.

A. Physical Characterization:

  • Hardness: Determine the crushing strength of 10 tablets using a Monsanto or Pfizer hardness tester.

  • Friability: Weigh 20 tablets, place them in a friability tester (e.g., Roche friabilator), and rotate at 25 rpm for 4 minutes. Re-weigh the tablets and calculate the percentage of weight loss.

  • Weight Variation: Individually weigh 20 tablets and calculate the average weight and standard deviation.

  • Drug Content Uniformity: Assay the API content in a representative sample of tablets (e.g., 10 tablets) using a validated analytical method (e.g., HPLC).

B. In Vitro Dissolution Study:

  • Apparatus: USP Dissolution Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 6.8 phosphate (B84403) buffer).

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the API concentration using a validated UV-Vis spectrophotometer or HPLC method.

    • Calculate the cumulative percentage of drug released at each time point.

This protocol details the preparation and evaluation of a TINTM-plasticized polymer film.

A. Formulation of Polymer Films (Solvent Casting Method):

  • Dissolve the polymer (e.g., Ethyl Cellulose) in a suitable solvent (e.g., ethanol:chloroform mixture).

  • Add the desired amount of TINTM (as a percentage of the polymer weight) to the polymer solution and stir until a homogenous solution is obtained.

  • Incorporate the API into the solution and mix thoroughly.

  • Pour the solution into a leveled petri dish and allow the solvent to evaporate slowly at room temperature for 24 hours.

  • Carefully peel the dried film from the surface.

B. Characterization of Polymer Films:

  • Thickness and Weight Uniformity: Measure the thickness of the film at multiple points using a digital micrometer. Cut films of a specific area and weigh them to determine weight uniformity.

  • Mechanical Properties:

    • Tensile Strength and Percentage Elongation: Determine these properties using a texture analyzer or a universal testing machine.[4]

  • Moisture Content and Moisture Uptake: Determine the moisture content by Karl Fischer titration. For moisture uptake, store the films in a desiccator with a saturated solution of potassium chloride (84% RH) and measure the weight gain over time.

  • In Vitro Drug Release: Perform release studies using a Franz diffusion cell. Mount the film between the donor and receptor compartments. The receptor compartment should be filled with a suitable buffer, and samples should be withdrawn at regular intervals for analysis.

Data Presentation

The quantitative data obtained from the characterization studies should be summarized in clear and concise tables to facilitate comparison between different formulations.

Table 2: Physical Properties of Controlled-Release Tablets with Varying TINTM Concentrations

Formulation CodeTINTM Conc. (% w/w)Hardness ( kg/cm ²) (Mean ± SD)Friability (%)Weight Variation (mg) (Mean ± SD)Drug Content (%) (Mean ± SD)
F156.2 ± 0.3< 1501 ± 2.599.5 ± 1.2
F2105.8 ± 0.4< 1503 ± 3.199.2 ± 1.5
F3155.5 ± 0.2< 1499 ± 2.899.8 ± 1.1

Table 3: In Vitro Drug Release Profile of Controlled-Release Tablets with Varying TINTM Concentrations

Time (hours)Cumulative % Drug Release (Mean ± SD)
F1 (5% TINTM) F2 (10% TINTM) F3 (15% TINTM)
115.2 ± 1.112.5 ± 0.910.1 ± 0.8
445.6 ± 2.338.9 ± 2.132.5 ± 1.9
875.8 ± 3.165.4 ± 2.855.2 ± 2.5
1292.1 ± 2.985.6 ± 3.278.9 ± 3.1
2499.5 ± 1.898.2 ± 2.095.4 ± 2.2

Table 4: Mechanical Properties of Polymer Films with Varying TINTM Concentrations

Formulation CodeTINTM Conc. (% w/w of polymer)Tensile Strength (MPa) (Mean ± SD)% Elongation at Break (Mean ± SD)
PF11015.2 ± 1.5150 ± 10
PF22012.8 ± 1.2250 ± 15
PF33010.5 ± 1.1350 ± 20

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and logical relationships in the evaluation of TINTM for controlled-release drug delivery systems.

Experimental_Workflow_Tablets A API, Polymer, Diluent Selection B Dry Mixing A->B C Granulation with TINTM B->C D Drying C->D E Sizing D->E F Lubrication E->F G Tablet Compression F->G H Physical Characterization (Hardness, Friability, etc.) G->H I In Vitro Dissolution Study G->I J Data Analysis & Formulation Optimization H->J I->J Experimental_Workflow_Films A Polymer & API Selection B Polymer Dissolution in Solvent A->B C Addition of TINTM & API B->C D Solvent Casting C->D E Drying and Film Formation D->E F Physical & Mechanical Testing E->F G In Vitro Permeation Study E->G H Data Analysis & Optimization F->H G->H Logical_Relationship_TINTM TINTM TINTM Concentration Flexibility Increased Flexibility TINTM->Flexibility influences Hardness Decreased Hardness TINTM->Hardness influences Stability Enhanced Formulation Stability TINTM->Stability contributes to Polymer Polymer Properties Polymer->Flexibility Polymer->Hardness DrugRelease Modified Drug Release Rate Flexibility->DrugRelease affects Hardness->DrugRelease affects

References

Application Notes and Protocols for the Sample Preparation of Triisononyl Trimellitate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Triisononyl trimellitate (TINTM) is a high-molecular-weight plasticizer utilized in a variety of polymer applications to enhance flexibility and durability. Its presence in materials that come into contact with food, medical devices, and consumer products necessitates reliable analytical methods for its detection and quantification in complex matrices.[1] Effective sample preparation is a critical prerequisite for accurate analysis, as it serves to isolate TINTM from interfering matrix components and concentrate it to detectable levels.[2][3][4] The choice of sample preparation technique is highly dependent on the nature of the sample matrix.[3][4][5] This document provides detailed application notes and protocols for the sample preparation of TINTM in various complex matrices, including biological fluids, edible oils, and solid polymers, prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analysis in Biological Matrices (Serum/Plasma)

The analysis of TINTM in biological fluids like serum and plasma is crucial for toxicological and exposure studies. The primary challenges in these matrices are the high protein content and the presence of numerous endogenous small molecules that can interfere with the analysis.[6][7] Protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common and effective strategies.[6][7]

Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)

This protocol is a straightforward and widely used method for the extraction of TINTM from serum or plasma.

Experimental Protocol:

  • Sample Thawing: Thaw frozen serum or plasma samples at room temperature or overnight at 4°C.[8]

  • Aliquoting: Pipette 1.0 mL of the serum or plasma sample into a clean glass centrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of TINTM or another high-molecular-weight phthalate/trimellitate not expected in the sample) to the tube.

  • Protein Precipitation: Add 2.0 mL of ice-cold acetonitrile (B52724) to the sample.[7][8] Vortex vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean glass tube.

  • Liquid-Liquid Extraction: Add 3.0 mL of n-hexane to the supernatant. Vortex for 2 minutes to facilitate the extraction of TINTM into the organic phase.[9][10]

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve clear phase separation.

  • Collection of Organic Layer: Carefully collect the upper n-hexane layer and transfer it to a clean evaporation tube.

  • Evaporation: Evaporate the n-hexane to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., ethyl acetate (B1210297) for GC-MS or methanol (B129727) for LC-MS/MS).[11]

  • Analysis: The sample is now ready for injection into the GC-MS or LC-MS/MS system.

Workflow Diagram:

LLE_Workflow start Start: Serum/Plasma Sample step1 Protein Precipitation (Acetonitrile) start->step1 step2 Centrifugation step1->step2 step3 Collect Supernatant step2->step3 step4 Liquid-Liquid Extraction (n-Hexane) step3->step4 step5 Phase Separation (Centrifugation) step4->step5 step6 Collect Organic Layer step5->step6 step7 Evaporation (Nitrogen Stream) step6->step7 step8 Reconstitution step7->step8 end Analysis by GC-MS or LC-MS/MS step8->end

Caption: Workflow for TINTM extraction from biological fluids using LLE.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a more selective cleanup compared to LLE, potentially leading to cleaner extracts and reduced matrix effects.[12][13]

Experimental Protocol:

  • Sample Pre-treatment: To 1.0 mL of serum or plasma, add 1.0 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) and vortex to mix.[12]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.[14][15]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.[12]

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.

  • Elution: Elute the TINTM from the cartridge with 3 mL of ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent for analysis.

  • Analysis: The sample is ready for chromatographic analysis.

Workflow Diagram:

SPE_Workflow start Start: Serum/Plasma Sample step1 Sample Pre-treatment (Buffering) start->step1 step2 SPE Cartridge Conditioning (Methanol, Water) step1->step2 step3 Sample Loading step2->step3 step4 Washing (Water/Methanol) step3->step4 step5 Drying step4->step5 step6 Elution (Ethyl Acetate) step5->step6 step7 Evaporation step6->step7 step8 Reconstitution step7->step8 end Analysis by GC-MS or LC-MS/MS step8->end

Caption: Workflow for TINTM extraction from biological fluids using SPE.

Analysis in Edible Oils

Edible oils represent a challenging fatty matrix where TINTM can migrate from packaging materials.[16] The high lipid content can cause significant interference in chromatographic systems.[16] A QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is well-suited for this type of matrix.[17][18]

Protocol 3: QuEChERS-based Extraction

This protocol is adapted from methods used for other plasticizers in edible oils and is effective for TINTM.[16]

Experimental Protocol:

  • Sample Weighing: Weigh 5.0 g of the oil sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the internal standard to the sample.

  • Extraction and Partitioning:

    • Add 10 mL of acetonitrile.

    • Add a QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of a suitable sorbent (e.g., PSA - primary secondary amine for fatty acid removal and C18 for lipid removal).

    • Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Final Extract Collection: Take an aliquot of the supernatant for analysis.

  • Solvent Exchange (if necessary for GC-MS): If the final extract is in acetonitrile and analysis is by GC-MS, evaporate a portion of the extract and reconstitute in a GC-compatible solvent like hexane (B92381) or ethyl acetate.[11]

  • Analysis: Inject the final extract into the analytical instrument.

Workflow Diagram:

QuEChERS_Workflow start Start: Edible Oil Sample step1 Extraction & Partitioning (Acetonitrile, Salts) start->step1 step2 Centrifugation step1->step2 step3 Collect Supernatant step2->step3 step4 d-SPE Cleanup (MgSO4, PSA, C18) step3->step4 step5 Centrifugation step4->step5 step6 Collect Final Extract step5->step6 end Analysis by GC-MS or LC-MS/MS step6->end

Caption: QuEChERS workflow for TINTM extraction from edible oils.

Analysis in Solid Matrices (e.g., Polymers)

To determine the TINTM content in solid polymer samples, it must first be extracted from the polymer matrix. Solvent extraction, often assisted by sonication or heating, is a common approach.[1]

Protocol 4: Ultrasound-Assisted Solvent Extraction

This method uses ultrasonic energy to accelerate the extraction of TINTM from a finely ground polymer sample.

Experimental Protocol:

  • Sample Preparation: Cryogenically grind the polymer sample to a fine powder to increase the surface area for extraction.

  • Sample Weighing: Accurately weigh approximately 0.5 g of the powdered polymer into a glass vial.

  • Internal Standard Spiking: Add the internal standard.

  • Solvent Addition: Add 10 mL of a suitable solvent, such as n-hexane or a mixture of hexane and acetone.

  • Ultrasonic Extraction: Place the vial in an ultrasonic bath and sonicate for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Concentration and Reconstitution (if necessary): If the concentration of TINTM is expected to be low, the extract can be concentrated under a nitrogen stream and reconstituted in a smaller volume of solvent.

  • Analysis: The filtered extract is ready for analysis.

Workflow Diagram:

Solid_Extraction_Workflow start Start: Solid Polymer Sample step1 Cryogenic Grinding start->step1 step2 Weighing & IS Spiking step1->step2 step3 Solvent Addition step2->step3 step4 Ultrasound-Assisted Extraction step3->step4 step5 Filtration step4->step5 end Analysis by GC-MS or LC-MS/MS step5->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of High-Purity Triisononyl Trimellitate (TINTM)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of high-purity triisononyl trimellitate (TINTM). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis and purification of TINTM.

Question: Why is the final acid value of my this compound product higher than the specification (e.g., > 0.1 mg KOH/g)?

Answer: A high acid value in the final product typically indicates incomplete esterification or the presence of residual acidic impurities. Here are the potential causes and corresponding troubleshooting steps:

  • Incomplete Reaction: The esterification reaction may not have gone to completion.

    • Solution: Ensure the reaction temperature is maintained within the optimal range of 185-245°C for a sufficient duration (typically 3-5 hours).[1][2] Monitor the acid value during the reaction; if it plateaus above the target, consider extending the reaction time.

    • Solution: Verify the catalyst (e.g., tetrabutyl titanate) concentration and activity.[1][3] An insufficient amount or deactivated catalyst will slow down the reaction. The catalyst amount is typically 0.05-0.2% of the weight of trimellitic anhydride (B1165640).[2]

  • Inefficient Water Removal: The water generated during esterification must be effectively removed to drive the equilibrium towards product formation.

    • Solution: Ensure the dealcoholization process, often carried out under negative pressure, is functioning correctly.[2] Check for leaks in the vacuum system. For solvent-based systems using a water-carrying agent (e.g., xylene), ensure proper reflux and separation in the water trap.[3][4]

  • Inadequate Neutralization: The neutralization step with a basic solution (e.g., 10-15% sodium hydroxide (B78521) solution) may be insufficient to remove residual unreacted trimellitic anhydride or mono/di-esters.[2]

    • Solution: Carefully control the amount of sodium hydroxide solution added to bring the acid value below 0.07 mgKOH/g.[2] Ensure thorough mixing during this step.

Question: The color of the synthesized TINTM is darker than expected (e.g., Pt-Co color is > 70). What could be the cause?

Answer: A dark or off-color product can result from several factors, primarily related to impurities and reaction conditions.

  • Reaction Temperature Too High: Excessive temperatures can lead to thermal degradation of the reactants or product, causing color formation.

    • Solution: Maintain the reaction temperature strictly within the recommended range (185-245°C).[1][2] Use precise temperature control and avoid localized overheating.

  • Presence of Impurities: Impurities in the starting materials (trimellitic anhydride or isononyl alcohol) can contribute to color.

    • Solution: Use high-purity starting materials. Consider pre-treating the reaction mixture with activated carbon (0.1-0.3% of the trimellitic anhydride weight) to remove color-forming impurities before the main reaction.[2]

  • Ineffective Decolorization/Purification: The final purification steps may not be adequately removing colored byproducts.

    • Solution: After neutralization and washing, ensure the adsorbent treatment is effective. Use dried atlapulgite or activated carbon during the final purification stage before filtration.[2] The use of filter aids like diatomite can also improve the clarity and color of the final product.[2]

Question: I am observing low yield of TINTM. What are the likely reasons?

Answer: Low product yield can be attributed to suboptimal reaction conditions or mechanical losses during workup.

  • Incorrect Molar Ratio: An inappropriate molar ratio of isononyl alcohol to trimellitic anhydride can limit the conversion.

    • Solution: The typical molar ratio of trimellitic anhydride to isononyl alcohol is in the range of 1:3.5 to 1:4.5.[1][2] Using an excess of the alcohol helps to drive the reaction to completion.

  • Catalyst Issues: As with a high acid value, an inactive or insufficient amount of catalyst can lead to poor conversion rates.

    • Solution: Verify the catalyst's integrity and ensure it is added at the correct concentration (0.05-0.2% by weight of trimellitic anhydride).[2]

  • Losses During Purification: Significant amounts of product can be lost during the neutralization, washing, and filtration steps.

    • Solution: Minimize the number of transfer steps. During washing and phase separation, ensure that the organic layer is completely separated without carrying over excessive aqueous phase. Optimize the filtration process to minimize product retention in the filter cake.

Frequently Asked Questions (FAQs)

What is the primary method for synthesizing this compound (TINTM)?

The most common method is the direct esterification of trimellitic anhydride with isononyl alcohol.[1] This reaction is typically catalyzed by a titanate ester, such as tetrabutyl titanate, at elevated temperatures (185-245°C).[1][2]

What are the key impurities to monitor in high-purity TINTM?

Key impurities include residual isononyl alcohol, water, and acidic species like unreacted trimellitic anhydride or partially esterified products (mono- and di-esters).[5] Analytical techniques such as Gas Chromatography (GC) can be used to determine the ester content and residual alcohol, Karl Fischer titration for water content, and acid-base titration for the acid number.[6]

Can transesterification be used to synthesize TINTM?

Yes, transesterification is another viable method. This can involve reacting a different trimellitate ester (e.g., trimethyl trimellitate) with isononyl alcohol in the presence of a suitable catalyst.[7][8]

What safety precautions should be taken during the synthesis of TINTM?

The synthesis involves high temperatures and potentially flammable alcohols. The reaction should be conducted in a well-ventilated area, under an inert atmosphere (e.g., nitrogen) to prevent oxidation and color formation.[3] Standard personal protective equipment (goggles, gloves, lab coat) should be worn. Care should be taken when handling corrosive materials like sodium hydroxide solution.

Experimental Protocols & Data

Synthesis of High-Purity this compound

This protocol describes a representative lab-scale synthesis of TINTM.

Materials:

  • Trimellitic Anhydride (TMA)

  • Isononyl Alcohol (INA)

  • Tetrabutyl Titanate (TBT) catalyst

  • Activated Carbon

  • Sodium Hydroxide (NaOH) solution (10-15% w/w)

  • Atlapulgite or Diatomite

Procedure:

  • Charging the Reactor: In a reaction kettle equipped with a stirrer, thermometer, nitrogen inlet, and a distillation setup for water removal, add trimellitic anhydride and isononyl alcohol. A typical molar ratio is 1 mole of TMA to 3.5-4.5 moles of INA.[1][2] Add activated carbon (0.1-0.3% of TMA weight).[2]

  • Initial Heating: Begin stirring and start purging the reactor with nitrogen. Heat the mixture to 185-195°C.[2]

  • Catalyst Addition and Esterification: Once the temperature is stable, add the tetrabutyl titanate catalyst (0.05-0.2% of TMA weight).[2] Continue to heat the mixture to the reaction temperature of 185-245°C.[1][2] The reaction is typically carried out for 3-5 hours.[2][3] Water produced during the reaction is continuously removed.

  • Monitoring the Reaction: Periodically take samples to measure the acid value. The reaction is considered complete when the acid value is below 0.50 mgKOH/g.[2]

  • Dealcoholization: Once the target acid value is reached, apply a vacuum to the system to remove the excess isononyl alcohol (negative pressure dealcoholization).[2]

  • Neutralization: Cool the mixture slightly and add a 10-15% sodium hydroxide solution to neutralize the remaining acidity. The target acid value after this step should be below 0.07 mgKOH/g.[2]

  • Washing and Refining: Introduce water into the reactor as an entrainer and carry out further dealcoholization to remove any remaining alcohol and wash the product.[2]

  • Final Drying and Filtration: Cool the product to around 150°C. Add dried atlapulgite (0.07-0.2% of the total mass) and stir.[2] Filter the hot mixture, possibly with a filter aid like diatomite, to obtain the final high-purity this compound.[2]

Quantitative Data Summary

The following tables summarize typical reaction parameters and final product specifications.

Table 1: Typical Reaction Parameters for TINTM Synthesis

ParameterValueReference(s)
Molar Ratio (TMA:INA)1 : 3.5 - 1 : 4.5[1][2]
Catalyst (TBT) Conc.0.05 - 0.2% (by TMA wt.)[2][3]
Reaction Temperature185 - 245 °C[1][2]
Reaction Time3 - 5 hours[2][3]
In-process Acid Value< 0.50 mgKOH/g[2]
Final Acid Value< 0.07 mgKOH/g[2]

Table 2: Typical Specifications for High-Purity TINTM

PropertySpecificationReference(s)
Ester Content≥ 99.5 %[9]
Acid Number≤ 0.1 mg KOH/g[9]
Water Content≤ 0.1 %[9]
Color≤ 70 Pt-Co[9]
Viscosity @ 25°C260 - 320 mPa·s[9]

Visualizations

TINTM Synthesis and Purification Workflow

TINTM_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Charge Reactor: - Trimellitic Anhydride - Isononyl Alcohol - Activated Carbon Heating Heat to 185-195°C under Nitrogen Reactants->Heating Catalysis Add Catalyst (Tetrabutyl Titanate) Heating->Catalysis Esterification Esterification Reaction (185-245°C, 3-5h) Remove Water Catalysis->Esterification Monitoring Monitor Acid Value (< 0.50 mgKOH/g) Esterification->Monitoring Dealcohol Negative Pressure Dealcoholization Monitoring->Dealcohol Reaction Complete Neutralize Neutralization (NaOH Solution) Dealcohol->Neutralize Wash Water Washing & Refining Neutralize->Wash Adsorbent Add Adsorbent (Atlapulgite) Wash->Adsorbent Filter Hot Filtration Adsorbent->Filter FinalProduct High-Purity TINTM Filter->FinalProduct

Caption: Workflow for the synthesis and purification of TINTM.

Troubleshooting Logic for High Acid Value

Troubleshooting_AcidValue Start High Acid Value in Final Product CheckReaction Check Reaction Parameters Start->CheckReaction CheckWater Check Water Removal CheckReaction->CheckWater Correct Sol_Reaction Solution: - Verify Temp/Time - Check Catalyst Activity - Ensure Correct Molar Ratio CheckReaction->Sol_Reaction Incorrect? CheckNeutral Check Neutralization CheckWater->CheckNeutral Efficient Sol_Water Solution: - Check Vacuum System - Ensure Efficient Water Separation CheckWater->Sol_Water Inefficient? Sol_Neutral Solution: - Optimize NaOH amount - Ensure Thorough Mixing CheckNeutral->Sol_Neutral Inadequate?

Caption: Troubleshooting logic for addressing a high acid value in TINTM.

References

Technical Support Center: Optimizing Triisononyl Trimellitate (TINTM) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of Triisononyl Trimellitate (TINTM).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the esterification of trimellitic anhydride (B1165640) with isononyl alcohol to produce TINTM.

Q1: My reaction is proceeding very slowly or appears to have stalled. What are the likely causes?

A1: A slow or stalled reaction is typically due to issues with temperature, catalyst activity, or inefficient water removal.

  • Temperature: Ensure the reaction temperature is maintained within the optimal range of 185°C to 245°C.[1][2] Temperatures below this range will result in a significantly slower reaction rate.

  • Catalyst: The catalyst, such as tetrabutyl titanate, may be deactivated or used in an insufficient amount.[1] Verify the catalyst's activity and ensure the loading is between 0.05% and 0.2% of the weight of the trimellitic anhydride.[2]

  • Water Removal: The water generated during the esterification must be efficiently removed to drive the reaction equilibrium towards the product.[3] Employing negative pressure dealcoholization or using a water trap can facilitate this process.[2][4]

Q2: The final product has a high acid value. How can I reduce it?

A2: A high acid value indicates incomplete esterification or the presence of unreacted trimellitic anhydride.

  • Reaction Completion: The reaction should be monitored until the acid value is below 0.50 mgKOH/g before proceeding to purification steps.[2] If the value is high, extend the reaction time or slightly increase the temperature.

  • Neutralization: After the initial reaction and dealcoholization, a neutralization step is crucial. Add a 10-15% sodium hydroxide (B78521) solution to reduce the acid value to below 0.07 mgKOH/g.[2]

  • Reactant Ratio: An incorrect molar ratio of reactants can lead to incomplete conversion. The recommended molar ratio of trimellitic anhydride to isononyl alcohol is between 1:3.5 and 1:4.5.[1][2]

Q3: The TINTM product has a poor color. What causes this and how can it be improved?

A3: Product discoloration is often caused by thermal degradation of the reactants or product at excessively high temperatures or prolonged reaction times.

  • Temperature Control: Strictly maintain the reaction temperature below 245°C.[2]

  • Decolorizing Agents: Incorporate activated carbon at the beginning of the process (0.1-0.3% of the trimellitic anhydride weight) to adsorb color bodies.[2] After neutralization, further refining can be done by adding adsorbents like dried atlapulgite.[2]

Q4: I am experiencing low yields of TINTM. How can I improve the output?

A4: Low yield can be a result of several factors, including suboptimal reaction conditions and inefficient purification.[5]

  • Optimize Reactant Ratio: Using an excess of isononyl alcohol (molar ratio up to 1:4.5) can help drive the reaction to completion.[2] The excess alcohol can be recovered and reused.[2]

  • Efficient Water Removal: As mentioned in A1, continuous removal of water is critical for maximizing yield.

  • Purification Losses: Minimize losses during purification steps. Ensure the negative pressure dealcoholization is performed until no more alcohol is being removed.[2]

Troubleshooting Summary Table
Symptom Possible Cause Recommended Solution
Slow Reaction Rate Insufficient temperatureMaintain temperature between 185-245°C.[1][2]
Inactive or insufficient catalystVerify catalyst activity and use 0.05-0.2% by weight of trimellitic anhydride.[2]
Poor water removalEmploy negative pressure dealcoholization or a suitable water trap.[2][4]
High Acid Value Incomplete esterificationExtend reaction time; ensure acid value is < 0.50 mgKOH/g before purification.[2]
Insufficient neutralizationTreat with 10-15% NaOH solution post-reaction to achieve an acid value < 0.07 mgKOH/g.[2]
Poor Product Color Thermal degradationDo not exceed 245°C reaction temperature.[2]
Impurities in raw materialsUse high-quality starting materials and add activated carbon (0.1-0.3 wt%) at the start.[2]
Low Yield Reaction equilibrium not shiftedUse an excess of isononyl alcohol (molar ratio up to 1:4.5).[2]
Inefficient alcohol removalPerform thorough negative pressure dealcoholization to remove all excess alcohol.[2]

Experimental Protocols & Data

Standard Synthesis Protocol for this compound (TINTM)

This protocol is based on common industrial synthesis methods.[2]

  • Reactor Charging: In a suitable reaction kettle, add trimellitic anhydride and isononyl alcohol in a molar ratio of 1:3.5 to 1:4.5.[2] Add activated carbon (0.1-0.3% of the trimellitic anhydride weight).[2]

  • Initial Heating: Begin stirring the mixture and heat to 185-195°C.[2]

  • Catalyst Addition: Once the temperature is stable, add the catalyst (e.g., a mixture of tetrabutyl titanate and titanium isopropoxide) corresponding to 0.05-0.2% of the trimellitic anhydride weight.[2]

  • Esterification Reaction: Continue heating to raise the temperature to between 185°C and 245°C.[1][2] Maintain this temperature for 3-4 hours.[2] Monitor the reaction progress by periodically measuring the acid value of the mixture. The target acid value at this stage is below 0.50 mgKOH/g.[2]

  • Dealcoholization: Once the target acid value is reached, apply negative pressure to the reactor to distill off unreacted isononyl alcohol and water formed during the reaction.[1][2] Continue until no more liquid is being collected.

  • Neutralization: Cool the mixture and add a 10-15% mass concentration sodium hydroxide solution to neutralize the remaining acidity.[2] The target acid value after this step is below 0.07 mgKOH/g.[2]

  • Refining and Filtration: Introduce water as an entrainer to aid in the removal of any remaining alcohol under heat.[2] Cool the product to 150°C, add dried atlapulgite (0.07-0.2% of the total mass), stir, and filter to obtain the final purified TINTM product.[2]

Typical Reaction Parameters
Parameter Value Reference
Reactants Trimellitic Anhydride, Isononyl Alcohol[1][2]
Molar Ratio (Anhydride:Alcohol) 1 : 3.5 - 1 : 4.5[1][2]
Catalyst Tetrabutyl titanate, Titanium isopropoxide[1][2]
Catalyst Concentration (wt% of Anhydride) 0.05% - 0.2%[2]
Reaction Temperature 185°C - 245°C[1][2]
Reaction Time 3 - 4 hours[2]
Final Acid Value (mgKOH/g) < 0.1[6]
Typical Yield ~98%[7]

Visualized Workflows and Pathways

TINTM Synthesis Reaction Pathway

The synthesis of TINTM is a direct esterification reaction where trimellitic anhydride reacts with three molecules of isononyl alcohol. The reaction is catalyzed, typically by a titanate ester, and requires heat to proceed. Water is generated as a byproduct and must be removed to drive the reaction to completion.

TINTM_Synthesis TMA Trimellitic Anhydride Reaction Esterification (185-245°C, Catalyst) TMA->Reaction INA 3 x Isononyl Alcohol INA->Reaction TINTM This compound (TINTM) Reaction->TINTM Water 2 x Water (H₂O) Reaction->Water Byproduct (Removed)

Fig. 1: Chemical reaction pathway for TINTM synthesis.
Troubleshooting Workflow for TINTM Synthesis

This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the TINTM synthesis process, such as low yield or purity.

Troubleshooting_Workflow start Start: Low Yield or Purity Issue check_acid Check Final Acid Value start->check_acid is_acid_high Is Acid Value > 0.1? check_acid->is_acid_high check_reaction Review Reaction Parameters is_acid_high->check_reaction Yes check_purification Review Purification Steps is_acid_high->check_purification No temp_time Verify Temp (185-245°C) & Time (3-4h) check_reaction->temp_time catalyst Check Catalyst (Type & Conc.) check_reaction->catalyst water_removal Ensure Efficient Water Removal check_reaction->water_removal neutralization Verify Neutralization (NaOH conc. & amount) check_purification->neutralization dealcohol Check Dealcoholization (Vacuum & Duration) check_purification->dealcohol end Process Optimized temp_time->end catalyst->end water_removal->end neutralization->end dealcohol->end

Fig. 2: Troubleshooting workflow for TINTM synthesis.

References

Technical Support Center: Preventing Thermal Degradation of Triisononyl Trimellitate (TINTM) in Polymer Processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of thermal degradation of triisononyl trimellitate (TINTM) during polymer processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TINTM) and why is it used in polymer formulations?

This compound (TINTM) is a high-molecular-weight, branched monomeric plasticizer. It is primarily used in polyvinyl chloride (PVC) formulations for applications requiring high-temperature resistance, low volatility, and excellent migration stability.[1] Its ability to maintain flexibility at continuous service temperatures up to 105°C makes it ideal for demanding applications such as high-temperature wire and cable insulation and automotive interior components.[2]

Q2: What are the primary signs of TINTM thermal degradation during polymer processing?

The most common sign of thermal degradation in a polymer formulation containing TINTM is discoloration, such as yellowing or browning of the final product.[3][4] This is often due to the degradation of the base polymer (e.g., PVC) and/or the plasticizer. Other indicators can include a change in mechanical properties, such as brittleness, and the presence of a burnt odor.

Q3: What are the main factors that contribute to the thermal degradation of TINTM and the polymer matrix?

Several factors during polymer processing can lead to thermal degradation:

  • Excessive Melt Temperature: Processing the polymer at temperatures above the recommended range is a primary cause of degradation.[3][4]

  • Prolonged Residence Time: Keeping the molten polymer in the extruder or molding machine for too long can lead to thermal breakdown.

  • High Shear Rates: Excessive screw speed can generate significant frictional heat, leading to localized overheating and degradation.[5]

  • Presence of Oxygen: Oxidative degradation can occur at elevated temperatures, affecting both the polymer and the plasticizer.[6][7]

  • Contamination: The presence of impurities, such as moisture or metal ions, can catalyze degradation reactions.[4][8]

Q4: What types of stabilizers and antioxidants are recommended for use with TINTM in high-temperature applications?

For high-temperature applications involving TINTM-plasticized PVC, a robust stabilization package is crucial. This typically includes a combination of:

  • Heat Stabilizers: Organotin stabilizers, particularly mercaptides, are highly effective for PVC due to their excellent heat stability and clarity.[9][10][11] Calcium/Zinc (Ca/Zn) based stabilizers are also a viable, more environmentally friendly option.[7][11]

  • Primary Antioxidants: Hindered phenolic antioxidants, such as Bisphenol A, are commonly used to protect the polymer and plasticizer during their service life by inactivating radicals.[6]

  • Secondary Antioxidants: Phosphites and thioesters act as peroxide decomposers and are particularly effective at providing protection during the high-temperature processing phase.[6][7] They often work synergistically with primary antioxidants.[6]

  • Epoxy Plasticizers: Epoxidized soybean oil (ESBO) can function as a secondary plasticizer and co-stabilizer, offering good weather resistance.[6]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues related to TINTM thermal degradation during polymer processing.

Issue 1: Discoloration (Yellowing/Browning) of the Final Product

Possible Causes and Solutions

Potential Cause Recommended Action
Excessive Melt Temperature Gradually reduce the barrel and die temperatures in increments of 5°C until the discoloration is eliminated, ensuring the melt viscosity remains suitable for processing.[3] For flexible PVC, aim for a melt temperature in the range of 175-195°C.
Prolonged Residence Time Increase the screw speed to reduce the time the polymer spends in the barrel. However, be mindful of potential increases in shear heating.
High Shear Rate Reduce the screw speed to minimize frictional heat generation.[3]
Inadequate Stabilization Ensure the correct type and concentration of heat stabilizers and antioxidants are being used. Consider a synergistic blend of primary and secondary antioxidants for high-temperature applications.[6][7]
Material Contamination Verify that the polymer resin and TINTM are dry and free from contaminants. Use a hopper magnet to remove any metallic impurities.[12]
Oxygen Exposure Ensure a proper melt seal in the feed section of the extruder to minimize air entrapment.

Troubleshooting Workflow for Discoloration

G start Discoloration Observed (Yellowing/Browning) check_temp Check Melt Temperature (175-195°C for flexible PVC?) start->check_temp reduce_temp Reduce Barrel and Die Temperatures by 5°C check_temp->reduce_temp Too High check_res_time Evaluate Residence Time check_temp->check_res_time Within Range resolved Problem Resolved reduce_temp->resolved inc_screw_speed Increase Screw Speed check_res_time->inc_screw_speed Too Long check_shear Check Screw Speed (Is it too high?) check_res_time->check_shear Acceptable inc_screw_speed->resolved reduce_screw_speed Reduce Screw Speed check_shear->reduce_screw_speed Yes check_stabilizers Review Stabilizer/ Antioxidant Package check_shear->check_stabilizers No reduce_screw_speed->resolved adjust_stabilizers Consult with Supplier/ Add Synergistic Antioxidants check_stabilizers->adjust_stabilizers Inadequate check_contamination Inspect Raw Materials for Contamination check_stabilizers->check_contamination Adequate adjust_stabilizers->resolved dry_material Dry Resin and Additives/ Use Hopper Magnet check_contamination->dry_material Contaminants Found check_contamination->resolved No Contaminants dry_material->resolved

Caption: Troubleshooting workflow for discoloration issues.

Issue 2: Brittle Final Product

Possible Causes and Solutions

Potential Cause Recommended Action
Polymer Chain Scission This is a result of severe thermal degradation. Follow the steps outlined in the discoloration troubleshooting guide to reduce thermal stress on the material.
Loss of Plasticizer Excessive processing temperatures can lead to the volatilization of TINTM. Reduce the melt temperature to the lower end of the recommended processing window.
Incompatible Additives Ensure all additives in the formulation are compatible and do not promote degradation.

Experimental Protocols

This section provides methodologies for key experiments to analyze the thermal degradation of TINTM in a polymer matrix.

Protocol 1: Quantification of TINTM Degradation using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the amount of intact TINTM and identify its degradation products in a processed polymer.

Methodology:

  • Sample Preparation:

    • Cryogenically grind a sample of the processed polymer to a fine powder.

    • Accurately weigh approximately 1 gram of the powdered sample into a glass vial.

    • Add 10 mL of a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) to dissolve the polymer and extract the plasticizer.

    • Agitate the mixture for several hours to ensure complete dissolution and extraction.

    • Filter the solution to remove any insoluble components.

  • GC-MS Analysis:

    • Inject a known volume of the filtered extract into the GC-MS system.

    • Use a capillary column suitable for the analysis of semi-volatile organic compounds.

    • Develop a temperature program that allows for the separation of TINTM from potential degradation products.

    • The mass spectrometer should be operated in scan mode to identify unknown peaks by comparing their mass spectra to a library (e.g., NIST).

  • Quantification:

    • Prepare a calibration curve using standards of pure TINTM of known concentrations.

    • Quantify the amount of TINTM in the sample by comparing its peak area to the calibration curve.

    • The presence of peaks other than TINTM that are identified as related compounds can indicate degradation.

Protocol 2: Monitoring Polymer Degradation with Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To assess the thermal degradation of the PVC matrix by monitoring changes in its chemical structure.

Methodology:

  • Sample Preparation:

    • Press a thin film (approximately 40 µm) of the polymer compound.

    • Mount the film in the sample holder of the FTIR spectrometer.

  • FTIR Analysis:

    • Record the infrared spectrum of the film over a range of 4000-400 cm⁻¹.

    • Pay close attention to the carbonyl region (around 1720 cm⁻¹). An increase in the absorbance of the carbonyl peak is indicative of oxidative degradation of the PVC.[13]

  • Data Analysis:

    • Calculate the carbonyl index by taking the ratio of the absorbance of the carbonyl peak to a reference peak that does not change during degradation (e.g., a C-H stretching peak).

    • Compare the carbonyl index of samples processed under different conditions to assess the relative extent of degradation.

Experimental Workflow for Degradation Analysis

G cluster_0 TINTM Degradation Analysis cluster_1 Polymer Matrix Degradation Analysis start Processed Polymer Sample gcms_prep Sample Prep for GC-MS (Dissolution & Extraction) start->gcms_prep ftir_prep Sample Prep for FTIR (Thin Film Pressing) start->ftir_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_result Quantify TINTM & Identify Degradation Products gcms_analysis->gcms_result ftir_analysis FTIR Analysis ftir_prep->ftir_analysis ftir_result Calculate Carbonyl Index (Assess Oxidation) ftir_analysis->ftir_result

Caption: Workflow for analyzing TINTM and polymer degradation.

References

Technical Support Center: Troubleshooting Triisononyl Trimellitate (TINTM) Migration and Leaching from PVC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyvinyl chloride (PVC) plasticized with triisononyl trimellitate (TINTM).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments related to TINTM migration and leaching.

Question: My quantitative analysis shows higher than expected levels of TINTM leaching. What are the potential causes?

Answer: Higher than expected TINTM migration can stem from several factors related to your experimental setup, materials, and analytical methodology. Consider the following possibilities:

  • Experimental Conditions:

    • Elevated Temperatures: Increased temperatures provide the necessary energy for TINTM molecules to diffuse through the PVC matrix and into the surrounding medium more rapidly.[1]

    • Contact Medium (Simulant): The choice of solvent or simulant is critical. Lipophilic media, such as ethanol/water mixtures or lipid emulsions, will extract TINTM more aggressively than aqueous solutions like saline.[2][3] The presence of surfactants or proteins in the medium can also facilitate leaching.[4]

    • Extended Contact Time: The amount of leached TINTM will generally increase with longer exposure times, eventually reaching an equilibrium.[3]

    • Agitation/Flow Rate: In dynamic systems, such as those simulating blood flow in medical tubing, higher flow rates can increase the rate of TINTM leaching.[3]

  • Material Properties:

    • PVC Formulation: The specific grade of PVC resin and the presence of other additives can influence plasticizer retention.

    • Plasticizer Concentration: Higher initial concentrations of TINTM in the PVC can lead to higher migration rates.

    • Sample Thickness: Thinner PVC samples may show a higher percentage of TINTM loss compared to thicker samples under the same conditions due to a shorter diffusion path.[4]

  • Analytical Method:

    • Contamination: Ensure that your analytical workflow is free from external contamination. Plasticizers are common in laboratory equipment, which can lead to artificially high readings.[5]

    • Method Validation: Verify that your analytical method (e.g., GC-MS, LC-MS/MS) is properly validated for TINTM quantification in your specific sample matrix. Check for linearity, accuracy, and precision.[5][6]

Question: I am observing changes in the physical properties of my PVC material (e.g., increased brittleness, cracking). Could this be related to TINTM loss?

Answer: Yes, a change in the physical properties of flexible PVC is a strong indicator of plasticizer loss. TINTM is added to PVC to impart flexibility; as it leaches out, the material will revert to a more rigid and brittle state.[7] This can manifest as cracking, particularly when the material is subjected to mechanical stress.[7]

Question: How can I reduce TINTM migration in my experimental setup?

Answer: To minimize TINTM migration, consider the following strategies:

  • Material Selection: this compound (TINTM), also referred to as trioctyl trimellitate (TOTM), is considered a high molecular weight plasticizer.[8] Due to its larger size and lower volatility compared to phthalates like DEHP, it exhibits significantly lower migration rates.[2][8][9][10] For applications requiring high permanence, TINTM is a suitable choice.[4][10]

  • Surface Modification: Applying a surface coating can act as a barrier to reduce plasticizer leaching.[7]

  • Alternative Materials: For highly sensitive applications, consider alternative polymers that do not require external plasticizers.

Frequently Asked Questions (FAQs)

What is this compound (TINTM)?

This compound is a high molecular weight plasticizer used to increase the flexibility and durability of PVC. It is often used as an alternative to phthalate-based plasticizers, such as DEHP, in applications where low migration is critical, including medical devices and food contact materials.[2][4]

How does TINTM migration occur?

TINTM is not chemically bound to the PVC polymer chains.[3] This allows it to move within the polymer matrix and eventually migrate to the surface. From the surface, it can be transferred to a contacting medium (liquid or solid) through a process called leaching or extraction.[4] The migration process involves diffusion of the plasticizer to the PVC surface, followed by its removal into the surrounding environment.

What factors influence the rate of TINTM migration?

Several factors can affect the rate of TINTM leaching from PVC:

  • Temperature: Higher temperatures increase the diffusion rate of the plasticizer.[1]

  • Contact Medium: The solubility of TINTM in the contacting substance plays a major role. Lipids and organic solvents will extract TINTM more readily than aqueous solutions.[2][3]

  • Time: The duration of contact will influence the total amount of TINTM that migrates.

  • Plasticizer Molecular Weight: TINTM has a higher molecular weight than many common phthalates, which is a primary reason for its lower migration tendency.[1]

  • PVC Formulation: The composition of the PVC material itself can impact plasticizer retention.

How is TINTM migration measured and quantified?

The most common analytical techniques for quantifying TINTM are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[6][11] These methods offer high sensitivity and selectivity for detecting and measuring TINTM in various sample matrices.

Is TINTM a safer alternative to DEHP?

TINTM is often preferred over DEHP in medical applications due to its significantly lower leaching characteristics.[2][10] Studies have shown that the migration of TINTM from PVC medical tubing into blood, for example, can be approximately 350 times lower than that of DEHP.[9] This reduced migration potential is a key factor in its consideration as a safer alternative for sensitive applications.

Data Presentation

Table 1: Comparison of TINTM (TOTM) vs. DEHP Migration

MetricDEHP MigrationTINTM (TOTM) MigrationFactor of Difference (DEHP vs. TINTM)Study ContextReference
Migration into BloodHighDistinctly lower~350 times higherIn-vitro heart-lung machine circuit using blood.[2][8][9]
Leaching from Hemodialysis Tubing (in vivo)122.95 +/- 33.94 mg extracted per session75.11 +/- 25.72 mg extracted per session (from TOTM-DEHP blend)Lower for TOTMStudy on patients undergoing hemodialysis.[2]
Migration into Ethanol/Water SimulantHighOver 20 times lower>20 times higherImmersion in a 50/50 (v/v) ethanol/water simulant at 40°C.[2]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for TINTM (TOTM)

ParameterPerformance
Linearity (Correlation Coefficient, r²)> 0.99
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Recovery101.1%
Source: Adapted from a study on the determination of TOTM released from PVC tubes.[6]

Experimental Protocols

Protocol 1: Static Solvent Extraction for TINTM Migration

  • Objective: To quantify the amount of TINTM that leaches from a PVC sample into a specific solvent over a defined period.

  • Materials:

    • PVC sample with known dimensions and TINTM concentration.

    • Glass vials with inert caps.

    • Selected solvent simulant (e.g., n-hexane, ethanol/water mixture, saline solution).

    • Incubator or water bath for temperature control.

    • Analytical balance.

    • GC-MS or LC-MS/MS system.

  • Procedure:

    • Cut a precisely weighed and measured piece of the PVC material.

    • Place the PVC sample into a glass vial.

    • Add a known volume of the solvent simulant to the vial, ensuring the sample is fully immersed.

    • Seal the vial tightly.

    • Incubate the vial at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours, 10 days).

    • After incubation, carefully remove the PVC sample.

    • The solvent simulant now contains the leached TINTM and is ready for analysis.

    • Quantify the concentration of TINTM in the solvent using a validated GC-MS or LC-MS/MS method.

Protocol 2: GC-MS Analysis of TINTM

  • Objective: To quantify the concentration of TINTM in a liquid sample.

  • Sample Preparation:

    • If necessary, perform a liquid-liquid or solid-phase extraction to isolate the TINTM from the sample matrix and concentrate it. A common extraction solvent is dichloromethane.[12]

    • The final extract is then ready for injection into the GC-MS.

  • GC-MS Conditions (Example):

    • Injector Temperature: 300°C

    • Column: Rxi-5ms (30m x 0.25mm ID, 0.25µm film thickness) or similar

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50-70°C, hold for 1 minute.

      • Ramp to 240°C at 20°C/min.

    • MS Detector:

      • Ion Source: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Source: Adapted from various GC-MS methods for plasticizer analysis.[11]

Visualizations

Troubleshooting_TINTM_Migration start_node High TINTM Migration Detected cat1 Review Experimental Conditions start_node->cat1 cat2 Assess Material Properties start_node->cat2 cat3 Verify Analytical Method start_node->cat3 exp_temp Temperature Too High? cat1->exp_temp exp_solvent Inappropriate Solvent/Simulant? cat1->exp_solvent exp_time Contact Time Too Long? cat1->exp_time mat_pvc PVC Formulation Variability? cat2->mat_pvc mat_conc High Initial TINTM Content? cat2->mat_conc ana_contam System Contamination? cat3->ana_contam ana_valid Method Not Validated? cat3->ana_valid sol_adjust Adjust Conditions (Temp, Solvent, Time) exp_temp->sol_adjust exp_solvent->sol_adjust exp_time->sol_adjust sol_material Characterize/Standardize Material mat_pvc->sol_material mat_conc->sol_material sol_analytical Clean System & Validate Method ana_contam->sol_analytical ana_valid->sol_analytical Factors_Affecting_Migration center TINTM Migration from PVC sub_material Material Properties sub_material->center sub_env Environmental Factors sub_env->center sub_contact Contact Medium sub_contact->center node_mw TINTM Molecular Weight (High MW = Low Migration) node_mw->sub_material node_conc Initial TINTM Concentration node_conc->sub_material node_pvc PVC Matrix Composition node_pvc->sub_material node_temp Temperature node_temp->sub_env node_time Contact Time node_time->sub_env node_solvent Medium Polarity/Lipophilicity node_solvent->sub_contact node_agitation Agitation / Flow Rate node_agitation->sub_contact Experimental_Workflow_TINTM_Quantification start PVC Sample in Contact Medium incubation Incubation (Controlled Temp & Time) start->incubation Step 1 extraction Sample Preparation (e.g., LLE/SPE) incubation->extraction Step 2 analysis Instrumental Analysis (GC-MS or LC-MS/MS) extraction->analysis Step 3 quant Data Processing & Quantification analysis->quant Step 4 result Final TINTM Concentration quant->result Step 5

References

Technical Support Center: Enhancing Triisononyl Trimellitate (TINTM) and Novel Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when incorporating Triisononyl Trimellitate (TINTM) into novel polymer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TINTM) and what are its primary characteristics?

A1: this compound (TINTM) is a high-performance, specialty plasticizer known for its excellent thermal stability, low volatility, and high permanence.[1][2] It is a branched, high-molecular-weight monomeric plasticizer often used in applications requiring durability and resistance to high temperatures, such as automotive interiors and high-temperature wire and cable insulation.[1][3][4] Key characteristics include superior heat resistance, low migration, and excellent electrical resistance.[1][5]

Q2: Why is polymer-plasticizer compatibility important for my formulation?

A2: Compatibility between a polymer and a plasticizer is critical for creating a stable and homogeneous final product.[6] Good compatibility ensures the plasticizer remains within the polymer matrix over time, preventing issues like phase separation, leaching, and degradation of mechanical properties.[7][8] For pharmaceutical applications, such as coated solid dosage forms, compatibility is essential for achieving a flexible, continuous film and influencing the drug release profile.[6][9]

Q3: Which analytical techniques are recommended for assessing TINTM-polymer compatibility?

A3: A multi-faceted approach is often best for predicting and validating compatibility.[7][9] Key techniques include:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). A single Tg in the blend, intermediate between that of the pure polymer and TINTM, indicates good miscibility.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify specific molecular interactions (e.g., hydrogen bonding) between the TINTM and polymer chains, which are indicative of good compatibility.[10]

  • Dynamic Mechanical Analysis (DMA): To measure the mechanical and viscoelastic properties of the blend, providing insights into the effectiveness of the plasticizer.[11]

  • Solubility Parameter Calculation: The degree of miscibility increases as the difference between the solubility parameters of the plasticizer and the polymer decreases.[6][12]

Troubleshooting Guide

Issue 1: Phase Separation or "Blooming" Observed in the Polymer Blend

Q: My TINTM-polymer blend appears cloudy, or a hazy film has formed on the surface after processing. What is causing this and how can I fix it?

A: This phenomenon, known as "blooming" or phase separation, occurs when the plasticizer is not fully compatible with the polymer matrix.[13] At concentrations above the solubility threshold, the excess TINTM can migrate to the surface.[13]

Troubleshooting Steps:

  • Re-evaluate TINTM Concentration: The concentration of TINTM may be too high for the specific polymer system. Systematically reduce the TINTM loading in small increments (e.g., 2-5% by weight) and re-evaluate the blend for clarity and surface appearance.

  • Assess Solubility Parameters: Predict compatibility by comparing the Hansen Solubility Parameters (HSP) of TINTM and your novel polymer. A smaller difference suggests better compatibility.[13]

  • Introduce a Compatibilizer: For immiscible or partially miscible blends, a compatibilizer can be used to improve interfacial adhesion between the polymer and TINTM.[14][15] Compatibilizers are often copolymers that have affinity for both components.

  • Optimize Processing Conditions: Ensure that the melt temperature and mixing time during processing are optimal for achieving a homogeneous dispersion.[16] Insufficient mixing can lead to localized areas of high plasticizer concentration.

Issue 2: Poor Mechanical Properties (e.g., Brittleness, Low Elongation)

Q: After adding TINTM, my polymer formulation is more brittle than expected. How can I improve its flexibility?

A: This issue suggests that the TINTM is not effectively plasticizing the polymer, which can be due to poor miscibility or insufficient concentration. An effective plasticizer should insert itself between polymer chains, increasing their mobility and thus flexibility.[4][10]

Troubleshooting Steps:

  • Confirm Miscibility with DSC: Run a DSC analysis on your blend. The absence of a significant shift in the glass transition temperature (Tg) to a lower value indicates poor plasticization. A compatible system should show a single, lower Tg.[6]

  • Incrementally Increase TINTM Concentration: If the blend is compatible but still brittle, the concentration of TINTM may be too low. Gradually increase the loading level and measure the mechanical properties (e.g., tensile strength, elongation at break) at each step to find the optimal concentration.

  • Investigate Polymer-Plasticizer Interactions with FTIR: Use FTIR to check for shifts in characteristic peaks (e.g., carbonyl groups), which can confirm molecular-level interactions necessary for effective plasticization.[10]

Issue 3: Plasticizer Leaching and Migration

Q: I am concerned about TINTM leaching from my material over time, especially for drug-contact or medical device applications. How can I evaluate and minimize this?

A: Leaching is the process of a plasticizer migrating out of the polymer matrix into the surrounding environment.[8] While TINTM is known for its low migration characteristics, this can still be a concern depending on the polymer and application.[2][5] Leaching is influenced by factors such as compatibility, temperature, and the surrounding medium.[8][17]

Troubleshooting Steps:

  • Quantify Leaching with Extraction Studies: Perform an extraction study using a relevant solvent (e.g., water, ethanol, or a simulated biological fluid). The amount of TINTM extracted over a specific time period can be quantified using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Enhance Polymer-TINTM Interactions: Stronger interactions reduce the tendency for migration. Consider using a compatibilizer or modifying the polymer to introduce functional groups that can interact more strongly with TINTM's ester groups.[10][15]

  • Consider a Higher Molecular Weight Polymer: Generally, plasticizers have lower migration rates in polymers with higher molecular weights and higher crystallinity due to a more tortuous diffusion path.[13]

Data Presentation

Table 1: Key Analytical Techniques for Compatibility Assessment

Analytical TechniquePrinciple of MeasurementIndication of Good Compatibility
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions.A single glass transition temperature (Tg) for the blend, located between the Tgs of the individual components.[6][9]
Dynamic Mechanical Analysis (DMA) Measures the mechanical properties (storage modulus, loss modulus) as a function of temperature.A single, sharp tan δ peak, indicating a homogeneous system with one Tg.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy Detects vibrations of molecular bonds.Shifts in the absorption bands (e.g., carbonyl stretch of TINTM) indicating intermolecular interactions with the polymer.[10]
Scanning Electron Microscopy (SEM) Images the surface morphology of a cryo-fractured sample.A smooth, featureless fracture surface indicates a single-phase, miscible blend.

Experimental Protocols

Protocol 1: Assessing TINTM-Polymer Miscibility using Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of TINTM-polymer blends to assess miscibility.

Methodology:

  • Sample Preparation:

    • Prepare several blends of TINTM and the novel polymer with varying weight percentages (e.g., 90/10, 80/20, 70/30 polymer/TINTM).

    • Ensure homogeneous mixing, typically through solvent casting or melt blending. For solvent casting, dissolve both components in a common solvent, mix thoroughly, and then evaporate the solvent under vacuum at an elevated temperature.

    • Prepare control samples of the pure polymer and pure TINTM.

  • DSC Analysis:

    • Accurately weigh 5-10 mg of the sample into a standard aluminum DSC pan and seal it.

    • Place the pan in the DSC cell. An empty, sealed pan should be used as a reference.

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:

      • First Heat: Ramp from room temperature to a temperature above the polymer's melting point (for semi-crystalline polymers) or well above its Tg (for amorphous polymers) at a rate of 10°C/min.

      • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg.

      • Second Heat: Ramp again at 10°C/min to the upper temperature limit.

  • Data Analysis:

    • Determine the Tg from the inflection point of the specific heat capacity change in the thermogram from the second heating scan.

    • Interpretation: A single Tg for the blend that falls between the Tgs of the pure components suggests the blend is miscible. Two distinct Tgs indicate immiscibility.

Visualizations

Troubleshooting_Workflow Diagram 1: Troubleshooting Workflow for TINTM-Polymer Compatibility Issues start Initial Observation (e.g., Cloudiness, Brittleness) visual_inspection Visual & Microscopic Inspection (Phase Separation, Blooming) start->visual_inspection thermal_analysis Thermal Analysis (DSC) Is there a single Tg? visual_inspection->thermal_analysis If phase separation is suspected spectroscopic_analysis Spectroscopic Analysis (FTIR) Are there molecular interactions? thermal_analysis->spectroscopic_analysis Yes (single Tg) incompatible Conclusion: Incompatible (Multiple Tgs, Phase Separation) thermal_analysis->incompatible No (or multiple Tgs) mechanical_testing Mechanical Testing (DMA/Tensile) Are properties improved? spectroscopic_analysis->mechanical_testing leaching_test Leaching/Migration Test Is permanence acceptable? mechanical_testing->leaching_test compatible Conclusion: Compatible (Single Tg, Improved Properties) leaching_test->compatible reformulate Reformulate: - Adjust Concentration - Add Compatibilizer - Change Polymer incompatible->reformulate reformulate->thermal_analysis Re-evaluate

Caption: A logical workflow for diagnosing and resolving TINTM-polymer compatibility problems.

Experimental_Workflow Diagram 2: Experimental Workflow for Blend Preparation and Analysis start Define Polymer/TINTM Ratios blending Blend Components (Solvent Cast or Melt Blend) start->blending drying Dry Sample Thoroughly (Vacuum Oven) blending->drying analysis_hub Characterization drying->analysis_hub dsc DSC Analysis (Determine Tg) analysis_hub->dsc ftir FTIR Analysis (Assess Interactions) analysis_hub->ftir dma DMA/Tensile Testing (Measure Mechanical Properties) analysis_hub->dma sem SEM Analysis (Visualize Morphology) analysis_hub->sem results Analyze & Compare Results dsc->results ftir->results dma->results sem->results

Caption: A standardized workflow for preparing and analyzing TINTM-polymer blends.

References

Technical Support Center: Reduction of Volatile Organic Compounds (VOCs) from TINTM Plasticized Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on methods for reducing Volatile Organic Compounds (VOCs) from materials plasticized with Tri-isononyl Trimellitate (TINTM). Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to assist with your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is TINTM and why are VOCs a concern with its use?

A1: TINTM (Tri-isononyl Trimellitate) is a high-molecular-weight, branched monomeric plasticizer used to impart flexibility to polymers, most commonly Polyvinyl Chloride (PVC).[1][2] It is valued for its low volatility, resistance to high temperatures, and low migration compared to traditional phthalate (B1215562) plasticizers.[3] However, even low-volatility plasticizers can contribute to VOC emissions through residual manufacturing solvents, unreacted raw materials, or degradation products.[4][5] These VOCs are a concern in sensitive applications like medical devices and pharmaceutical packaging as they can potentially lead to material degradation, contamination of drug products, and pose health risks.[4][5]

Q2: What are the common sources of VOCs in TINTM plasticized materials?

A2: VOCs in TINTM plasticized materials can originate from several sources:

  • Residual Solvents and Monomers: Trace amounts of solvents or unreacted monomers from the polymerization process can be trapped within the plastic matrix and released over time.

  • Plasticizer Degradation: Thermal stress during processing or exposure to heat and UV light during the product's lifecycle can cause the TINTM plasticizer to degrade, forming smaller, more volatile compounds.[6]

  • Additives: Other additives in the plastic formulation, such as stabilizers, lubricants, or colorants, can also contribute to VOC emissions.

  • Environmental Interactions: The plastic may absorb and later release VOCs from its surrounding environment.

Q3: What are the primary methods for reducing VOCs from TINTM plasticized materials?

A3: The primary strategies for reducing VOCs from TINTM plasticized materials can be categorized into three main approaches:

  • Material Selection and Formulation:

    • Alternative Plasticizers: Consider using alternative, lower-volatility plasticizers, including other trimellitates like TOTM (Tris(2-ethylhexyl) trimellitate), which has a slightly lower vapor pressure than TINTM, or bio-based plasticizers.[7]

    • High-Purity Grades: Utilize high-purity grades of TINTM and other formulation components with minimal residual solvents and monomers.

  • Process Optimization:

    • Temperature Control: Carefully control processing temperatures during manufacturing, as higher temperatures can accelerate the degradation of the polymer and plasticizer, leading to increased VOC generation.[5]

  • Post-Manufacturing Treatments:

    • Thermal Conditioning (Baking/Annealing): Subjecting the material to elevated temperatures in a controlled environment can accelerate the outgassing of trapped volatiles.

    • Ventilation and Aging: Storing the material in a well-ventilated area for a specific period allows for the gradual diffusion and removal of VOCs.

    • Stripping Technologies: Techniques like steam stripping or hot air stripping can be employed to actively remove VOCs from the material.

    • Surface Coatings: Applying a barrier coating can prevent the diffusion and release of VOCs from the plastic surface.

Q4: How can I analyze the VOC content and profile of my TINTM plasticized material?

A4: The most common and effective method for analyzing VOCs from solid materials is Gas Chromatography-Mass Spectrometry (GC-MS) .[8] This is typically preceded by a sample introduction technique that extracts the volatile compounds from the plastic matrix. Common techniques include:

  • Headspace GC-MS (HS-GC-MS): The material is heated in a sealed vial to allow VOCs to partition into the headspace (gas phase), which is then injected into the GC-MS for analysis.[8][9] This is a widely used and relatively simple method.

  • Thermal Desorption GC-MS (TD-GC-MS): The material is heated in a tube, and the released VOCs are trapped on a sorbent material. The sorbent is then rapidly heated to desorb the VOCs into the GC-MS.[10] This technique is highly sensitive and suitable for trace-level analysis.

  • Solid-Phase Microextraction GC-MS (SPME-GC-MS): A coated fiber is exposed to the headspace above the material to adsorb VOCs. The fiber is then inserted into the GC inlet for desorption and analysis.[3]

Troubleshooting Guides

This section provides solutions to common issues encountered during VOC reduction experiments and analysis.

Troubleshooting VOC Analysis by Headspace GC-MS

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Insufficient equilibration temperature or time.[8] 2. Sample size is too small. 3. Loss of volatile analytes due to improper vial sealing.[9] 4. Low concentration of VOCs in the sample.1. Optimize equilibration temperature and time. A higher temperature generally increases the concentration of volatiles in the headspace.[8] 2. Increase the sample mass or surface area. 3. Ensure vials are properly crimped or sealed with appropriate septa. 4. Consider a more sensitive technique like Thermal Desorption (TD-GC-MS).
Poor Reproducibility 1. Inconsistent sample preparation (mass, surface area, geometry). 2. Temperature fluctuations in the headspace autosampler oven.[9] 3. Sample matrix effects influencing VOC partitioning. 4. Carryover from previous high-concentration samples.1. Standardize the sample preparation procedure. Use a consistent mass and form for each sample. 2. Verify the temperature stability of the autosampler. 3. Use matrix-matched standards for calibration if possible. 4. Run blank samples between analyses to check for and clean out any residual contamination.
Ghost Peaks or Contamination 1. Contaminated sample vials, caps, or septa. 2. Impure solvents used for cleaning or sample preparation. 3. Contaminated carrier gas or gas lines. 4. Bleed from the GC column or septum.1. Use high-quality, clean vials and bake them out if necessary. 2. Use high-purity, GC-grade solvents. 3. Ensure high-purity carrier gas and use appropriate gas purifiers. 4. Condition the GC column according to the manufacturer's instructions. Use high-quality, low-bleed septa.
Distorted Peak Shapes 1. Overloading of the GC column. 2. Active sites in the GC inlet or column. 3. Co-elution with other compounds (e.g., water).1. Reduce the sample size or use a split injection. 2. Use a deactivated inlet liner and column. 3. Optimize the GC temperature program to improve separation. If water is an issue, consider methods to reduce its transfer to the GC.

Quantitative Data on VOC Reduction

While specific comparative data for TINTM is limited in publicly available literature, the following table provides an expected range of effectiveness for various VOC reduction methods based on studies of other plasticized polymers. These values should be used as a general guide, and experimental validation for your specific TINTM-plasticized material is highly recommended.

Reduction Method Typical VOC Reduction (%) Key Considerations
Material Substitution (e.g., to bio-based plasticizer) 30 - 90%Requires re-validation of material properties (mechanical, thermal, etc.).
Thermal Conditioning (Baking) 40 - 80%Temperature and duration must be carefully controlled to avoid material degradation.
Ventilation / Aging (28 days) 20 - 60%Time-consuming; effectiveness depends on material thickness and environmental conditions.
Steam Stripping >70%Can be very effective but may not be suitable for all material geometries and can introduce moisture.

Experimental Protocols

Protocol 1: General Method for Headspace GC-MS Analysis of VOCs from TINTM Plasticized Material

This protocol outlines the key steps for the qualitative and semi-quantitative analysis of VOCs emitted from a solid TINTM-plasticized material.

  • Sample Preparation:

    • Cut the TINTM plasticized material into small, uniform pieces (e.g., 5mm x 5mm).

    • Accurately weigh a consistent amount of the material (e.g., 1.0 ± 0.05 g) into a clean 20 mL headspace vial.[9]

    • Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.[9]

  • Headspace Equilibration and Injection:

    • Place the sealed vial into the headspace autosampler.

    • Equilibrate the vial at a set temperature (e.g., 120°C) for a specific duration (e.g., 30 minutes) to allow VOCs to partition into the headspace.[9]

    • After equilibration, automatically inject a specific volume of the headspace gas (e.g., 1 mL) into the GC injection port.[9]

  • Gas Chromatography (GC) Separation:

    • Use a suitable capillary column (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5ms).

    • Set an appropriate oven temperature program to separate the individual VOCs. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometry (MS) Detection:

    • Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.

    • Set the mass range to be scanned (e.g., m/z 35-400).

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).

    • For semi-quantitative analysis, compare the peak areas of the identified VOCs across different samples. For quantitative analysis, a calibration with certified reference standards is required.

Visualizations

Experimental_Workflow_VOC_Analysis

Troubleshooting_Tree

TINTM_Degradation_Pathway

References

Navigating the Challenges of Triisononyl Trimellitate Solubility in Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, harnessing the unique properties of triisononyl trimellitate (TINTM) in experimental settings can be accompanied by significant solubility challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address these issues directly. Our aim is to equip you with the knowledge to overcome hurdles related to TINTM's solubility, ensuring the smooth progression of your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TINTM) and why is it difficult to dissolve?

This compound is a high molecular weight, branched-chain ester. Its large, nonpolar structure results in low water solubility and high viscosity, making it challenging to work with in aqueous and even some organic solvent systems. It is primarily used as a plasticizer in various industrial applications. In a research context, its low volatility and high stability make it a potential, though challenging, vehicle for nonpolar compounds.

Q2: I am trying to dissolve my compound in TINTM for an in vivo study, but it's not dissolving. What can I do?

Due to TINTM's high viscosity and nonpolar nature, direct dissolution of compounds can be difficult. Here are several troubleshooting steps:

  • Gentle Heating: Carefully warming the TINTM mixture can decrease its viscosity and improve the dissolution of your compound. It is crucial to monitor the temperature to avoid degradation of your compound or TINTM.

  • Co-solvents: Introducing a small amount of a mutually compatible, less viscous organic solvent can significantly aid dissolution. The choice of co-solvent will depend on the nature of your compound and the requirements of your experiment.

  • Sonication: Using an ultrasonic bath can provide the energy needed to break down compound aggregates and facilitate their dispersion and dissolution in the viscous TINTM.

Q3: My TINTM solution is too viscous to handle for my experiment. How can I reduce its viscosity?

High viscosity is an inherent property of TINTM. To address this, consider the following:

  • Temperature Adjustment: As with improving solubility, gently warming the TINTM will lower its viscosity, making it easier to pipette and mix.

  • Dilution with a Suitable Solvent: If your experimental protocol allows, diluting the TINTM with a low-viscosity, miscible solvent is an effective way to reduce its overall viscosity.

Q4: I need to prepare a stock solution of a poorly soluble drug using TINTM. What is the best approach?

Preparing a stock solution requires a systematic approach to ensure complete dissolution and stability. A recommended workflow is to first dissolve the drug in a minimal amount of a suitable volatile organic solvent. This drug solution can then be added to the TINTM, followed by gentle heating and stirring to facilitate mixing. The volatile solvent can then be removed under a stream of nitrogen or by using a rotary evaporator, leaving the drug dissolved in the TINTM.

Troubleshooting Flowchart for TINTM Solubility Issues

If you are encountering problems with dissolving a compound in TINTM, the following logical workflow can help you identify and resolve the issue.

A step-by-step guide to troubleshooting solubility issues with TINTM.

Quantitative Data Summary

Solvent ClassRepresentative SolventsExpected Solubility of TINTMRationale
Nonpolar Aprotic Hexane, Toluene, ChloroformHigh"Like dissolves like" principle; similar nonpolar characteristics.
Polar Aprotic Acetone, Acetonitrile, DMSOModerate to LowSome polarity may limit miscibility with the highly nonpolar TINTM.
Polar Protic Ethanol, Methanol, WaterVery Low to InsolubleStrong hydrogen bonding in protic solvents excludes the nonpolar TINTM.

Key Experimental Protocols

Protocol 1: General Method for Dissolving a Compound in TINTM

  • Preparation: Weigh the desired amount of your compound and TINTM into a clean, dry glass vial.

  • Initial Mixing: Add a magnetic stir bar and place the vial on a stirrer hotplate. Begin stirring at a moderate speed at room temperature.

  • Gentle Heating: Gradually increase the temperature in 5-10°C increments, not exceeding a temperature that could degrade your compound. Monitor for dissolution.

  • Sonication (if necessary): If the compound does not dissolve with heating and stirring, place the vial in an ultrasonic bath for 15-30 minute intervals.

  • Co-solvent Addition (if necessary): If dissolution is still incomplete, add a minimal amount of a compatible co-solvent (e.g., ethanol, DMSO) dropwise until the compound dissolves. Be aware of how the co-solvent may affect your downstream experiment.

  • Final Observation: Once the compound is fully dissolved, allow the solution to cool to room temperature and observe for any precipitation.

Protocol 2: Preparation of a Drug Formulation in TINTM using a Volatile Co-solvent

Protocol_Workflow start Start: Weigh Drug dissolve_drug Dissolve drug in minimal volume of a volatile co-solvent (e.g., Dichloromethane). start->dissolve_drug add_tintm Add the required volume of TINTM to the drug solution. dissolve_drug->add_tintm mix Mix thoroughly using a vortex or sonication. add_tintm->mix remove_solvent Remove the volatile co-solvent under a stream of nitrogen or using a rotary evaporator. mix->remove_solvent final_formulation Final Formulation: Drug dissolved in TINTM. remove_solvent->final_formulation

Workflow for preparing a drug formulation in TINTM.

This guide provides a foundational understanding and practical steps for overcoming the solubility challenges associated with this compound in a research setting. Given the limited publicly available data on TINTM's specific solubility parameters, a systematic and empirical approach as outlined in this document is crucial for successful formulation.

Technical Support Center: Optimization of Triisononyl Trimellitate (TINTM) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Triisononyl Trimellitate (TINTM) concentration. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for achieving desired mechanical properties in polymer formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TINTM) and what are its primary applications?

A1: this compound (TINTM) is a high-molecular-weight, monomeric plasticizer known for its low volatility, excellent heat resistance, and durability.[1][2] It functions by positioning itself between polymer chains, increasing their mobility and thereby enhancing the flexibility and workability of the material.[3] TINTM is compatible with polymers like PVC and is frequently used in demanding applications such as automotive interiors, medical devices, and wire and cable insulation where high-temperature performance and longevity are critical.[1][4][5]

Q2: How does increasing the concentration of TINTM generally affect the mechanical properties of a polymer like PVC?

A2: Increasing the concentration of TINTM in a PVC formulation typically leads to a predictable trade-off between flexibility and rigidity. As you add more TINTM, you can expect to see:

  • Decreased Hardness: The material becomes softer and more pliable.[6]

  • Decreased Tensile Strength: The force required to pull the material apart will lessen.[3][7]

  • Increased Elongation at Break: The material will be able to stretch more before it breaks, indicating greater flexibility.[3][7][8]

  • Increased Impact Resistance: The polymer's ability to absorb energy and withstand shock is improved.[3]

Q3: What are the signs of poor compatibility or incorrect concentration of TINTM in my formulation?

A3: Issues with TINTM concentration or compatibility can manifest in several ways:

  • Plasticizer Migration or "Bleeding": If the surface of your material feels oily or tacky, it may indicate that the plasticizer is not fully compatible or its concentration is too high, causing it to exude from the polymer matrix.

  • Brittleness: If the material is more rigid or brittle than expected, the TINTM concentration may be too low to achieve the desired plasticizing effect.

  • Phase Separation: Incompatibility can lead to a cloudy or hazy appearance in the final product, indicating that the plasticizer and polymer have not formed a homogenous blend.

  • Poor Thermal Stability: While TINTM is known for good heat resistance, an improper formulation can still lead to degradation or discoloration upon heating.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Final product is too rigid and brittle. Insufficient TINTM concentration.Incrementally increase the TINTM concentration, for example, by 5 parts per hundred resin (phr) at a time. Prepare and test new samples to evaluate the change in flexibility and hardness.
Material surface is oily or tacky (plasticizer bleed-out). TINTM concentration exceeds the polymer's absorption capacity (oversaturation).Reduce the TINTM concentration in the formulation. Consider incorporating a co-plasticizer or filler that can help retain the plasticizer within the polymer matrix.
Inconsistent mechanical properties across batches. Inadequate mixing or dispersion of TINTM during compounding.Ensure your mixing process (e.g., using a two-roll mill or twin-screw extruder) provides sufficient shear and temperature to create a homogeneous blend. Verify that mixing times and temperatures are consistent for every batch.
Material shows reduced tensile strength but is not flexible enough. The formulation is in a "transition zone" where the plasticizer has weakened intermolecular forces but not enough to provide full flexibility.This requires a careful adjustment of the TINTM level. A slight increase may be needed to achieve the desired elongation. Alternatively, review the entire formulation, as other additives could be influencing the properties.

Quantitative Data Summary

The following table summarizes the typical effects of increasing plasticizer concentration on the mechanical properties of PVC. Note that exact values will vary based on the specific grade of PVC, other additives, and processing conditions.

Plasticizer Concentration (phr) Property Typical Value Range General Trend
0 (Rigid PVC)Tensile Strength50 - 60 MPa-
Elongation at Break< 100%-
Shore D Hardness75 - 85-
40 - 60 (Semi-rigid/Flexible)Tensile Strength15 - 25 MPaDecreasing
Elongation at Break250 - 350%Increasing
Shore A Hardness80 - 95Decreasing
80 - 100 (Very Flexible)Tensile Strength10 - 15 MPaDecreasing
Elongation at Break350 - 450%Increasing
Shore A Hardness60 - 80Decreasing

Data synthesized from general knowledge of PVC plasticization.[6][7][8]

Experimental Protocols & Methodologies

Protocol 1: Sample Preparation by Melt-Mixing

This protocol describes a standard procedure for preparing plasticized PVC samples for mechanical testing.

Objective: To create homogeneous blends of PVC and TINTM at varying concentrations.

Equipment:

  • Two-roll mill or a laboratory-scale twin-screw extruder

  • Compression molder

  • Standard specimen molds (e.g., dumbbell shape for tensile tests)

Procedure:

  • Pre-mixing: Dry blend the PVC resin with stabilizers, lubricants, and other additives in a high-speed mixer.

  • Compounding:

    • Set the temperature of the two-roll mill or extruder to the appropriate processing temperature for your PVC grade (typically 160-180°C).

    • Add the pre-mixed PVC powder to the equipment and allow it to flux until a molten sheet or extrudate is formed.

    • Slowly and evenly add the pre-weighed liquid TINTM to the molten polymer.

    • Continue mixing for a standardized period (e.g., 10-15 minutes) to ensure uniform dispersion.

  • Sheet Formation: Pass the compounded material through the mill to form sheets of a desired thickness.

  • Specimen Molding:

    • Cut the sheets into appropriate sizes for the compression molder.

    • Place the material into the specimen mold and pre-heat in the press.

    • Apply pressure according to a defined cycle to form the final test specimens.

    • Allow the specimens to cool under pressure to minimize warpage.

  • Conditioning: Before testing, condition all specimens for at least 24 hours at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) as specified in standards like ASTM D882.[10]

Protocol 2: Mechanical Property Testing

1. Tensile Properties (ASTM D882)

This test method is used to determine the tensile strength, yield strength, and elongation at break for thin plastic sheeting (<1.0 mm thick).[11][12][13]

  • Procedure:

    • Measure the width and thickness of the dumbbell-shaped or rectangular strip specimens.[13]

    • Mount the specimen into the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fails.[12]

    • The machine's software records the force and extension, which are used to calculate tensile strength and elongation at break.[12]

2. Hardness Testing (ASTM D2240)

This method measures the indentation hardness of materials using a durometer.[14][15] For flexible materials plasticized with TINTM, Shore A or Shore D scales are typically used.

  • Procedure:

    • Place the material on a flat, hard surface.

    • Press the durometer's indentor firmly and vertically onto the specimen's surface.[16][17]

    • Read the hardness value from the durometer's scale within one second of firm contact.

    • Take multiple readings at different locations on the specimen and average the results.

Visualizations

G cluster_input Inputs cluster_process Process cluster_output Analysis PVC_Resin PVC Resin & Additives Compounding 1. Compounding (Melt-Mixing) PVC_Resin->Compounding TINTM TINTM Plasticizer TINTM->Compounding Molding 2. Specimen Molding (Compression Press) Compounding->Molding Conditioning 3. Conditioning (23°C, 50% RH) Molding->Conditioning Testing 4. Mechanical Testing (Tensile, Hardness) Conditioning->Testing Analysis 5. Data Analysis & Optimization Testing->Analysis

Caption: Experimental workflow for optimizing TINTM concentration.

G TINTM Increase TINTM Concentration Flexibility Increased Flexibility & Elongation TINTM->Flexibility Hardness Decreased Hardness (Softer Material) TINTM->Hardness Tensile Decreased Tensile Strength TINTM->Tensile Impact Increased Impact Resistance TINTM->Impact

Caption: Relationship between TINTM concentration and properties.

References

Technical Support Center: Addressing Interference of Triisononyl Trimellitate in Analytical Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, mitigating, and preventing interference from triisononyl trimellitate (TINTM) in analytical measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TINTM) and where does it come from?

A1: this compound (TINTM) is a high molecular weight, branched-chain plasticizer. It is commonly used to impart flexibility and durability to polyvinyl chloride (PVC) products. Due to its chemical properties, TINTM can leach from laboratory consumables and medical devices, such as tubing, sample bags, and containers, into the sample matrix, leading to contamination.[1][2][3][4]

Q2: How can TINTM interfere with my analytical measurements?

A2: TINTM can interfere with analytical measurements in several ways:

  • Co-elution with analytes of interest: In chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), TINTM can have a similar retention time to target analytes, leading to overlapping peaks and inaccurate quantification.

  • Ion suppression or enhancement in Mass Spectrometry (MS): In LC-MS, co-eluting TINTM can compete with the analytes for ionization, leading to a decrease (suppression) or, less commonly, an increase (enhancement) in the analyte signal. This significantly impacts the accuracy and sensitivity of the measurement.

  • Ghost peaks: TINTM can accumulate in the analytical system (e.g., injector, column) and elute in subsequent runs, appearing as "ghost peaks" that can be mistaken for analytes.

  • Baseline instability: High concentrations of leached TINTM can cause baseline noise and instability, making it difficult to detect and integrate low-level analyte peaks.

Q3: What are the common signs of TINTM interference in my data?

A3: Suspect TINTM interference if you observe:

  • Poor reproducibility of results, especially for low-concentration analytes.

  • Unexpectedly low or high analyte recovery.

  • The appearance of broad, late-eluting peaks in your chromatograms.

  • A significant drop in analyte signal when analyzing samples from plastic containers compared to glass.

  • The presence of characteristic TINTM fragment ions in your mass spectra (if using MS detection).

Q4: How can I confirm the presence of TINTM in my samples or system?

A4: To confirm TINTM contamination, you can:

  • Analyze a solvent blank: Inject the solvent used for sample preparation to check for contamination from the solvent itself or the autosampler vials.

  • Analyze a "leachate" blank: Expose the sample solvent to the suspect plasticware (e.g., pipette tips, tubes) under the same conditions as your sample preparation and then analyze the solvent.

  • Use a reference standard: Analyze a certified reference standard of TINTM to determine its retention time and mass spectrum on your system for comparison.

  • Characteristic Mass Spectrum: In GC-MS with electron ionization, TINTM will likely show characteristic fragment ions. While a publicly available, definitive NIST spectrum for this compound is not readily accessible, its structure suggests that common fragment ions would arise from the loss of the isononyl side chains and fragmentation of the trimellitate core. For a related compound, tri(2-ethylhexyl) trimellitate, characteristic ions are observed that can serve as a reference point.[5]

Troubleshooting Guides

Issue 1: Unexpected peaks and baseline noise in GC-MS analysis

Probable Cause: Leaching of TINTM from sample preparation materials or GC system components (e.g., septa, O-rings).

Troubleshooting Steps & Solutions:

StepActionExpected Outcome
1 Analyze a Solvent Blank: Inject a sample of the solvent used for sample dilution directly into the GC-MS.If the interfering peak is present, the solvent is contaminated. If not, proceed to the next step.
2 Analyze a "Leachate" Blank: Expose the clean solvent to all plasticware used in the sample preparation workflow (e.g., pipette tips, vials, caps) and then inject.If the peak appears, the plasticware is the source of contamination.
3 System Bake-out: Disconnect the column from the detector and bake out the injector and column at a high temperature (according to column specifications) for several hours.This can help remove accumulated TINTM from the system, reducing ghost peaks and baseline noise.
4 Replace Consumables: Replace injector septa, liners, and O-rings with high-quality, low-bleed alternatives.This eliminates potential sources of TINTM within the GC system.
5 Sample Cleanup: Implement a sample cleanup procedure such as Solid-Phase Extraction (SPE) to remove TINTM prior to analysis.A cleaner sample will result in a cleaner chromatogram with reduced interference.
Issue 2: Poor analyte recovery and signal suppression in LC-MS analysis

Probable Cause: Co-eluting TINTM from the sample or mobile phase is causing ion suppression in the mass spectrometer's ion source.

Troubleshooting Steps & Solutions:

StepActionExpected Outcome
1 Post-Column Infusion Experiment: Infuse a standard solution of your analyte directly into the MS source post-column while injecting a blank matrix extract onto the LC system.A dip in the analyte's signal at a specific retention time indicates ion suppression from co-eluting matrix components.
2 Modify Chromatographic Conditions: Adjust the mobile phase gradient or change the analytical column to improve the separation between the analyte and TINTM.Achieving baseline separation will eliminate the ion suppression effect.
3 Optimize Sample Preparation: Use a more rigorous sample preparation method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove TINTM.A cleaner sample will have fewer matrix components to cause ion suppression.
4 Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, use a SIL-IS for your analyte.The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction during quantification.
5 Check for System Contamination: Flush the LC system with a strong organic solvent (e.g., isopropanol) to remove any adsorbed TINTM.A clean system is essential for minimizing background interference.

Quantitative Data on TINTM Interference

The following tables provide illustrative data on the impact of TINTM interference on the quantification of a hypothetical analyte.

Table 1: Impact of TINTM on Analyte Quantification by GC-MS

SampleAnalyte Concentration (spiked)TINTM PresenceMeasured Analyte Concentration% Recovery
110 ng/mLAbsent9.8 ng/mL98%
210 ng/mLPresent (Co-eluting)15.2 ng/mL152%
310 ng/mLPresent (Post-SPE Cleanup)10.1 ng/mL101%

Table 2: Impact of TINTM on Analyte Quantification by LC-MS/MS (Ion Suppression)

SampleAnalyte Concentration (spiked)TINTM PresenceAnalyte Peak Area% Signal Suppression
15 ng/mLAbsent1,200,0000%
25 ng/mLPresent (Co-eluting)480,00060%
35 ng/mLPresent (Chromatographically Separated)1,150,0004%

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for TINTM Removal from Aqueous Samples

This protocol is a general guideline and should be optimized for the specific analyte and matrix.

  • SPE Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) suitable for retaining non-polar compounds like TINTM.

  • Conditioning: Condition the SPE cartridge by passing 2-3 cartridge volumes of methanol (B129727) followed by 2-3 cartridge volumes of deionized water. Do not allow the sorbent to dry.

  • Sample Loading: Load the aqueous sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). TINTM and other non-polar compounds will be retained on the sorbent, while polar analytes may pass through.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove any weakly retained interferences. This step may need to be optimized to ensure the analyte of interest is not eluted.

  • Elution: Elute the analyte of interest with a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or a mixture). TINTM will be retained on the sorbent if a sufficiently polar elution solvent is used. Alternatively, if the analyte is more polar than TINTM, the analyte will elute first.

Protocol 2: Cleaning Labware to Remove Plasticizer Contamination
  • Initial Rinse: Rinse glassware immediately after use with an appropriate solvent to remove the bulk of the sample matrix.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent in hot water.[6] Avoid using household detergents as they can contain interfering substances.

  • Solvent Rinse: Rinse the glassware thoroughly with tap water, followed by a rinse with deionized water. Then, perform a final rinse with a high-purity organic solvent such as acetone (B3395972) or methanol to remove any residual organic contaminants.

  • Drying: Dry the glassware in an oven at a temperature that will not damage the glassware. For highly sensitive analyses, glassware can be baked at a high temperature (e.g., 400 °C for 4 hours) to pyrolyze any remaining organic residues.

  • Storage: Store clean glassware covered with aluminum foil to prevent contamination from dust and atmospheric deposition.

Visualizations

TINTM_Troubleshooting_Workflow start Suspected TINTM Interference check_blanks Analyze Solvent and Leachate Blanks start->check_blanks interference_present Interference Confirmed check_blanks->interference_present Peak Detected no_interference No Interference in Blanks check_blanks->no_interference No Peak source_ident Identify Source: Solvent vs. Plasticware interference_present->source_ident modify_method Modify Analytical Method (Chromatography) no_interference->modify_method Interference in Sample Only clean_system Clean Analytical System (Bake-out/Flush) source_ident->clean_system replace_consumables Replace Consumables (Vials, Caps, Septa) source_ident->replace_consumables optimize_prep Optimize Sample Preparation (SPE, LLE) clean_system->optimize_prep replace_consumables->optimize_prep reanalyze Re-analyze Sample optimize_prep->reanalyze modify_method->reanalyze

Caption: Troubleshooting workflow for identifying and addressing TINTM interference.

SPE_Workflow cluster_0 Solid-Phase Extraction (SPE) for TINTM Removal cluster_1 Fate of Components Condition 1. Condition (Methanol, Water) Load 2. Load Sample (Aqueous) Condition->Load Wash 3. Wash (Weak Organic/Water) Load->Wash TINTM_retained TINTM Retained Load->TINTM_retained Elute 4. Elute Analyte (Strong Organic) Wash->Elute Interferences_washed Interferences Washed Away Wash->Interferences_washed Analyte_collected Analyte Collected Elute->Analyte_collected

Caption: Experimental workflow for removing TINTM using Solid-Phase Extraction.

References

strategies to enhance the long-term stability of triisononyl trimellitate in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term stability of triisononyl trimellitate (TINTM) in various formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My TINTM-containing formulation is showing signs of degradation (e.g., color change, odor, phase separation). What are the likely causes?

A1: Degradation of TINTM in formulations is primarily driven by three mechanisms: thermal degradation, hydrolysis, and photodegradation.

  • Thermal Degradation: Occurs at elevated temperatures, leading to the breakdown of the ester bonds. This is a significant concern during high-temperature processing or storage in warm climates.

  • Hydrolysis: As an ester, TINTM is susceptible to hydrolysis, a reaction with water that cleaves the ester bonds, forming trimellitic acid and isononyl alcohol. This reaction can be catalyzed by acidic or basic conditions in your formulation.

  • Photodegradation: Exposure to ultraviolet (UV) light can generate free radicals, initiating a chain reaction that breaks down the TINTM molecule. This is particularly relevant for products in transparent packaging.

Troubleshooting Steps:

  • Review Formulation pH: Ensure the pH of your formulation is as close to neutral as possible to minimize acid- or base-catalyzed hydrolysis.

  • Assess Storage and Processing Temperatures: Evaluate if the formulation has been exposed to temperatures exceeding its recommended limits.

  • Evaluate Packaging: If using transparent packaging, consider the potential for UV exposure.

Q2: How can I proactively enhance the thermal stability of my TINTM formulation?

A2: The most effective strategy is the incorporation of antioxidants. Antioxidants interrupt the oxidative degradation processes that are accelerated by heat.

  • Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are excellent at neutralizing free radicals.

  • Secondary Antioxidants (Hydroperoxide Decomposers): Phosphite-based antioxidants are effective at breaking down hydroperoxides, which are precursors to further degradation.

Often, a synergistic blend of primary and secondary antioxidants provides the most robust protection.

Q3: What is the best way to prevent hydrolytic degradation of TINTM?

A3: Preventing hydrolysis involves controlling the water content and pH of your formulation.

  • Minimize Water Content: Use anhydrous excipients where possible and control the humidity during manufacturing and storage.

  • pH Control: Buffer your formulation to a neutral pH. The rate of ester hydrolysis is significantly slower at neutral pH compared to acidic or basic conditions.

  • Moisture Scavengers: In highly sensitive applications, consider the use of excipients that can act as moisture scavengers.

Q4: My product is stored in a container that allows light exposure. How can I protect the TINTM from photodegradation?

A4: To mitigate photodegradation, you can either block UV light or add stabilizers that counteract its effects.

  • UV Absorbers: These additives, such as benzophenones or benzotriazoles, absorb harmful UV radiation and dissipate it as heat.

  • Hindered Amine Light Stabilizers (HALS): HALS are extremely efficient at trapping free radicals generated by UV exposure.

  • Opaque Packaging: The simplest solution is to use packaging that physically blocks UV light.

A combination of a UV absorber and a HALS often provides superior protection due to their complementary mechanisms of action.

Q5: I am observing a loss of mechanical properties (e.g., embrittlement) in my polymer-based formulation containing TINTM. What could be the cause?

A5: Loss of mechanical properties is often linked to the migration or leaching of the plasticizer (TINTM) from the polymer matrix. This can be exacerbated by aging at elevated temperatures. Trioctyl trimellitate (TOTM), a similar high-molecular-weight plasticizer, has shown lower migration and mass loss compared to lower molecular weight plasticizers like DEHP, leading to better retention of mechanical properties. Given TINTM's similar high molecular weight, its performance is expected to be comparable to TOTM.

Data Presentation

The following tables provide comparative data for different trimellitate esters to illustrate the impact of molecular structure on key stability-related properties.

Table 1: Physical Properties of Common Trimellitate Plasticizers

PropertyTest MethodTrioctyl Trimellitate (TOTM)This compound (TINTM)Triisodecyl Trimellitate (TIDTM)
Molecular Weight ( g/mol ) -546589631
Volatility (Weight Loss %, 24h @ 130°C) ASTM D12030.50.40.3

This data illustrates that as the molecular weight of the trimellitate ester increases, its volatility decreases, suggesting better permanence in a formulation at elevated temperatures.

Table 2: Mechanical Properties of PVC Plasticized with Different Trimellitate Esters (50 phr)

PropertyTest MethodTrioctyl Trimellitate (TOTM)This compound (TINTM)Triisodecyl Trimellitate (TIDTM)
Tensile Strength (MPa) ASTM D228420.519.819.2
Elongation at Break (%) ASTM D2284350370385
Shore D Hardness ASTM D2240555250

This table shows how different trimellitate esters affect the mechanical properties of a PVC formulation. These properties are expected to be more stable over time with less volatile plasticizers.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the stability of TINTM in your formulations.

Protocol 1: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of TINTM in a formulation.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a nitrogen or air purge system.

Procedure:

  • Condition the test specimen at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Set the purge gas (e.g., dry nitrogen) at a constant flow rate (e.g., 50 cc/min).

  • Place a 5-10 mg sample of the TINTM formulation into the TGA sample pan.

  • Heat the sample from ambient temperature to 150°C at a rate of 10°C/min.

  • Hold the temperature at 150°C for 15 minutes to remove any residual moisture.

  • Continue heating from 150°C to 600°C at a rate of 10°C/min.

  • Record the temperature at which a 5% weight loss (Td5%) occurs, based on the weight after the initial drying step. This temperature is an indicator of the onset of thermal degradation.

Protocol 2: Hydrolytic Stability Assessment (Adapted from ASTM D2619)

Objective: To evaluate the resistance of TINTM to hydrolysis in the presence of water.

Apparatus:

  • Glass beverage bottles (e.g., 7 oz "Coke" bottles)

  • Convection oven with a rotisserie assembly

  • Polished copper strips (as a catalyst)

Procedure:

  • In a glass beverage bottle, combine 75 mL of the TINTM formulation, 25 mL of distilled water, and a polished copper strip.

  • Securely cap the bottle.

  • Place the bottle in a rotisserie inside a convection oven preheated to 93°C.

  • Rotate the bottle end-over-end at 5 rpm for 48 hours.

  • After 48 hours, remove the bottle and allow it to cool to room temperature.

  • Separate the formulation and water layers.

  • Measure the acid number of both the formulation and water layers. An increase in acidity indicates hydrolysis.

  • Clean and weigh the copper strip to determine any weight loss and visually inspect for corrosion.

Protocol 3: Photostability Assessment (as per ICH Q1B Guidelines)

Objective: To determine the effect of light exposure on the stability of a TINTM formulation.

Apparatus:

  • Photostability chamber equipped with a light source that produces an output similar to the D65/ID65 emission standard (e.g., xenon or metal halide lamp).

  • Calibrated radiometer/lux meter.

  • Dark control samples.

Procedure:

  • Expose the TINTM formulation to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Place a control sample, protected from light (e.g., wrapped in aluminum foil), in the same chamber to differentiate between thermal and photolytic degradation.

  • At appropriate time intervals, withdraw samples and analyze for degradation of TINTM and the formation of degradation products using a validated stability-indicating HPLC method.

  • Assess physical properties such as color, clarity, and pH.

Visualizations

Degradation Pathways of this compound

G cluster_thermal Thermal Degradation cluster_hydrolysis Hydrolysis cluster_photo Photodegradation TINTM This compound (TINTM) Thermal_Stress High Temperature TINTM->Thermal_Stress Water Water (H₂O) TINTM->Water UV_Light UV Light TINTM->UV_Light Radical_Formation Free Radical Formation Thermal_Stress->Radical_Formation Chain_Scission Ester Bond Cleavage Radical_Formation->Chain_Scission Degradation_Products_T Degradation Products (e.g., lower MW esters, alkenes) Chain_Scission->Degradation_Products_T Ester_Cleavage Ester Bond Cleavage Water->Ester_Cleavage Acid_Base Acid/Base Catalyst Acid_Base->Ester_Cleavage Hydrolysis_Products Degradation Products (Trimellitic Acid + Isononyl Alcohol) Ester_Cleavage->Hydrolysis_Products Photo_Radicals Free Radical Formation UV_Light->Photo_Radicals Photo_Oxidation Oxidative Degradation Photo_Radicals->Photo_Oxidation Degradation_Products_P Degradation Products Photo_Oxidation->Degradation_Products_P

Caption: Primary degradation pathways for this compound.

Experimental Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions start Start: TINTM Formulation stress Apply Stress Conditions start->stress analysis Analyze Samples (HPLC, GC-MS, etc.) stress->analysis at t=0, t=x... acid Acid Hydrolysis (e.g., 0.1M HCl) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH) stress->base oxidation Oxidation (e.g., 3% H₂O₂) stress->oxidation thermal Thermal (e.g., 80°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo evaluation Evaluate Degradation & Identify Products analysis->evaluation end End: Stability Profile evaluation->end

Caption: Workflow for conducting forced degradation studies on TINTM.

Logic Diagram for Stabilizer Selection

G cluster_risks Degradation Risks cluster_solutions Stabilization Strategy start Identify Primary Degradation Risk thermal Thermal Stress? start->thermal hydrolysis Moisture Present? start->hydrolysis photo UV Exposure? start->photo add_antioxidant Add Antioxidants (Phenolics, Phosphites) thermal->add_antioxidant control_ph Control pH & Moisture hydrolysis->control_ph add_uv Add UV Absorbers / HALS photo->add_uv synergy Consider Synergistic Blends (e.g., Antioxidant + HALS) add_antioxidant->synergy add_uv->synergy

Caption: Decision-making process for selecting appropriate stabilizers.

Validation & Comparative

A Comparative Performance Analysis: Triisononyl Trimellitate (TINTM) vs. Diisononyl Phthalate (DINP)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and drug formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly for polyvinyl chloride (PVC) based products. This guide provides an in-depth, objective comparison of two widely used high molecular weight plasticizers: Triisononyl Trimellitate (TINTM) and Diisononyl Phthalate (B1215562) (DINP). This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of key performance indicators supported by experimental data and methodologies.

Physical and Chemical Properties

TINTM and DINP, while both serving as plasticizers, possess distinct chemical structures that fundamentally influence their performance characteristics. TINTM is a trimellitate ester, characterized by a central benzene (B151609) ring with three ester groups, giving it a higher molecular weight and a more branched, complex structure.[1] In contrast, DINP is an ortho-phthalate ester with two ester groups attached to a benzene ring.[1]

PropertyThis compound (TINTM)Diisononyl Phthalate (DINP)
Chemical Family Trimellitate EsterPhthalate Ester
Molecular Weight ~589 g/mol [2]~418.6 g/mol [3]
Core Structure Benzene ring with 3 carboxyl groups[1]Benzene ring with 2 carboxyl groups[1]
Alkyl Chain Length C9 (branched)[1]C9 (branched)[4]
Appearance Clear, colorless liquid[2]Oily, viscous liquid
Density @ 20°C 0.98 g/mL[2]0.98 g/cm³

Performance Comparison

The practical utility of a plasticizer is determined by a combination of its efficiency in imparting flexibility, its permanence within the polymer matrix, and its stability under various environmental stressors.

Plasticizer efficiency is a measure of how effectively a plasticizer softens a polymer at a given concentration. This is commonly evaluated by measuring the Shore hardness and tensile properties of the plasticized PVC. A lower Shore hardness value indicates greater flexibility and higher plasticizer efficiency.

Performance MetricThis compound (TINTM)Diisononyl Phthalate (DINP)
Shore A Hardness To achieve a Shore A hardness of 80, a higher concentration of TINTM is generally required compared to DINP.[5]Achieves a target Shore A hardness at a lower concentration compared to TINTM, indicating higher plasticizing efficiency.[5]
Tensile Strength PVC compounds with TINTM generally exhibit good tensile strength.The presence of DINP in PVC formulations leads to a lower tensile strength compared to unplasticized PVC, a characteristic trade-off for increased flexibility.[6][7]
Elongation at Break Imparts good elongation properties to PVC.Significantly increases the elongation at break of PVC, allowing the material to stretch more before fracturing.[3]

The permanence of a plasticizer is crucial for the long-term durability and safety of the final product. Low migration and volatility ensure the plasticizer remains within the polymer matrix over time.

Performance MetricThis compound (TINTM)Diisononyl Phthalate (DINP)
Volatility (Weight Loss) Exhibits very low volatility due to its higher molecular weight.[1]Has a higher volatility compared to TINTM, leading to greater plasticizer loss at elevated temperatures.[1][7]
Migration Resistance Superior resistance to migration into liquids (e.g., oils, solvents, aqueous media) due to its larger and more complex molecular structure.[1]More prone to migration compared to TINTM. The migration rate is influenced by the surrounding medium and temperature.[8][9]

Thermal stability is a critical parameter for plasticizers used in applications involving high processing or service temperatures. Thermogravimetric analysis (TGA) is commonly used to evaluate this property.

Performance MetricThis compound (TINTM)Diisononyl Phthalate (DINP)
Degradation Temperature (TGA) Higher thermal stability, maintaining its integrity at temperatures up to 105°C and beyond.[1][2]Lower thermal stability compared to TINTM, with degradation accelerating at temperatures above 70°C.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of plasticizer performance.

  • Objective: To quantify the effect of the plasticizer on the mechanical properties of PVC.

  • Standard: Based on ASTM D2240 for Shore Hardness and ASTM D412 for Tensile Properties.[2][10][11][12][13][14][15][16][17][18]

  • Procedure:

    • Sample Preparation: Prepare PVC formulations with varying concentrations (phr - parts per hundred resin) of TINTM and DINP. Mill the compounds and compression mold them into sheets of a specified thickness.

    • Conditioning: Condition the molded sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

    • Shore A Hardness: Use a Type A durometer to measure the indentation hardness of the conditioned samples. Take multiple readings at different points on the sample and calculate the average.[2][10][11][12][13]

    • Tensile Testing: Cut dumbbell-shaped specimens from the conditioned sheets.[14][15][16][17][18] Conduct tensile testing using a universal testing machine at a specified crosshead speed (e.g., 500 mm/min).[16] Measure the tensile strength at break and the ultimate elongation.

  • Objective: To determine the amount of plasticizer that migrates from the PVC into a contacting medium.

  • Standard: Based on ASTM D1203 (Volatility) and ISO 177 (Migration into absorbent material).[1][18][19][20][21][22]

  • Procedure (Liquid Extraction):

    • Sample Preparation: Cut circular or square specimens of a defined size from the plasticized PVC sheets.

    • Initial Weighing: Accurately weigh the conditioned specimens.

    • Immersion: Immerse the specimens in a specified volume of the test liquid (e.g., n-hexane, olive oil, detergent solution) in a sealed container.

    • Incubation: Place the containers in an oven at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours).

    • Final Weighing: Remove the specimens, gently wipe off excess liquid, and re-weigh them after conditioning.

    • Calculation: The percentage of weight loss represents the amount of plasticizer migrated into the liquid.

  • Objective: To determine the thermal degradation profile of the plasticizers.

  • Method: Thermogravimetric Analysis (TGA).[23][24][25][26]

  • Procedure:

    • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the liquid plasticizer into a TGA crucible.

    • TGA Analysis: Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).

    • Data Analysis: Record the weight loss of the sample as a function of temperature. The onset temperature of decomposition and the temperature at maximum weight loss are key indicators of thermal stability.[24][25]

Toxicological Profile and Signaling Pathways

The biological effects of plasticizers are a critical consideration for their application, particularly in medical devices and consumer products.

DINP has been shown to exert its biological effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation.[19][27][28] Chronic exposure to DINP has been associated with hepatocarcinogenesis in rodents, a process believed to be mediated by PPARα.[27]

DINP_PPAR_Pathway DINP DINP Metabolism Metabolism (Hydrolysis) DINP->Metabolism Enzymatic Conversion MINP Monoisononyl Phthalate (MINP) Metabolism->MINP PPAR Peroxisome Proliferator- Activated Receptor (PPARα/γ) MINP->PPAR Ligand Binding Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR Retinoid X Receptor (RXR) RXR->Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) Heterodimer->PPRE Binds to DNA Gene_Expression Altered Gene Expression (Lipid Metabolism, Cell Proliferation) PPRE->Gene_Expression Modulates Transcription Biological_Effects Biological Effects (e.g., Hepatotoxicity) Gene_Expression->Biological_Effects

Caption: Simplified signaling pathway of DINP-mediated PPAR activation.

Limited specific data is available on the detailed signaling pathways of TINTM. However, trimellitates are generally considered to have a more favorable toxicological profile compared to some phthalates.[3][29] They are expected to be metabolized through hydrolysis to their corresponding mono- and di-esters and trimellitic acid.[29] The higher molecular weight of TINTM is thought to limit its absorption and systemic availability.[3]

TINTM_Metabolism_Workflow TINTM This compound (TINTM) Absorption Limited Dermal/ Oral Absorption TINTM->Absorption Hydrolysis Metabolic Hydrolysis (Esterases) Absorption->Hydrolysis Metabolites Mono-/Di-isononyl Trimellitate + Trimellitic Acid Hydrolysis->Metabolites Excretion Excretion (Feces, Urine) Metabolites->Excretion Toxicity Low Systemic Toxicity Excretion->Toxicity

Caption: General metabolic pathway and toxicological outcome for TINTM.

Conclusion

The choice between TINTM and DINP is highly dependent on the specific requirements of the application.

  • DINP offers higher plasticizing efficiency, making it a cost-effective option for general-purpose flexible PVC products where high-temperature resistance and low migration are not critical.[5][7]

  • TINTM is the superior choice for demanding applications that require excellent thermal stability, low volatility, and high resistance to migration.[1][2] Its robust performance makes it ideal for use in automotive interiors, wire and cable insulation, and medical devices where safety and long-term durability are paramount.

This guide provides a foundational understanding of the performance differences between TINTM and DINP. It is recommended that researchers and formulators conduct specific testing based on their unique product requirements and regulatory considerations.

References

Triisononyl Trimellitate (TINTM): A Safer, High-Performance Alternative to DEHP in Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP) has been a mainstay in the medical device industry for decades, prized for its ability to impart flexibility to polyvinyl chloride (PVC). However, growing concerns over its toxicological profile, particularly its classification as an endocrine disruptor, have spurred a critical search for safer alternatives.[1][2][3][4] Triisononyl trimellitate (TINTM) and its close analogue tri(2-ethylhexyl) trimellitate (TOTM) have emerged as leading candidates, offering comparable performance with a significantly improved safety profile. This guide provides an objective, data-driven comparison of TINTM/TOTM and DEHP, focusing on leachability and biocompatibility in medical applications.

Comparative Analysis: Migration and Leachability

A primary safety concern with plasticized PVC is the migration of the plasticizer from the medical device into the patient's body or into pharmaceutical solutions.[4][5][6] This leaching is particularly pronounced when the PVC is in contact with lipophilic substances, such as blood or lipid-based drug formulations.[6][7] Quantitative studies consistently demonstrate that trimellitates like TINTM/TOTM have a significantly lower migration potential than DEHP due to their higher molecular weight and more complex structure.[8]

One comparative study using a heart-lung machine model found that the migration of TOTM was approximately 350 times lower than that of DEHP into blood.[5] Another investigation assessing migration into an ethanol/water simulant (designed to mimic contact with certain drug formulations) found the amount of TOTM released was more than 20 times less than that of DEHP.[9][10] This reduced leachability is a critical factor in minimizing patient exposure and potential toxicity.

Table 1: Comparative Migration of Plasticizers

MetricDEHPTriisononyl/Trioctyl Trimellitate (TINTM/TOTM)Factor of Difference (DEHP vs. TINTM/TOTM)Study Context & Source(s)
Migration into Blood HighDistinctly Lower~350x HigherIn-vitro heart-lung machine circuit using blood.[5]
Leaching from Hemodialysis Tubing (per session) 122.95 ± 33.94 mg75.11 ± 25.72 mg (from TOTM-DEHP blend)Lower for TOTMStudy on patients undergoing hemodialysis.[11]
Migration into Ethanol/Water Simulant (50/50 v/v) HighOver 20x Lower>20x HigherImmersion in a simulant at 40°C for 10 days.[9][10]
Migration into Enteral Feeding Solutions High8x Lower (DINCH, another alternative)Significantly LowerResearch indicates lower migration for alternatives like DINCH, with trimellitates known for even lower potential.[8]
Comparative Analysis: Biocompatibility and Toxicity

Beyond migration, the intrinsic toxicity of the plasticizer and its metabolites is a crucial consideration. DEHP is readily metabolized in the body to mono(2-ethylhexyl) phthalate (MEHP), a compound linked to reproductive and developmental toxicity.[2][12] DEHP and MEHP are known endocrine disruptors that can interfere with hormonal signaling pathways, such as the androgen and thyroid hormone receptors.[2][13][14]

In contrast, TINTM/TOTM and their metabolites exhibit a more favorable toxicological profile. In vitro studies have shown that while DEHP demonstrates cytotoxicity at high concentrations, TOTM and its primary metabolite are not cytotoxic.[15][16] Furthermore, studies on isolated rat hepatocytes revealed that the acute toxicity is primarily caused by MEHP, which, along with DEHP, induces significant hydrogen peroxide production—an indicator of oxidative stress—while TOTM does not.[12]

Table 2: Comparative Biocompatibility and Toxicity

ParameterDEHPTriisononyl/Trioctyl Trimellitate (TINTM/TOTM)Key Findings & Source(s)
In Vitro Cytotoxicity (L929 Cell Line) Cytotoxic at 0.1 mg/ml after 7 days. Metabolite (MEHP) is more cytotoxic.Not cytotoxic at tested concentrations. Metabolite (MOTM) also not cytotoxic.TOTM demonstrates superior biocompatibility in direct cell contact assays.[15][16]
Hepatotoxicity (Isolated Rat Hepatocytes) Metabolite (MEHP) is acutely toxic. DEHP and MEHP induce significant hydrogen peroxide production.No significant H2O2 production observed.DEHP and its metabolite MEHP show potential for causing oxidative stress in liver cells, a risk not associated with TOTM.[12]
Endocrine Disruption Known endocrine disruptor. Metabolites interfere with androgen and thyroid receptor signaling.Not considered an endocrine disruptor. Metabolites show a lack of interaction with thyroid receptors.TINTM/TOTM presents a significantly lower risk of disrupting critical hormonal pathways.[2][13][14]

Visualizing Workflows and Mechanisms

DEHP Endocrine Disruption Pathway

DEHP and its primary metabolite, MEHP, can interfere with multiple endocrine signaling pathways. A simplified representation shows their interaction with nuclear receptors like the Androgen Receptor (AR) and Peroxisome Proliferator-Activated Receptors (PPAR), leading to the disruption of gene expression and cellular function. This interference is linked to adverse reproductive and developmental outcomes.[2][13][17]

DEHP_Pathway cluster_extracellular Extracellular/Cytoplasm cluster_cellular Cellular Mechanisms DEHP DEHP MEHP MEHP DEHP->MEHP Metabolism Receptor Nuclear Receptors (e.g., AR, PPAR) MEHP->Receptor Binds/Activates Signaling NF-κB Activation MEHP->Signaling Induces Transcription Altered Gene Transcription Receptor->Transcription AdverseEffects Adverse Effects (Reproductive Toxicity, Developmental Issues) Transcription->AdverseEffects Signaling->Transcription

Caption: Simplified pathway of DEHP-induced endocrine disruption.

Experimental Workflow: Plasticizer Migration Testing

To quantify the leaching of plasticizers, a standardized workflow is employed. This typically involves immersing the PVC material in a simulant fluid under controlled conditions, followed by chemical analysis to measure the concentration of the migrated substance.

Migration_Workflow start Start: PVC Material Sample (e.g., Tubing Segment) step1 1. Sample Preparation (Cut to specified size, weigh) start->step1 step2 2. Immersion (Place sample in simulant fluid: blood, saline, or ethanol/water) step1->step2 step3 3. Incubation (Controlled temperature and duration, e.g., 40°C for 24h, 72h, 10 days) step2->step3 step4 4. Sample Collection (Collect aliquots of simulant fluid at specified time points) step3->step4 step5 5. Chemical Analysis (Quantify plasticizer concentration using HPLC or GC-MS) step4->step5 end End: Migration Data (μg/mL or mg/L) step5->end

Caption: Standard experimental workflow for plasticizer migration testing.

Experimental Workflow: In Vitro Cytotoxicity Assay

Biocompatibility is often assessed using in vitro cytotoxicity tests according to standards like ISO 10993-5. This workflow evaluates whether leachates from a medical device have a toxic effect on cultured cells.

Cytotoxicity_Workflow start Start: Prepare Material Extracts (Incubate PVC in cell culture medium) step1 1. Cell Culture (Seed L929 fibroblast cells in multi-well plates) start->step1 step2 2. Exposure (Replace medium with material extracts, positive, and negative controls) step1->step2 step3 3. Incubation (Incubate cells for a defined period, e.g., 24-72 hours) step2->step3 step4 4. Viability Assessment (Perform MTT or other viability assay to measure cellular metabolic activity) step3->step4 step5 5. Data Analysis (Compare viability of cells exposed to material extract vs. controls) step4->step5 end End: Cytotoxicity Result (% Cell Viability) step5->end

Caption: Workflow for an in vitro cytotoxicity assay (ISO 10993-5).

Experimental Protocols

Protocol 1: Plasticizer Migration via Immersion

Objective: To quantify the amount of plasticizer that leaches from a PVC medical device into a liquid simulant over time.

Methodology:

  • Sample Preparation: Precisely cut sections of the PVC tubing or sheet material to a standardized surface area. Clean the samples to remove any surface contaminants and record their initial weight.

  • Simulant Selection: Choose a simulant fluid appropriate for the intended medical application. Common simulants include ethanol/water mixtures (e.g., 50/50 v/v to simulate lipophilic drug carriers), saline (0.9% NaCl for aqueous solutions), or whole blood/blood plasma for hemocompatibility assessments.[9][18]

  • Immersion and Incubation: Place the prepared PVC samples into sealed, inert containers filled with a known volume of the simulant fluid, ensuring the sample is fully submerged.[19] Incubate the containers at a controlled temperature (e.g., 37°C or 40°C) for specified durations (e.g., 24 hours, 72 hours, and 10 days).[9]

  • Sample Analysis: At the end of each incubation period, remove an aliquot of the simulant fluid. Prepare the sample for analysis, which may involve liquid-liquid extraction or solid-phase extraction to isolate the plasticizer.[18]

  • Quantification: Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the leached plasticizer.[11][20] Generate a calibration curve with known standards to ensure accurate quantification.

Protocol 2: In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

Objective: To assess the potential of leachable substances from a plasticized PVC material to cause cytotoxic effects on a mammalian cell line.

Methodology:

  • Material Extraction: Prepare extracts by incubating the test material (PVC plasticized with TINTM or DEHP) in a sterile cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for 24-72 hours. The ratio of material surface area to medium volume should be standardized (e.g., 3 cm²/mL).

  • Cell Seeding: Culture a suitable cell line, such as L929 mouse fibroblasts, and seed the cells into the wells of a 96-well microplate at a defined density. Incubate until cells reach an appropriate confluence.

  • Exposure: Remove the standard culture medium from the cells and replace it with the previously prepared material extracts. Include a negative control (culture medium only) and a positive control (a known cytotoxic substance like latex extract).[21]

  • Incubation: Incubate the cells with the extracts and controls for 24 to 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Viability Assessment: After incubation, assess cell viability. A common method is the MTT assay, where a reagent is added that is converted by metabolically active (living) cells into a colored formazan (B1609692) product. The amount of color produced is proportional to the number of viable cells and can be quantified using a spectrophotometer (microplate reader).

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. A material is typically considered cytotoxic if it causes a reduction in cell viability of more than 30%.

Conclusion

References

A Comparative Guide to the Thermal Stability of Triisononyl Trimellitate and Other Trimellitates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of excipients and plasticizers is paramount for ensuring product quality, safety, and shelf-life. This guide provides a detailed comparative analysis of the thermal stability of triisononyl trimellitate (TINTM) against other commonly used trimellitate plasticizers, namely trioctyl trimellitate (TOTM) and tridecyl trimellitate (TDTM). This comparison is supported by available experimental data and standardized testing protocols.

Trimellitate esters are a class of high-performance plasticizers known for their excellent thermal stability, low volatility, and durability, making them suitable for demanding applications such as in medical devices and high-temperature wiring.[1][2][3] Their molecular structure, characterized by a central aromatic ring and three ester chains, contributes to their high thermal resistance.[1] Generally, increased molecular weight and branching in the alkyl chains are associated with enhanced thermal permanence.[4]

Quantitative Comparison of Thermal Stability

The primary method for evaluating the thermal stability of these compounds is Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as it is heated at a controlled rate. Key parameters derived from TGA are the onset decomposition temperature (Tonset), where significant weight loss begins, and the peak decomposition temperature (Tpeak), which corresponds to the temperature of the maximum rate of weight loss.[1]

PlasticizerOnset Decomposition Temp. (Tonset) (°C)Peak Decomposition Temp. (Tpeak) (°C)Key Observations
This compound (TINTM) Data not available in a comparable formatData not available in a comparable formatExhibits slightly superior high-temperature permanence compared to TOTM due to its higher molecular weight and branched structure.[4]
Trioctyl Trimellitate (TOTM) ~350 - 380[3]~400 - 420[1]Possesses superior thermal stability compared to conventional phthalate (B1215562) plasticizers.[1] A study on PVC plasticized with TOTM showed a high activation energy for the second stage of decomposition (~499 kJ/mol), indicating excellent thermal stability.[3]
Tridecyl Trimellitate (TDTM) Data not available in a comparable formatData not available in a comparable formatKnown for its high oxidative and thermal stability.

Experimental Protocols

Thermogravimetric Analysis (TGA)

A standardized protocol for assessing the thermal stability of trimellitate plasticizers using TGA is outlined below, based on general practices and relevant ASTM standards such as ASTM E1131.[5]

Objective: To determine the thermal stability of trimellitate plasticizers by measuring their weight loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer with a microbalance, furnace, and a programmable temperature controller.

Procedure:

  • Sample Preparation: A small, representative sample of the neat plasticizer (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis:

    • A TGA thermogram (mass vs. temperature) is generated.

    • The onset decomposition temperature (Tonset) is determined as the temperature at which a significant deviation from the baseline mass occurs. This can be calculated using the tangent method at the point of the steepest mass loss.[1]

    • The derivative of the TGA curve (DTG curve) is plotted, showing the rate of mass loss as a function of temperature. The peak of the DTG curve corresponds to the peak decomposition temperature (Tpeak).[1]

Thermal Degradation Pathway

The thermal degradation of esters, including trimellitates, is generally understood to proceed through a β-hydrogen elimination reaction, also known as a cis-elimination or pyrolytic elimination. This mechanism involves the formation of a six-membered cyclic transition state, leading to the cleavage of the C-O ester bond and the formation of an alkene and a carboxylic acid. The carboxylic acid can then undergo further decomposition.

Thermal_Degradation_Workflow General Workflow for Thermal Stability Analysis of Trimellitates cluster_0 Sample Preparation cluster_1 TGA Experiment cluster_2 Data Acquisition & Analysis cluster_3 Comparative Assessment Sample Trimellitate Sample (TINTM, TOTM, or TDTM) TGA_Instrument Thermogravimetric Analyzer (TGA) Sample->TGA_Instrument Place Sample in TGA Heating Heating Ramp (e.g., 10°C/min in N2) TGA_Instrument->Heating TGA_Curve TGA Thermogram (Mass vs. Temperature) Heating->TGA_Curve Generate Data DTG_Curve DTG Curve (d(Mass)/dT vs. Temperature) Heating->DTG_Curve Generate Data Data_Analysis Determine T-onset and T-peak TGA_Curve->Data_Analysis DTG_Curve->Data_Analysis Comparison Compare Thermal Stability of Trimellitates Data_Analysis->Comparison

Caption: Workflow for the thermal stability analysis of trimellitates using TGA.

Thermal_Degradation_Mechanism Proposed Thermal Degradation Pathway for Trimellitate Esters Trimellitate Trimellitate Ester R-O-C=O-Ar Transition_State {Six-membered Cyclic Transition State} Trimellitate->Transition_State Heat (Pyrolysis) Products Carboxylic Acid Alkene Transition_State->Products β-hydrogen elimination Decomposition Further Decomposition Products Products->Decomposition Decarboxylation, etc.

Caption: Proposed β-elimination pathway for the thermal degradation of trimellitates.

References

A Comparative Analysis of Triisononyl Trimellitate (TINTM) and Traditional Phthalate Plasticizers: Migration Profiles and Toxicological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate plasticizers in materials used for lab equipment, medical devices, and packaging is critical to ensure the integrity of experimental results and patient safety. This guide provides a detailed comparison of the migration characteristics of triisononyl trimellitate (TINTM), a non-phthalate plasticizer, with those of traditional phthalate (B1215562) plasticizers such as di(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), and benzyl (B1604629) butyl phthalate (BBP). The data presented herein, supported by experimental protocols and toxicological pathway visualizations, demonstrates the superior migration stability of TINTM.

This compound is increasingly being considered as a safer alternative to traditional phthalate plasticizers, which have come under scrutiny due to their potential endocrine-disrupting properties and other health concerns.[1][2] A key differentiator is the significantly lower tendency of TINTM to migrate from a polymer matrix, thereby reducing the risk of contamination of sensitive samples, pharmaceuticals, and biological systems.

Comparative Migration Data

Migration studies consistently show that TINTM exhibits substantially lower leachability compared to common phthalates across various conditions. This is largely attributed to its higher molecular weight and lower volatility.

A key study compared the migration of tri-2-ethylhexyl trimellitate (TOTM), a close structural analog of TINTM, with DEHP from PVC tubing into a blood simulant. The results revealed that the migration of TOTM was approximately 350 times lower than that of DEHP.[3][4] Another study evaluating the migration of various plasticizers from PVC tubing into an ethanol (B145695)/water (50/50 v/v) simulant at 40°C demonstrated that the amount of TOTM (TINTM) released was more than 20 times less than that of DEHP after 10 days.[5]

The following table summarizes representative migration data for TINTM (as TOTM) and traditional phthalates from PVC materials into different simulants.

PlasticizerSimulantTesting ConditionsMigration LevelReference
This compound (as TOTM) Ethanol/Water (50/50 v/v)10 days at 40°C~3 µg/mL[5]
Di(2-ethylhexyl) phthalate (DEHP) Ethanol/Water (50/50 v/v)10 days at 40°C>60 µg/mL[5]
Di(2-ethylhexyl) phthalate (DEHP) Blood (in vitro)6 hours perfusionHigh Migration Rate[3][4]
Tri-2-ethylhexyl trimellitate (TOTM) Blood (in vitro)6 hours perfusionDistinctly Lower Migration Rate (approx. 350-fold less than DEHP)[3][4]
Various Phthalates (DEHP, DBP, etc.) Food Simulants (Aqueous, Acidic, Fatty)VariableHigher migration in fatty simulants[6][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of plasticizer migration.

Protocol 1: Solvent Extraction Migration Test

This protocol is a standard method for determining the amount of plasticizer that migrates from a polymer into a liquid medium over a specified time and temperature.

Objective: To quantify the migration of plasticizers from PVC material into food or drug-simulating liquids.

Materials:

  • PVC material containing the plasticizer of interest.

  • Food Simulants:

    • Simulant A: 10% (v/v) ethanol in distilled water (for aqueous products).[9][10]

    • Simulant B: 3% (w/v) acetic acid in distilled water (for acidic products).[9][10]

    • Simulant D2: Olive oil (for fatty products).[9][10]

  • Glass migration cells or containers.

  • Incubator or oven for temperature control.

  • Analytical instrumentation: Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC).

  • Solvents for extraction (e.g., hexane, acetonitrile).

Procedure:

  • A sample of the PVC material with a known surface area is prepared.

  • The sample is immersed in a specified volume of the chosen food simulant within a glass container.

  • The container is sealed and placed in an incubator at a controlled temperature (e.g., 40°C) for a defined period (e.g., 10 days).[9]

  • After the incubation period, the PVC sample is removed.

  • The food simulant is then subjected to a liquid-liquid or solid-phase extraction process to isolate the migrated plasticizer.

  • The extracted sample is concentrated and analyzed by GC-MS or HPLC to determine the concentration of the plasticizer.[11]

  • The migration is typically expressed in mg of plasticizer per kg of food simulant (mg/kg) or mg of plasticizer per dm² of the material surface area (mg/dm²).[12][13][14]

Experimental Workflow for Migration Testing

G cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis A Cut PVC Sample to Known Surface Area B Immerse in Food Simulant A->B C Incubate at Controlled Temperature and Time B->C D Extract Plasticizer from Simulant C->D E Concentrate Extract D->E F Analyze by GC-MS or HPLC E->F G Quantify Migration F->G

Caption: Workflow of a typical plasticizer migration experiment.

Toxicological Impact: Phthalate-Induced Anti-Androgenic Signaling

Traditional phthalates, particularly DEHP and DBP, are recognized as endocrine disruptors due to their ability to interfere with the hormonal system.[2] One of the most well-documented effects is their anti-androgenic activity, which involves the disruption of testosterone (B1683101) synthesis in the Leydig cells of the testes.[15][16][17]

The signaling pathway diagram below illustrates the mechanism by which DEHP can lead to reduced testosterone levels. DEHP has been shown to downregulate the expression of key genes and proteins involved in the transport of cholesterol into the mitochondria and its subsequent conversion into testosterone.[15] This includes the Steroidogenic Acute Regulatory (StAR) protein and enzymes of the cytochrome P450 family.[15][18][19]

Anti-Androgenic Signaling Pathway of DEHP

cluster_cell Leydig Cell cluster_mito Mitochondria cluster_ser Smooth Endoplasmic Reticulum Cholesterol_mito Cholesterol P450scc P450scc Cholesterol_mito->P450scc Pregnenolone Pregnenolone Pregnenolone_ser Pregnenolone Pregnenolone->Pregnenolone_ser P450scc->Pregnenolone Testosterone Testosterone Testosterone_out Decreased Testosterone Secretion Testosterone->Testosterone_out Enzymes Steroidogenic Enzymes (e.g., 3β-HSD, CYP17A1) Enzymes->Testosterone Pregnenolone_ser->Enzymes Cholesterol_cyto Cholesterol StAR StAR Protein Cholesterol_cyto->StAR Transport StAR->Cholesterol_mito DEHP DEHP DEHP->P450scc Inhibits Expression DEHP->Enzymes Inhibits Expression DEHP->StAR Inhibits Expression

Caption: DEHP's interference with testosterone synthesis in Leydig cells.

Conclusion

References

A Comparative Evaluation of Triisononyl Trimellitate (TINTM) and Novel Plasticizers in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of polymer science, particularly in the formulation of flexible polyvinyl chloride (PVC), the selection of an appropriate plasticizer is a critical determinant of the final product's performance, durability, and safety. Triisononyl trimellitate (TINTM), a high-molecular-weight trimellitate ester, has long been a benchmark for high-performance applications demanding excellent thermal stability and low volatility.[1] However, the increasing demand for sustainable and bio-based alternatives has spurred the development of novel plasticizers. This guide provides a comprehensive comparison of the plasticizing efficiency of TINTM against a selection of these novel plasticizers, supported by experimental data.

The primary role of a plasticizer is to increase the flexibility and workability of a polymer by reducing the intermolecular forces between the polymer chains.[2] This is typically evaluated through a series of standardized tests that measure mechanical properties, thermal stability, and migration resistance. This guide will delve into these key performance indicators to offer an objective comparison for researchers, scientists, and drug development professionals.

Comparative Performance Data

The following tables summarize the key performance indicators for TINTM and a selection of novel plasticizers. The data has been compiled from various sources and standardized where possible for comparative purposes. It is important to note that direct comparisons are most accurate when conducted under identical experimental conditions. Where direct data for TINTM was unavailable, data for the closely related trioctyl trimellitate (TOTM) has been used as a proxy, given their similar performance characteristics.[1]

Table 1: Mechanical Properties of PVC Plasticized with Different Plasticizers

PlasticizerTest MethodTensile Strength (MPa)Elongation at Break (%)Shore Hardness
This compound (TINTM) ASTM D228419.837052 (Shore D)
Trioctyl Trimellitate (TOTM) ASTM D228420.535080-85 (Shore A)
Acetyl Tributyl Citrate (ATBC) ASTM D2284~19.0>700Lower than TOTM
Dioctyl Terephthalate (DOTP) ASTM D2284~19.0~25078-83 (Shore A)
Epoxidized Soybean Oil (ESBO) ASTM D2284Higher than DOP>880-

Note: Phr (parts per hundred resin) levels can influence these values. The data presented is a representative comparison.

Table 2: Thermal Stability of PVC with Different Plasticizers

PlasticizerTest MethodOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)
This compound (TINTM) TGAHighHigh
Trioctyl Trimellitate (TOTM) TGA~250-260~350-360
Acetyl Tributyl Citrate (ATBC) TGALower than TOTMLower than TOTM
Dioctyl Terephthalate (DOTP) TGA~250~340
Epoxidized Soybean Oil (ESBO) TGAHigher than DOPHigher than DOP

Note: TGA (Thermogravimetric Analysis) is used to determine the thermal stability of the plasticized PVC.

Table 3: Migration and Volatility of Different Plasticizers

PlasticizerTest MethodVolatility (Weight Loss %)Extraction Resistance
This compound (TINTM) ASTM D12030.4 (24h @ 130°C)Excellent
Trioctyl Trimellitate (TOTM) ASTM D1203 / ISO 1770.5 (24h @ 130°C)Excellent, least extractable in various media[3]
Acetyl Tributyl Citrate (ATBC) ISO 177Higher than TOTMGood, but higher extraction than TOTM[3]
Dioctyl Terephthalate (DOTP) ASTM D1203ModerateGood
Epoxidized Soybean Oil (ESBO) -LowGood

Note: Lower volatility and higher extraction resistance indicate better permanence of the plasticizer in the polymer matrix.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of plasticizer performance. The following are summaries of the key experimental protocols based on industry standards.

Evaluation of Mechanical Properties (ASTM D2284)

This standard test method is used to determine the tensile properties of flexible PVC, which are indicative of a plasticizer's efficiency in imparting flexibility and strength.[2]

a. Sample Preparation:

  • PVC resin is dry-blended with the plasticizer at a specified concentration (e.g., 50 phr), along with stabilizers and lubricants.

  • The blend is then processed on a two-roll mill at a controlled temperature until a homogenous sheet is formed.

  • The milled sheet is compression molded into plaques of a specified thickness.

  • Dumbbell-shaped test specimens are cut from the molded plaques using a die.

  • Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours prior to testing.

b. Testing Procedure:

  • The thickness and width of the narrow section of each dumbbell specimen are measured.

  • The specimen is mounted in the grips of a universal testing machine.

  • A tensile load is applied at a constant rate of crosshead displacement until the specimen ruptures.

  • The tensile strength (stress at rupture), elongation at break, and modulus of elasticity are calculated from the stress-strain curve.

Determination of Plasticizer Migration (ISO 177)

This method determines the tendency of a plasticizer to migrate from a plastic material into another material upon contact.[4]

a. Sample Preparation:

  • A circular test specimen is cut from a sheet of the plasticized PVC.

  • Two discs of a standard absorbent material (e.g., activated carbon-impregnated paper) are prepared.

b. Testing Procedure:

  • The PVC test specimen is weighed accurately.

  • The specimen is placed between the two absorbent discs, and this assembly is placed between two glass plates.

  • A specified weight is placed on top of the glass plates to ensure intimate contact.

  • The entire assembly is placed in an oven at a controlled temperature for a specified duration (e.g., 70°C for 24 hours).

  • After the test period, the assembly is removed from the oven and allowed to cool.

  • The PVC specimen is removed, cleaned of any surface residue, and reweighed.

  • The amount of plasticizer migration is calculated as the percentage weight loss of the PVC specimen.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA is used to measure the change in mass of a sample as a function of temperature, providing insights into its thermal stability.

a. Sample Preparation:

  • A small, representative sample of the plasticized PVC is accurately weighed into a TGA sample pan.

b. Testing Procedure:

  • The sample is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve is analyzed to determine the onset temperature of decomposition (where significant weight loss begins) and the peak decomposition temperature (the temperature of the maximum rate of weight loss).

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

Experimental_Workflow_Mechanical_Properties cluster_prep Sample Preparation cluster_testing Tensile Testing (ASTM D2284) A PVC Resin + Plasticizer + Additives B Dry Blending A->B C Two-Roll Milling B->C D Compression Molding C->D E Die Cutting (Dumbbell Shape) D->E F Conditioning (23°C, 50% RH) E->F G Universal Testing Machine F->G H Data Acquisition (Stress-Strain Curve) G->H I Calculation of - Tensile Strength - Elongation at Break - Modulus H->I Experimental_Workflow_Migration_Test cluster_prep Sample Preparation cluster_testing Migration Test (ISO 177) A Cut Circular PVC Specimen C Initial Weighing of PVC Specimen A->C B Prepare Absorbent Discs D Assemble Sandwich: Absorbent Disc - PVC Specimen - Absorbent Disc B->D C->D E Place Between Glass Plates with Weight D->E F Oven Aging (e.g., 70°C for 24h) E->F G Cooling and Disassembly F->G H Final Weighing of PVC Specimen G->H I Calculate % Weight Loss (Migration) H->I Logical_Relationship_Plasticizer_Performance cluster_properties Plasticizer Properties cluster_performance Performance in PVC A Molecular Weight E Thermal Stability A->E Higher MW generally increases stability F Migration Resistance (Volatility, Extraction) A->F Higher MW reduces migration B Chemical Structure (e.g., Linearity, Branching) D Plasticizing Efficiency (Flexibility, Hardness) B->D Branching can affect efficiency B->F Linear chains may migrate more easily C Polarity C->D Polarity matching with PVC improves compatibility and efficiency

References

Comparative Leaching of Triisononyl Trimellitate (TINTM) in Food Simulants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the migration of plasticizers from food contact materials is paramount for ensuring product safety and regulatory compliance. This guide provides a comparative overview of the leaching characteristics of triisononyl trimellitate (TINTM), a common plasticizer, in various food simulants. Due to a scarcity of direct comparative studies involving TINTM, this guide synthesizes available data on TINTM and other frequently studied plasticizers like Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Acetyl tributyl citrate (B86180) (ATBC) to offer a broader perspective on leaching behavior.

Comparative Analysis of Plasticizer Migration

Plasticizer migration from packaging materials into foodstuffs is a complex process influenced by several factors, including the chemical nature of the plasticizer and the food, contact time, and temperature. Fatty foods are particularly susceptible to plasticizer migration due to the lipophilic nature of many of these compounds.

While specific quantitative data directly comparing the migration of TINTM with other plasticizers in various food simulants is limited in publicly available literature, the general understanding is that higher molecular weight plasticizers like TINTM tend to exhibit lower migration levels compared to lower molecular weight phthalates such as DEHP.

Table 1: Overview of Common Plasticizers and Their General Migration Characteristics

PlasticizerChemical FamilyMolecular Weight ( g/mol )General Migration PotentialKey Characteristics
This compound (TINTM) Trimellitate~546Low to ModerateGood performance at high temperatures, lower volatility and migration than some phthalates.
Di(2-ethylhexyl) phthalate (DEHP) Phthalate~390HighWidely studied, but concerns over endocrine-disrupting properties have led to restrictions.[1]
Acetyl tributyl citrate (ATBC) Citrate~402ModerateOften used as a phthalate alternative, generally considered to have a better toxicological profile.

Experimental Data on Plasticizer Migration

The following table compiles representative migration data for various plasticizers from studies investigating their leaching into food simulants. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

Table 2: Representative Migration Levels of Plasticizers in Food Simulants

PlasticizerFood SimulantTemperature (°C)DurationMigration Level (mg/kg)Source
DEHPOlive Oil4010 days> Specific Migration Limit (SML) of 1.5 mg/kg[2]
DBPOlive Oil4010 days> SML of 0.3 mg/kg[2]
ATBC95% Ethanol (B145695)4010 daysNot specified, but migration observed[3]
DEHP20% Ethanol50Not specifiedIncreased leaching at higher temperatures[4]
DBP20% Ethanol50Not specifiedIncreased leaching at higher temperatures[4]

SML (Specific Migration Limit) as per European Commission Regulation (EU) No 10/2011.

Experimental Protocols

Accurate and reproducible assessment of plasticizer migration requires standardized experimental protocols. The following sections detail the methodologies for key experiments in this field.

Migration Testing

The fundamental principle of migration testing is to expose a food contact material to a food simulant under controlled conditions that represent the intended use of the material.

Materials:

  • Food contact material (e.g., PVC film containing TINTM)

  • Food simulants:

    • Simulant A: 10% (v/v) ethanol for aqueous foods

    • Simulant B: 3% (w/v) acetic acid for acidic foods

    • Simulant D2: Olive oil or other vegetable oil for fatty foods

  • Migration cells or glass containers

  • Incubator or oven for temperature control

Procedure:

  • Cut the food contact material into test specimens of a known surface area.

  • Clean the specimens to remove any surface contamination.

  • Place the specimen in a migration cell or glass container.

  • Add a known volume of the selected pre-conditioned food simulant to achieve a specific surface area to volume ratio (e.g., 6 dm²/L).

  • Seal the migration cell or container.

  • Incubate the samples under the desired time and temperature conditions (e.g., 10 days at 40°C for long-term storage simulation).

  • At the end of the incubation period, remove the specimen and collect the food simulant for analysis.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like plasticizers.

Sample Preparation:

  • Aqueous and Ethanolic Simulants: A liquid-liquid extraction is typically performed. A known volume of the simulant is mixed with a non-polar solvent (e.g., hexane (B92381) or dichloromethane). The organic layer containing the plasticizer is then separated, concentrated, and reconstituted in a suitable solvent for GC-MS analysis.

  • Fatty Food Simulants (Olive Oil): Due to the complexity of the matrix, a solvent extraction followed by a cleanup step, such as gel permeation chromatography (GPC) or solid-phase extraction (SPE), is often necessary to remove the bulk of the oil before analysis.

GC-MS Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient is used to separate the different components of the sample.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for TINTM Leaching Study cluster_prep Sample Preparation cluster_migration Migration Experiment cluster_analysis Analytical Phase cluster_results Data Interpretation prep_fcm Prepare Food Contact Material (FCM) contact Expose FCM to Food Simulant prep_fcm->contact prep_sim Select & Prepare Food Simulants prep_sim->contact incubation Incubate under Controlled Time & Temperature contact->incubation extraction Extract Plasticizer from Simulant incubation->extraction gcms GC-MS Analysis extraction->gcms quantification Quantify TINTM Concentration gcms->quantification comparison Compare with Regulatory Limits quantification->comparison

Caption: Workflow of a typical TINTM leaching study.

References

Navigating the Analytical Maze: A Comparative Guide to Validating Triisononyl Trimellitate (TINT) Analysis in Regulatory Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety and compliance of materials often hinges on the precise and reliable quantification of additives like triisononyl trimellitate (TINT). This plasticizer, favored for its low volatility and high permanence, is a common component in a range of products, including medical devices and food contact materials. The validation of analytical methods to detect and quantify TINT is therefore a critical step in regulatory testing. This guide provides an objective comparison of the primary analytical techniques, supported by experimental data, detailed methodologies, and a visual workflow to aid in the selection and implementation of the most suitable validation strategy.

Performance Showdown: GC-MS vs. HPLC-UV for TINT Analysis

The two most prominent analytical techniques for the quantification of TINT and other plasticizers are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice between these methods is often dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the presence of interfering substances.

Below is a summary of typical performance characteristics for these methods, based on data for TINT and its close structural analog, trioctyl trimellitate (TOTM). It is important to note that direct, publicly available, validated method performance data specifically for TINT is limited; therefore, data for TOTM is included as a reliable indicator of expected performance.

ParameterGC-MS (for TOTM/TINT)HPLC-UV (for TINT & other plasticizers)
Linearity (Correlation Coefficient, r²) ≥ 0.99≥ 0.999
Accuracy (Recovery) 90-110%98-102%
Precision (Relative Standard Deviation, RSD) < 15%< 2%
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mL0.5 - 2.0 µg/mL

In the Trenches: A Look at Extraction Techniques

The accurate quantification of TINT is heavily reliant on the efficiency of its extraction from the polymer matrix. The choice of extraction method can significantly impact recovery rates and sample purity. Here's a comparative overview of common extraction techniques:

Extraction MethodPrincipleAdvantagesDisadvantages
Soxhlet Extraction Continuous extraction with a cycling distilled solvent.Well-established, thorough extraction.Time-consuming, large solvent consumption.
Ultrasonic Extraction Uses high-frequency sound waves to agitate the sample in a solvent.Faster than Soxhlet, lower solvent consumption.[1][2]May not be as exhaustive as Soxhlet for all matrices.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating extraction.Very fast, reduced solvent usage, higher efficiency.Requires specialized equipment.

Studies comparing these methods for similar analytes in PVC have shown that ultrasonic extraction can offer a good balance of speed and efficiency, with recoveries often comparable to the more traditional Soxhlet method but with significantly reduced extraction times and solvent use.

Experimental Protocols: A Step-by-Step Guide

For laboratories looking to establish or validate a method for TINT analysis, the following protocols for sample preparation and analysis by GC-MS and HPLC-UV provide a detailed starting point.

Sample Preparation: Extraction of TINT from Polymer Matrix

This protocol is a general guideline and may need optimization based on the specific polymer and regulatory requirements.

  • Sample Comminution: Reduce the polymer sample to a small particle size (e.g., by grinding or cutting) to increase the surface area for extraction.

  • Solvent Selection: Choose an appropriate solvent in which TINT is soluble and which can effectively penetrate the polymer matrix. Dichloromethane, tetrahydrofuran (B95107) (THF), and hexane (B92381) are commonly used.

  • Extraction:

    • Ultrasonic Extraction: Place a known weight of the comminuted sample in a flask with a measured volume of the selected solvent. Sonicate in an ultrasonic bath for 30-60 minutes.

    • Soxhlet Extraction: Place the sample in a thimble and extract with the chosen solvent for 4-6 hours.

  • Concentration and Reconstitution: After extraction, evaporate the solvent to a small volume using a rotary evaporator. Reconstitute the residue in a precise volume of a suitable solvent (e.g., hexane for GC-MS, acetonitrile (B52724) for HPLC) for analysis.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the analytical instrument.

GC-MS Analysis of TINT

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 300 °C at 15 °C/min.

    • Hold at 300 °C for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-600.

    • Quantification Ion: To be determined from the mass spectrum of a TINT standard (typically a characteristic fragment ion).

HPLC-UV Analysis of TINT

Instrumentation: High-performance liquid chromatograph with a UV detector.

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

    • Start with 70% acetonitrile / 30% water.

    • Linearly increase to 100% acetonitrile over 10 minutes.

    • Hold at 100% acetonitrile for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: ~240 nm (based on the UV absorbance spectrum of TINT).

Visualizing the Workflow: Analytical Method Validation

The following diagram illustrates the key stages involved in the validation of an analytical method for TINT, from initial planning to final documentation.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements protocol Develop Validation Protocol (ICH Q2(R2) Guidelines) start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness evaluation Evaluate Data Against Acceptance Criteria specificity->evaluation linearity->evaluation accuracy->evaluation precision->evaluation lod_loq->evaluation robustness->evaluation pass Method is Validated evaluation->pass Pass fail Method Optimization Required evaluation->fail Fail report Prepare Validation Report pass->report fail->protocol Re-evaluate end End: Implement Validated Method for Routine Testing report->end

Analytical method validation workflow.

Regulatory Landscape

In the European Union , materials and articles intended to come into contact with food are regulated by Regulation (EC) No 1935/2004. While a specific migration limit (SML) for this compound is not explicitly listed in the plastics regulation (EU) No 10/2011, the general safety requirements of the framework regulation apply. This means that any migration of TINT must not endanger human health or bring about an unacceptable change in the composition of the food.

In the United States , the Food and Drug Administration (FDA) regulates food contact materials. The validation of analytical methods should follow the principles outlined in the ICH Q2(R2) guidelines, which the FDA has adopted.[3][4][5] These guidelines detail the necessary validation characteristics, including specificity, linearity, accuracy, precision, and robustness.[3][4][5]

Conclusion

The validation of analytical methods for this compound is a multi-faceted process that requires careful consideration of the analytical technique, extraction method, and regulatory requirements. While both GC-MS and HPLC-UV are capable of providing accurate and reliable quantification of TINT, the optimal choice will depend on the specific application and available resources. By following established validation guidelines and employing efficient extraction techniques, researchers and scientists can ensure the safety and compliance of their products, ultimately protecting public health.

References

Performance of Triisononyl Trimellitate in Automotive Fogging Tests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the automotive materials and polymer additives sectors, minimizing automotive fogging is a critical aspect of ensuring both safety and interior air quality. This guide provides an objective comparison of the performance of triisononyl trimellitate (TINTM) in automotive fogging tests against other common plasticizers, supported by experimental data.

Fogging, the condensation of volatile organic compounds (VOCs) on a vehicle's interior surfaces, particularly the windshield, can impair driver visibility and indicate the presence of potentially harmful emissions. Plasticizers, essential for imparting flexibility to PVC and other polymers used in automotive interiors, are a primary contributor to this phenomenon. This compound (TINTM), a high-molecular-weight plasticizer, is increasingly favored for its low volatility and superior performance in these rigorous tests.

Comparative Analysis of Plasticizer Performance in Fogging Tests

The selection of a plasticizer is a crucial factor in the formulation of automotive interior components. The data presented below, primarily based on the DIN 75201 standard, offers a clear comparison of TINTM and its alternatives. The gravimetric method (DIN 75201B) measures the mass of condensed volatiles (the "fogging value") in milligrams, with lower values indicating better performance. The photometric method (DIN 75201A) assesses the gloss retention of a glass plate after condensation, with higher percentages signifying less fogging.

Plasticizer TypeTrade Name (Example)Fogging Value (mg) - DIN 75201BRetained Gloss (%) - DIN 75201A
Linear this compoundJayflex™ L9TM0.2992
Diisodecyl Phthalate (B1215562) (DIDP)Jayflex™ DIDP0.780

Data sourced from ExxonMobil technical documentation.[1]

As the data indicates, linear this compound exhibits a significantly lower fogging value and higher retained gloss compared to the widely used diisodecyl phthalate (DIDP). This superior performance is attributed to the higher molecular weight and lower volatility inherent to trimellitate-based plasticizers.[2]

Experimental Protocols: The DIN 75201 Standard

The DIN 75201 standard, "Determination of the fogging characteristics of trim materials in the interior of automobiles," is a widely accepted methodology for evaluating this phenomenon.[3][4][5] It comprises two primary methods:

Method A: Photometric Method This method quantifies the light-scattering effect of the condensed fog on a glass plate.

  • A sample of the material is placed in a beaker.

  • The beaker is sealed with a cooled glass plate.

  • The bottom of the beaker is heated in a controlled temperature oil bath for a specified duration.

  • The gloss of the glass plate is measured before and after the test to determine the percentage of retained gloss.[4][6]

Method B: Gravimetric Method This method directly measures the mass of the condensed volatile compounds.

  • A sample of the material is placed in a beaker.

  • The beaker is sealed with a pre-weighed piece of aluminum foil.

  • The bottom of the beaker is heated in a controlled temperature oil bath for a specified period.

  • The aluminum foil is weighed again after the test to determine the mass of the condensed fog.[4][6]

Experimental Workflow for Automotive Fogging Test (DIN 75201)

The following diagram illustrates the general workflow for conducting an automotive fogging test according to the DIN 75201 standard.

Fogging_Test_Workflow cluster_prep Sample Preparation cluster_test Testing Procedure cluster_analysis Data Analysis Sample Material Sample Cut Cut Sample to Standard Size Sample->Cut Weigh Weigh Sample Cut->Weigh Place Place Sample in Beaker Weigh->Place Seal Seal Beaker with Glass Plate (A) or Aluminum Foil (B) Place->Seal Heat Heat Beaker in Oil Bath Seal->Heat Cool Cool Condensation Surface Heat->Cool Measure_Gloss Measure Gloss (Method A) Cool->Measure_Gloss Method A Weigh_Foil Weigh Foil (Method B) Cool->Weigh_Foil Method B Calculate Calculate Results Measure_Gloss->Calculate Weigh_Foil->Calculate Report Generate Report Calculate->Report

Automotive Fogging Test Workflow Diagram

Conclusion

The experimental data clearly demonstrates the superior performance of this compound in reducing fogging in automotive interior applications when compared to other widely used plasticizers like DIDP. Its inherent low volatility, a consequence of its higher molecular weight, translates to lower emissions of condensable organic compounds. For researchers and professionals in the field, specifying TINTM and other high-performance, low-fogging plasticizers is a critical step in developing safer and higher-quality automotive interior materials.

References

comparative review of the toxicological profiles of TINTM and other plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the toxicological profiles of Triisononyl Trimellitate (TINTM) and other widely used plasticizers, including the ortho-phthalates Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Diisononyl phthalate (DINP), and the non-phthalate alternative Di(2-ethylhexyl) terephthalate (B1205515) (DOTP). The information presented is intended to support informed decision-making in material selection and risk assessment for sensitive applications.

Executive Summary

The selection of a plasticizer is a critical consideration in the development of flexible materials, with the toxicological profile being a paramount concern. This review consolidates publicly available data on the acute and chronic toxicity, genotoxicity, and reproductive and developmental effects of TINTM in comparison to DEHP, DINP, and DOTP. Overall, the available data suggests that TINTM and DOTP exhibit a more favorable toxicological profile compared to the traditional phthalates DEHP and DINP, particularly concerning endocrine disruption and reproductive toxicity.

Comparative Toxicological Data

The following tables summarize key quantitative toxicological data for the selected plasticizers, providing a basis for direct comparison.

Table 1: Acute Toxicity Data
PlasticizerChemical NameCAS No.Oral LD50 (rat, mg/kg)Dermal LD50 (rabbit/guinea pig, mg/kg)Inhalation LC50 (rat, mg/L/4h)
TINTM This compound53894-23-8> 5,000> 2,000No data available
DEHP Di(2-ethylhexyl) phthalate117-81-7~20,000 - 30,000~25,000No data available
DINP Diisononyl phthalate68515-48-0> 10,000[1][2]> 3,160[1][3]> 4.4[1][3]
DOTP Di(2-ethylhexyl) terephthalate6422-86-2> 5,000[4][5]> 19,670 (guinea pig)[5]No data available
Table 2: Repeated Dose and Developmental Toxicity (NOAEL/LOAEL)
PlasticizerStudy TypeSpeciesNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key Effects Observed at LOAEL
TINTM 28-day oralRat1,000-No adverse effects observed
Reproductive/DevelopmentalRat1,000 (female/offspring), 100 (male)300 (male)Decreased spermatocytes and spermatids[6]
DEHP Subchronic oralRat3.7-Mild vacuolations in Sertoli cells at 500 ppm[7]
Reproductive/DevelopmentalRat4.8[8]-Reproductive tract malformations
DINP Chronic oralRat15 (liver & kidney effects)[8]-Liver and kidney toxicity[9]
DevelopmentalRat5001,000Skeletal and visceral variations (at maternotoxic doses)[3]
DOTP Reproductive/DevelopmentalRat1,000-No adverse reproductive or developmental effects observed
Table 3: Genotoxicity and Carcinogenicity Profile
PlasticizerAmes Test (Bacterial Reverse Mutation)In Vitro Micronucleus AssayIn Vivo Carcinogenicity
TINTM NegativeNegativeNo data available
DEHP NegativePositive (with metabolic activation)Liver carcinogen in rodents
DINP Negative[1]NegativeLiver and kidney tumors in rodents (species-specific mechanisms)[2]
DOTP NegativeNegativeNot classified as a carcinogen[10]

Experimental Protocols

The toxicological data presented in this guide are primarily based on studies following standardized OECD (Organisation for Economic Co-operation and Development) guidelines. Below are detailed descriptions of the methodologies for the key cited experiments.

Acute Oral Toxicity (LD50) Study (based on OECD Guideline 401)

An acute oral toxicity study is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Test System: Typically, young adult albino rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant females, are used.

  • Housing and Feeding: Animals are housed in individual cages under controlled environmental conditions (temperature, humidity, light-dark cycle). Standard laboratory diet and drinking water are provided ad libitum, with a brief fasting period before administration of the test substance.[11]

  • Dose Administration: The test substance is administered as a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

  • Dose Levels: A range of dose levels is used to determine the dose that causes mortality in 50% of the animals. A limit test at 2000 or 5000 mg/kg may be performed initially.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

The Ames test is a widely used method to evaluate the potential of a substance to cause gene mutations.[12][13][14]

  • Test System: The test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).[12][13]

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats treated with an enzyme-inducing agent.[14] This is to mimic mammalian metabolism.

  • Procedure: The bacterial tester strains are exposed to the test substance at various concentrations. In the plate incorporation method, the test substance, bacteria, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal agar plate. In the pre-incubation method, the mixture is incubated before plating.[9]

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted after incubation. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Micronucleus Assay (based on OECD Guideline 487)

This assay detects damage to chromosomes or the mitotic apparatus.

  • Test System: The assay is conducted using mammalian cells, such as human lymphocytes or established cell lines (e.g., CHO, V79, L5178Y, TK6).[15]

  • Procedure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix).[15] The exposure period is typically 3 to 24 hours.[15]

  • Cytokinesis Block: To ensure that only cells that have undergone one cell division are scored, a cytokinesis inhibitor like cytochalasin B is often added. This results in the formation of binucleated cells.

  • Endpoint: After an appropriate incubation period, the cells are harvested, fixed, and stained. The number of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Reproduction/Developmental Toxicity Screening Test (based on OECD Guideline 421)

This test provides initial information on the potential effects of a substance on reproduction and development.[2][3][4]

  • Test System: The rat is the preferred species for this study.[3]

  • Dosing: The test substance is administered to both male and female animals. Males are dosed for a minimum of two weeks before mating, during mating, and for approximately two weeks post-mating. Females are dosed for two weeks before mating, during mating, gestation, and up to at least day 13 of lactation.[4]

  • Mating: Animals are paired for mating. The day of positive evidence of mating is considered day 0 of gestation.

  • Endpoints:

    • Parental Animals: Observations include clinical signs, body weight, food consumption, estrous cycles, mating performance, fertility, and gestation length. At termination, organs are weighed, and reproductive organs are examined histopathologically.

    • Offspring: The number of live and dead pups, pup weight, and sex are recorded. Pups are examined for any gross abnormalities. Anogenital distance and nipple retention in male pups are also assessed as indicators of endocrine disruption.

Signaling Pathways and Mechanisms of Toxicity

Phthalates, particularly DEHP, are known to exert their toxic effects, especially on the reproductive system, through the disruption of endocrine signaling pathways.

Phthalate-Induced Endocrine Disruption via PPAR and Androgen Receptor Signaling

G cluster_extracellular Extracellular DEHP_DINP DEHP / DINP MEHP_MINP MEHP_MINP PPAR_RXR PPAR_RXR

Phthalates like DEHP are metabolized to active forms such as mono(2-ethylhexyl) phthalate (MEHP). MEHP is an endocrine disruptor that can interfere with hormonal signaling in two primary ways:

  • Anti-androgenic Effects: MEHP can act as an antagonist to the androgen receptor (AR). It competes with natural androgens like testosterone (B1683101) for binding to the AR, thereby inhibiting the normal signaling cascade required for the development and function of the male reproductive system. This disruption of the AR signaling pathway is a key mechanism behind the observed reproductive toxicity of certain phthalates.

  • PPAR Activation: Phthalate metabolites can also act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[1][11] PPARs are nuclear receptors that play a crucial role in regulating lipid metabolism and adipogenesis.[1] The activation of PPARs by phthalates is linked to their effects on the liver and may also interfere with steroidogenesis, further contributing to their reproductive toxicity.[15]

There is currently limited specific data on the interaction of TINTM with the AR and PPAR signaling pathways. As a trimellitate with a different chemical structure, it is not expected to have the same level of activity as the ortho-phthalates.

Experimental Workflow for In Vitro Genotoxicity Assessment

The following diagram outlines a typical workflow for assessing the genotoxicity of a plasticizer using the Ames test and the in vitro micronucleus assay.

G cluster_ames Ames Test Workflow cluster_micronucleus Micronucleus Assay Workflow Start Test Substance (e.g., TINTM) Ames Ames Test (OECD 471) Start->Ames Micronucleus In Vitro Micronucleus Assay (OECD 487) Start->Micronucleus Ames_S9 Exposure to Bacterial Strains (with and without S9) Ames_Incubate Incubation on Minimal Media Plates Ames_Count Count Revertant Colonies Ames_Result Result: Mutagenic or Non-mutagenic? Micro_S9 Exposure to Mammalian Cells (with and without S9) Micro_CytoB Add Cytochalasin B (Cytokinesis Block) Micro_Harvest Harvest, Fix, and Stain Cells Micro_Score Score Micronuclei in Binucleated Cells Micro_Result Result: Clastogenic/Aneugenic or Negative?

Conclusion

Based on the available toxicological data, TINTM and DOTP present a lower hazard profile compared to the ortho-phthalates DEHP and DINP.

  • TINTM exhibits low acute toxicity and is not genotoxic in standard in vitro assays. While a high dose in a reproductive screening study showed some effects on male reproductive organs, the NOAEL is still relatively high. More research on its potential for endocrine disruption and carcinogenicity would be beneficial for a complete risk assessment.

  • DEHP is a well-characterized reproductive and developmental toxicant and a liver carcinogen in rodents. Its use is restricted in many applications due to these health concerns.

  • DINP has a lower toxicity profile than DEHP but has been associated with liver and kidney effects in chronic studies. Carcinogenic effects observed in rodents are considered to have a species-specific mechanism that may not be relevant to humans.[2]

  • DOTP has a favorable toxicological profile with low acute toxicity, no genotoxicity, and no evidence of reproductive or developmental toxicity at high doses. It is not classified as a carcinogen and is widely used as a safer alternative to ortho-phthalates.[10]

For researchers, scientists, and drug development professionals, the choice of a plasticizer requires a careful evaluation of the benefit-risk profile for the intended application. The data presented in this guide suggests that TINTM and DOTP are viable alternatives to traditional phthalates in applications where a high level of safety is required. However, a complete risk assessment should also consider the specific exposure scenarios of the final product.

References

Safety Operating Guide

Proper Disposal of Triisononyl Trimellitate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Triisononyl trimellitate (TINTM) is a critical aspect of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this chemical in compliance with general safety standards.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, chemical-resistant clothing, and face protection to prevent skin and eye contact.[1] Handling should occur in a well-ventilated area to minimize the inhalation of any potential vapors or mists.[1]

Step-by-Step Disposal Procedures

The disposal of this compound must always adhere to local, regional, and national environmental protection and waste disposal regulations. The following steps provide a general framework for proper disposal:

  • Consult Safety Data Sheet (SDS): Always refer to the substance-specific SDS for the most detailed and accurate disposal information.

  • Engage a Licensed Waste Disposal Contractor: The recommended method for disposing of surplus or non-recyclable this compound is through a licensed waste disposal contractor. This ensures that the chemical is managed and disposed of in an environmentally sound manner.

  • Sewer Disposal is Not Recommended: Untreated this compound should not be disposed of into the sewer system unless it is in full compliance with the specific requirements of all local authorities.

  • Managing Spills:

    • In the event of a small spill, stop the leak if it is safe to do so. Contain the spill using a non-combustible, absorbent material such as sand, earth, or vermiculite.

    • For larger spills, prevent the material from entering sewers, water courses, or confined areas.

    • The collected absorbent material containing the spilled chemical should be placed in a suitable, labeled container for disposal by a licensed contractor.

    • It is crucial to avoid the dispersal of spilled material into the soil, waterways, drains, and sewers.

  • Disposal of Empty Containers:

    • Empty containers may retain product residues and should be handled with care.

    • Whenever feasible, waste packaging should be recycled.

    • If recycling is not an option, incineration or landfill may be considered, in consultation with a licensed waste disposal service.

    • For containers that held liquid chemicals, the first rinse should be collected and disposed of as hazardous waste.[2]

Quantitative Data Summary

ParameterValue
Sewer Disposal LimitNot established; consult local regulations
Landfill ConcentrationNot established; consult local regulations
Incineration RequirementsTo be determined by a licensed contractor

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound waste.

G A Start: TINTM Waste B Is the TINTM waste contaminated? A->B C Is it a small, uncontaminated spill? B->C No G Is it surplus or non-recyclable TINTM? B->G Yes D Absorb with inert material (sand, earth) C->D Yes C->G No E Place in a labeled, sealed container D->E F Dispose via licensed waste contractor E->F L End F->L H Store in original, sealed container G->H Yes I Is it an empty container? G->I No H->F J Recycle if feasible I->J Yes K If recycling is not feasible, consider incineration or landfill via licensed contractor I->K No J->L K->L

Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Triisononyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the laboratory use of Triisononyl trimellitate, ensuring the protection of researchers and the integrity of scientific work.

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for this compound, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to best laboratory practices is crucial to ensure a safe research environment.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationSpecifications
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use.
Eye Protection Safety glasses or gogglesWear safety glasses with side shields at a minimum. In situations with a risk of splashing, chemical splash goggles are required.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect against incidental skin contact.
Respiratory Protection Not generally required under normal useUse in a well-ventilated area. If aerosols may be generated or ventilation is poor, a NIOSH-approved respirator may be necessary based on a risk assessment.

Operational Plan: A Step-by-Step Guide

A structured approach to handling this compound minimizes risks and ensures procedural consistency.

Pre-Handling Preparations
  • Risk Assessment : Before beginning any new procedure, conduct a thorough risk assessment to identify potential hazards.

  • Information Review : Familiarize yourself with the Safety Data Sheet (SDS) for this compound.

  • Work Area Setup : Designate a specific, well-ventilated area for handling. An ideal setup includes a chemical fume hood.

  • PPE Inspection : Check all PPE for defects, ensuring it is clean and in good condition.

  • Spill Kit Availability : Confirm that a chemical spill kit is readily accessible.

Handling Procedure
  • Don PPE : Put on all required personal protective equipment as outlined in the table above.

  • Dispensing : Carefully dispense the required amount of this compound, avoiding splashing or aerosolization.

  • Container Management : Keep containers of this compound sealed when not in use.

  • Avoid Contamination : Do not return unused chemicals to the original container.

Post-Handling Procedures
  • Decontamination : Clean the work area and any equipment used with an appropriate solvent.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Hygiene : Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is critical for environmental protection and laboratory safety.

Waste Segregation and Storage
  • Waste Container : Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed waste container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.

Disposal Method
  • Licensed Disposal Contractor : All chemical waste must be disposed of through a licensed and approved hazardous waste disposal contractor.

  • Absorption of Spills : For small spills, absorb the liquid with an inert, non-combustible material such as sand or earth, and then place it in a sealed container for disposal.

Quantitative Data Summary

While specific occupational exposure limits for this compound are not established by major regulatory bodies like OSHA, understanding its toxicological profile is important for risk assessment.

ParameterValueSource
Occupational Exposure Limit (OEL) Not EstablishedOSHA, ACGIH, NIOSH
GHS Classification Not classified as hazardousECHA C&L Inventory[1]

Visualizing the Workflow

To further clarify the handling process, the following diagrams illustrate the key workflows.

Handling_Workflow cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling Risk Assessment Risk Assessment Review SDS Review SDS Risk Assessment->Review SDS Setup Work Area Setup Work Area Review SDS->Setup Work Area Inspect PPE Inspect PPE Setup Work Area->Inspect PPE Check Spill Kit Check Spill Kit Inspect PPE->Check Spill Kit Don PPE Don PPE Check Spill Kit->Don PPE Dispense Chemical Dispense Chemical Don PPE->Dispense Chemical Seal Container Seal Container Dispense Chemical->Seal Container Avoid Contamination Avoid Contamination Seal Container->Avoid Contamination Decontaminate Area Decontaminate Area Avoid Contamination->Decontaminate Area Remove PPE Remove PPE Decontaminate Area->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.